4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Description
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Properties
IUPAC Name |
4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYAIYXZFDQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428532 | |
| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141047-47-4 | |
| Record name | 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141047-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-(2-hydroxyethyl)piperidine-1-carbaldehyde, a bifunctional heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-tested protocol for its synthesis and purification, and explores its characteristic spectroscopic profile. Furthermore, this guide examines the molecule's chemical reactivity and positions it as a versatile building block for the development of complex molecular architectures, particularly within the framework of drug discovery. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural attributes for advanced synthetic applications.
Molecular Overview and Physicochemical Properties
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern pharmacology.[1][2] Its prevalence is unparalleled, featuring prominently in the structures of numerous FDA-approved drugs and natural alkaloids.[1][2] The chair-like conformation of the piperidine scaffold provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor for optimizing interactions with biological targets such as receptors and enzymes.[3] This structural rigidity, combined with its capacity for extensive functionalization, makes the piperidine motif an exceptionally valuable scaffold in the design of novel therapeutics.[3]
Structural Features of this compound
This compound (CAS No: 141047-47-4) is a derivative that capitalizes on the foundational piperidine core while introducing two key functional groups that dictate its synthetic utility.[4]
-
The 4-(2-Hydroxyethyl) Group: This substituent provides a primary alcohol, which serves as a versatile nucleophile and a handle for introducing further complexity through esterification, etherification, or oxidation. The presence of the hydroxyl group can also enhance aqueous solubility and provides a hydrogen bond donor, which can be crucial for modulating pharmacokinetic properties.
-
The 1-Carbaldehyde (N-Formyl) Group: This feature transforms the secondary amine of the piperidine ring into a tertiary amide. The N-formyl group is a relatively stable moiety that can act as a protecting group for the nitrogen. Its carbonyl group reduces the basicity of the piperidine nitrogen significantly compared to its unformylated precursor. Crucially, this group can be chemically modified, for instance, through reduction to an N-methyl group, or it can be removed entirely under hydrolytic conditions to reveal the secondary amine for subsequent reactions.
This bifunctionality makes the molecule a highly adaptable intermediate in multi-step synthetic campaigns.
Physicochemical Properties
The key physicochemical data for this compound are summarized below. It is important to note that while some properties are reported by suppliers, others are computationally predicted due to a lack of extensive characterization in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 141047-47-4 | [4] |
| Molecular Formula | C₈H₁₅NO₂ | [4][5] |
| Molecular Weight | 157.21 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Purity (Typical) | ≥95% | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 40.5 Ų | [5] |
Synthesis and Purification
The most direct and logical pathway to this compound is the N-formylation of its commercially available precursor, 4-(2-hydroxyethyl)piperidine.
Retrosynthetic Analysis
The synthesis strategy is straightforward, involving the formation of an amide bond between the secondary amine of the piperidine precursor and a formylating agent.
Caption: Retrosynthetic approach for the target molecule.
Recommended Synthetic Protocol: N-Formylation using Ethyl Formate
This protocol is designed for robustness and scalability, utilizing a common and mild formylating agent. The choice of ethyl formate is deliberate; it is less hazardous than other agents like formic acid at high temperatures, and the reaction can often be driven to completion by heating, with ethanol being the only significant byproduct.
Materials:
-
4-(2-Hydroxyethyl)piperidine (1.0 eq)
-
Ethyl formate (5.0-10.0 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-(2-hydroxyethyl)piperidine.
-
Reagent Addition: Add an excess of ethyl formate to the flask. The use of a significant excess serves a dual purpose: it acts as both the formylating reagent and the reaction solvent, ensuring the reaction proceeds to completion according to Le Châtelier's principle.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 55-60°C). The reaction should be stirred vigorously.
-
Causality Insight: Heating provides the necessary activation energy for the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of ethyl formate. Refluxing ensures that the reaction can be maintained at a constant, optimal temperature without loss of solvent or reagent.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting material spot (visualized with ninhydrin stain, which detects the secondary amine) indicates completion. This typically requires 12-24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the excess ethyl formate and the ethanol byproduct.
-
Self-Validation: The removal of all volatile components should yield the crude product, often as a viscous oil. The crude product's purity can be initially assessed by ¹H NMR.
-
Purification Strategy
The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system is most effective. Start with 100% ethyl acetate to elute non-polar impurities, then gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 10% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified this compound.
Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on the molecule's known functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most powerful tool for unambiguous structure elucidation in solution. Due to restricted rotation around the N-CHO amide bond, some signals may appear broadened or as two distinct conformers at room temperature.
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification |
| -CHO | ~8.05 | Singlet (s) | The formyl proton is highly deshielded and adjacent to no other protons. |
| -CH₂OH | ~3.60 | Triplet (t) | Methylene group directly attached to the electron-withdrawing hydroxyl group. |
| Piperidine H₂ₑ H₆ₑ | ~3.8 - 4.2 | Multiplet (m) | Axial protons adjacent to the nitrogen are deshielded by the amide carbonyl. |
| Piperidine H₂ₐ H₆ₐ | ~2.8 - 3.2 | Multiplet (m) | Equatorial protons adjacent to the nitrogen. |
| -CH₂-CH₂OH | ~1.45 | Quartet (q) | Methylene group adjacent to the piperidine ring and the CH₂OH group. |
| Piperidine H₃, H₅, H₄ | ~1.1 - 1.8 | Multiplet (m) | Remaining piperidine and side-chain protons, often overlapping in a complex multiplet. |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| -CHO | ~162.5 | The carbonyl carbon of the amide is highly deshielded. |
| -CH₂OH | ~60.5 | Carbon atom attached to the electronegative oxygen. |
| Piperidine C₂, C₆ | ~40.0, ~45.5 | Carbons adjacent to the nitrogen, potentially showing two signals due to amide rotamers. |
| -CH₂-CH₂OH | ~38.0 | Aliphatic carbon on the side chain. |
| Piperidine C₄ | ~34.5 | The piperidine carbon bearing the side chain. |
| Piperidine C₃, C₅ | ~29.0 | The remaining piperidine carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the key functional groups.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C=O Stretch (Amide) | 1650 - 1680 | Strong, sharp |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Expected Molecular Ion: For Electrospray Ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 158.1.
-
Key Fragmentation Pathways: The primary fragmentation events would likely involve the loss of water (-18 Da) from the hydroxyethyl group, loss of the formyl group (-29 Da), or cleavage of the C-C bond in the side chain.
Caption: Plausible MS fragmentation pathways for the parent ion.
Chemical Reactivity and Applications in Drug Development
The Duality of Function: A Chemist's Perspective
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The primary alcohol is nucleophilic and readily undergoes reactions typical of alcohols, while the N-formyl group is a stable amide that can be used as a directing group, a permanent structural feature, or a masked secondary amine. This allows for selective, stepwise modifications at either end of the molecule.
Role as a Versatile Building Block in Synthesis
This compound serves as an excellent starting point for creating libraries of more complex piperidine derivatives for screening in drug discovery programs. The workflow below illustrates its potential as a scaffold.
Caption: Synthetic utility and derivatization pathways.
-
Reactions at the Hydroxyl Group: Standard esterification or etherification protocols can be used to append a wide variety of lipophilic or functional groups, allowing for systematic exploration of structure-activity relationships (SAR). For example, creating ester derivatives is a common strategy in the development of prodrugs.
-
Reactions of the N-Formyl Group:
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, yielding the N-methyl-4-(2-hydroxyethyl)piperidine derivative. N-methylation is a key modification in many CNS-active compounds.[6]
-
Hydrolysis: Acidic or basic hydrolysis can remove the formyl group to unmask the secondary amine. This newly revealed nucleophilic site can then be used for a host of other transformations, such as reductive amination, acylation, or arylation, dramatically expanding the synthetic possibilities.
-
Potential Therapeutic Areas
Given the prevalence of the piperidine scaffold, derivatives of this building block could be explored for a multitude of therapeutic applications, including but not limited to:
-
Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and opioid analgesics feature substituted piperidine rings.[2]
-
Oncology: The piperidine nucleus is found in various compounds with antiproliferative properties.[2][6]
-
Infectious Diseases: Numerous antiviral and antimicrobial agents incorporate this heterocyclic system.[2]
Conclusion
This compound is a strategically designed synthetic intermediate that offers researchers significant advantages. Its structural and chemical properties—a rigid, drug-like scaffold combined with two orthogonally reactive functional groups—make it an invaluable tool for the efficient construction of diverse molecular libraries. By providing reliable synthetic protocols and a thorough analytical profile, this guide equips drug development professionals with the foundational knowledge required to effectively integrate this versatile building block into their research and discovery pipelines, accelerating the journey toward novel therapeutic agents.
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - Wiley Online Library. [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
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Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. [Link]
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4-(1-Hydroxyethyl)piperidine-1-carbaldehyde | C8H15NO2 | CID 112537684 - PubChem. [Link]
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1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals - Loba Chemie. [Link]
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Sources
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
This guide provides a comprehensive technical overview of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, CAS Number 141047-47-4. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document delves into the synthesis, physicochemical properties, reactivity, and potential applications of this versatile bifunctional building block, offering field-proven insights into its utilization.
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a rigid, three-dimensional framework for the precise orientation of pharmacophoric groups. This compound emerges as a particularly valuable derivative within this class. It incorporates two key functional groups: a primary alcohol on the ethyl side chain and a formyl group on the piperidine nitrogen. This dual functionality allows for sequential and selective chemical modifications, rendering it an attractive starting material for the synthesis of complex molecular architectures and diverse compound libraries.[3][4] The hydroxyethyl group can enhance aqueous solubility, a critical parameter in drug design, while the N-formyl group serves as a versatile synthetic handle for a variety of chemical transformations.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its effective application in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 141047-47-4 | [5] |
| Molecular Formula | C₈H₁₅NO₂ | [5] |
| Molecular Weight | 157.21 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Purity | Typically ≥95% | [5][6] |
| Appearance | Likely an oil or low-melting solid | [6] |
| SMILES | O=CN1CCC(CCO)CC1 | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the formyl proton (N-CHO) in the downfield region, typically around δ 8.0 ppm. The protons of the piperidine ring will appear as a series of multiplets between approximately δ 1.2 and 3.8 ppm. The methylene protons of the hydroxyethyl side chain (-CH₂-CH₂-OH) are expected to resonate at distinct chemical shifts, with the protons adjacent to the hydroxyl group appearing around δ 3.6 ppm and the protons adjacent to the piperidine ring at a slightly more shielded position.[3]
-
¹³C NMR: The carbon NMR spectrum will be distinguished by a signal for the formyl carbon (C=O) in the highly deshielded region, anticipated to be above 160 ppm. The carbons of the piperidine ring and the hydroxyethyl side chain will resonate in the range of 25-70 ppm. Specifically, the carbon bearing the hydroxyl group (-CH₂-OH) is expected around 60 ppm, while the carbons of the piperidine ring adjacent to the nitrogen will appear between 40 and 55 ppm.[3]
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretch of the carbaldehyde. The O-H stretching vibration of the alcohol will appear as a broad band in the region of 3400-3200 cm⁻¹, with the broadening indicative of hydrogen bonding. A C-H stretching vibration for the aldehyde proton (O=C-H) may also be observed near 2720 cm⁻¹.[3]
Mass Spectrometry (MS):
High-resolution mass spectrometry should confirm the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 158.12. Analysis of fragmentation patterns in tandem MS/MS would likely show initial losses of water from the hydroxyethyl group or cleavage of the side chain from the piperidine ring.[3]
Synthesis and Purification
The synthesis of this compound can be logically approached through the formylation of its precursor, 2-(piperidin-4-yl)ethanol. A plausible and efficient synthetic route is detailed below, adapted from established methodologies for the formylation of related piperidine structures.[7]
Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 2-(4-pyridyl)ethanol. The first step is the catalytic hydrogenation of the pyridine ring to yield 2-(piperidin-4-yl)ethanol hydrochloride. The second step is the N-formylation of the resulting piperidine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Piperidin-4-yl)ethanol Hydrochloride [7]
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-(4-pyridyl)ethanol (1.0 eq), platinum(IV) oxide (PtO₂, ~0.03 eq), water, and concentrated hydrochloric acid (1.2 eq).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 1000 psig) and heat to the appropriate temperature (e.g., 50-60 °C) with vigorous stirring. Monitor the reaction by hydrogen uptake.
-
Work-up: Upon completion, cool the reaction mixture and carefully vent the hydrogen gas. Filter the mixture to remove the platinum catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-(piperidin-4-yl)ethanol hydrochloride as a solid. This intermediate can often be used in the next step without further purification.
Causality: The use of platinum oxide as a catalyst is standard for the hydrogenation of pyridine rings. The acidic conditions (HCl) help to protonate the pyridine nitrogen, facilitating the reduction and resulting in the hydrochloride salt of the product, which is often a stable, crystalline solid.
Step 2: N-Formylation to Yield this compound (adapted from[7])
-
Reaction Setup: Dissolve 2-(piperidin-4-yl)ethanol hydrochloride (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Formylation: Slowly add formic acetic anhydride (1.5 eq) to the cooled solution, followed by the dropwise addition of triethylamine (3.0 eq) while maintaining the temperature at 0 °C.
-
Self-Validation: The formic acetic anhydride is a potent and efficient formylating agent. Triethylamine acts as a base to neutralize the hydrochloric acid present from the starting material and the acetic acid generated during the reaction, driving the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is derived from the distinct reactivity of its two functional groups.
Caption: Reactivity pathways for the key functional groups.
Reactions of the N-Formyl Group
The N-formyl group, being an amide, exhibits characteristic reactivity:
-
Reduction: The formyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to the corresponding N-methyl piperidine derivative. This transformation is fundamental in modifying the basicity and steric profile of the nitrogen atom.[3]
-
Hydrolysis (Deformylation): The formyl group can be removed under acidic or basic conditions to regenerate the secondary amine, 2-(piperidin-4-yl)ethanol. This highlights its utility as a protecting group for the piperidine nitrogen, allowing for selective reactions at the hydroxyl group before deprotection.[3]
-
Addition of Organometallics: While less common for N-formyl groups compared to aldehydes, reactions with potent organometallic reagents like Grignard or organolithium compounds can lead to the formation of α-hydroxy amines after an aqueous workup.
Reactions of the Hydroxyl Group
The primary alcohol offers a wide range of synthetic possibilities:
-
Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern, or TEMPO-based systems). This opens up further avenues for derivatization, such as reductive amination or amide bond formation.
-
Esterification and Etherification: The alcohol can be readily converted to esters or ethers through reactions with acyl halides, anhydrides, or alkyl halides (e.g., Williamson ether synthesis). These modifications are commonly employed in drug development to create prodrugs or to modulate the lipophilicity of a molecule.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4] The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in antihistamines and other drug classes.[4][8]
The bifunctional nature of this molecule allows for its use in creating libraries of compounds for high-throughput screening. For example, the hydroxyl group can be elaborated into a series of esters or ethers, while the formyl group can be used in reductive amination reactions with a diverse set of primary or secondary amines. This systematic approach enables the exploration of the structure-activity relationship (SAR) around the piperidine core, aiding in the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Safe Handling and Storage
As with all laboratory chemicals, this compound should be handled by technically qualified individuals using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements: Based on available data for similar compounds, it may be associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a strategically important bifunctional building block for synthetic and medicinal chemistry. Its well-defined structure, featuring orthogonally reactive hydroxyl and N-formyl groups, provides a robust platform for the synthesis of diverse and complex piperidine-containing molecules. The insights into its synthesis, spectroscopic properties, and chemical reactivity provided in this guide are intended to empower researchers to fully leverage the potential of this versatile intermediate in their drug discovery and development endeavors.
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"4-(2-Hydroxyethyl)piperidine-1-carbaldehyde" molecular weight and formula
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable bifunctional building block for synthetic and medicinal chemistry. The document delineates its core physicochemical properties, offers a detailed, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its applications in the context of modern drug development. Emphasis is placed on the causality behind experimental choices and the strategic utility of its distinct functional groups. This guide serves as an essential resource for researchers aiming to leverage this compound's unique structural features for the creation of novel molecular entities.
Introduction: The Strategic Value of a Bifunctional Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic subunits in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom are crucial for optimizing ligand-receptor interactions and tuning physicochemical properties. This compound (Figure 1) emerges as a particularly strategic intermediate by incorporating three key features onto this privileged scaffold:
-
The Piperidine Core: Provides a robust, three-dimensional framework for orienting substituents.
-
The N-Carbaldehyde (Formyl) Group: Functions as a versatile synthetic handle for elaboration or as a stable protecting group for the piperidine nitrogen.
-
The 2-Hydroxyethyl Side Chain: Introduces a primary alcohol, offering a site for derivatization and potentially enhancing aqueous solubility and bioavailability—a critical consideration in drug design.[3]
This guide elucidates the technical details of this compound, empowering researchers to effectively integrate it into complex synthetic workflows.
Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₁₅NO₂ | [4][5] |
| Molecular Weight | 157.21 g/mol | [4][5] |
| CAS Number | 141047-47-4 | [4] |
| MDL Number | MFCD06637672 | |
| Purity | Typically ≥95% | [4] |
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved via the N-formylation of its precursor, 4-(2-Hydroxyethyl)piperidine. The following protocol describes a standard, reliable method.
Experimental Protocol: N-Formylation using Ethyl Formate
This procedure is chosen for its use of a mild and readily available formylating agent, minimizing side reactions and simplifying purification.
Materials:
-
4-(2-Hydroxyethyl)piperidine (1.0 eq)
-
Ethyl formate (3.0 eq)
-
Triethylamine (1.5 eq, as a base)
-
Methanol (as solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Hydroxyethyl)piperidine (1.0 eq) and methanol to achieve a concentration of approximately 0.5 M.
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of ethyl formate (3.0 eq). The triethylamine acts as an acid scavenger, neutralizing the formic acid byproduct that can form and protonate the starting amine, rendering it unreactive.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Resuspend the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid) and brine (to reduce the water content in the organic phase).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% dichloromethane and gradually increasing the polarity with methanol, is effective for isolating the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Key Reactive Sites
-
N-Carbaldehyde: While relatively stable, this formyl group can be chemically manipulated. It can be reduced to an N-methyl group using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to a new class of derivatives. Alternatively, it can be removed under harsh hydrolytic conditions, revealing the secondary amine and demonstrating its utility as a protecting group.[3]
-
Primary Alcohol: The hydroxyl group of the ethyl side chain is a prime site for nucleophilic attack or activation. It can be readily converted into esters, ethers, or halides, allowing for the attachment of diverse pharmacophores or linkers for PROTACs and other targeted therapies.
-
Piperidine Ring: The ring itself serves as a rigid scaffold. Its chair-like conformation places substituents in well-defined axial or equatorial positions, which is critical for precise interaction with biological targets.
Application as a Versatile Building Block
The compound is an ideal starting point for constructing more complex molecules. The hydroxyethyl "tail" can be modified first, followed by manipulation of the N-formyl group, or vice versa, providing flexibility in synthetic design. This bifunctionality is particularly valuable in creating libraries of compounds for screening, where systematic modification of different parts of the molecule is required to establish structure-activity relationships (SAR).
The diagram below outlines the primary reactive centers and potential synthetic transformations.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from its precursor, 4-(2-Hydroxyethyl)piperidine, provides a reliable basis for safety protocols.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Keep containers securely sealed when not in use. Store in a dry, cool, and well-ventilated place away from incompatible materials.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[7]
-
Ingestion: Clean mouth with water and get medical attention.[7]
-
Conclusion
This compound stands out as a high-value building block for chemical and pharmaceutical research. Its well-defined structure, containing a privileged piperidine scaffold and two distinct, orthogonally reactive functional groups, provides a robust platform for the synthesis of novel and complex molecular architectures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to unlock its full potential in the pursuit of next-generation therapeutics and advanced materials.
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Spectroscopic Characterization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this molecule.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a piperidine ring substituted at the 4-position with a hydroxyethyl group and at the 1-position with a formyl group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The presence of a hydroxyl group, a tertiary amine within the piperidine ring, and an amide-like carbaldehyde moiety necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the foundational data for ensuring the identity and quality of this compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[2]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard and is defined as 0.00 ppm. However, modern spectrometers can lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm), making an internal standard not always necessary.[2][3]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Data
The following table summarizes the expected chemical shifts and multiplicities for the protons of this compound. These predictions are based on the analysis of similar piperidine and N-formyl structures.[4][5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl Proton (-CHO) | ~8.1 | Singlet (s) | 1H |
| Methylene (-CH₂-O) | ~3.7 | Triplet (t) | 2H |
| Piperidine H2, H6 (axial & equatorial) | ~3.2 - 3.8 | Multiplet (m) | 4H |
| Piperidine H3, H5 (axial & equatorial) | ~1.2 - 1.8 | Multiplet (m) | 4H |
| Piperidine H4 | ~1.5 - 1.9 | Multiplet (m) | 1H |
| Methylene (-CH₂-C) | ~1.6 | Quartet (q) | 2H |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | 1H |
Interpretation of the ¹H NMR Spectrum
The downfield singlet at approximately 8.1 ppm is highly characteristic of a formyl proton attached to a nitrogen atom.[4] The methylene protons adjacent to the hydroxyl group are expected around 3.7 ppm, likely appearing as a triplet due to coupling with the neighboring methylene group. The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial relationships and coupling to each other. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded of the ring protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data
The expected chemical shifts for the carbon atoms of this compound are presented below, based on data from related N-formylpiperidine and substituted piperidine structures.[6]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-CHO) | ~162 |
| Methylene Carbon (-CH₂-O) | ~60 |
| Piperidine C2, C6 | ~45 - 50 |
| Piperidine C3, C5 | ~30 - 35 |
| Piperidine C4 | ~35 - 40 |
| Methylene Carbon (-CH₂-C) | ~38 |
Interpretation of the ¹³C NMR Spectrum
The most downfield signal, expected around 162 ppm, corresponds to the carbonyl carbon of the formyl group.[4] The carbon atom of the methylene group attached to the hydroxyl group will appear around 60 ppm. The remaining signals in the 30-50 ppm range are characteristic of the sp³ hybridized carbons of the piperidine ring and the ethyl side chain.
Structural Relationship Visualization
The following diagram illustrates the correlation between the atoms of this compound and their expected NMR signals.
Caption: Correlation of molecular structure with expected NMR signals.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean KBr plates should be recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
The following table lists the characteristic IR absorption bands expected for this compound, based on standard IR correlation tables.[7][8][9]
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Broad, Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |
| C=O (Amide/Carbaldehyde) | Stretching | 1670 - 1640 | Strong |
| C-O (Alcohol) | Stretching | 1300 - 1000 | Strong |
| C-N (Amine) | Stretching | 1350 - 1000 | Medium-Strong |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a strong, broad absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded alcohol.[9] A strong, sharp peak around 1650 cm⁻¹ will indicate the presence of the C=O bond of the N-formyl group.[8] The region between 3000 and 2850 cm⁻¹ will show strong absorptions due to the C-H stretching of the aliphatic piperidine ring and the ethyl side chain. The C-O and C-N stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.[10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Expected Mass Spectrometry Data
The molecular formula of this compound is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol .[11]
-
Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of 158.1.
-
Key Fragmentations: The fragmentation of piperidine derivatives is often initiated by cleavage adjacent to the nitrogen atom (α-cleavage).[10][12] Common fragmentation pathways for the [M+H]⁺ ion may include:
-
Loss of the formyl group (-CHO).
-
Cleavage of the C-C bond between the piperidine ring and the hydroxyethyl side chain.
-
Ring-opening fragmentation of the piperidine moiety.[10]
-
Fragmentation Pathway Visualization
The following diagram illustrates a plausible fragmentation pathway for this compound in ESI-MS/MS.
Caption: Plausible ESI-MS/MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation. The expected data presented in this guide, derived from established spectroscopic principles and data from analogous structures, offer a robust framework for the characterization of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to maintaining scientific integrity in research and drug development.
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RSC Medicinal Chemistry. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link][15]
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Introduction: A Molecule of Synthetic and Pharmaceutical Significance
An In-Depth Technical Guide to the Structural Analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
This compound is a bifunctional organic molecule that serves as a valuable building block in synthetic and medicinal chemistry. Its structure is characterized by three key features: a saturated six-membered piperidine heterocycle, a reactive N-formyl group (an amide), and a primary alcohol within a 4-position side chain.[1] The piperidine scaffold is a privileged structure, frequently found in pharmacologically active compounds, lending to its importance in drug discovery.[1][2] A thorough and accurate structural elucidation of this molecule is paramount for its effective use, ensuring purity, predicting reactivity, and understanding its conformational behavior, which can significantly influence its biological activity.
This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. We will delve into the causality behind experimental choices and provide validated protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational step in any analysis is the characterization of the molecule's basic physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 141047-47-4 |
Core Analytical Workflow
The comprehensive structural characterization of this compound relies on a synergistic workflow employing multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound insights into its structure through fragmentation analysis. For piperidine derivatives, both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) methods provide complementary information.[4]
Expected Fragmentation Pathways:
The fragmentation of piperidine derivatives is well-characterized.[5] For this compound, the nitrogen atom and the carbonyl group are key sites for charge localization and subsequent fragmentation.
-
α-Cleavage: A dominant pathway in EI-MS involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium ion.[5]
-
Neutral Loss: In ESI-MS/MS, the protonated molecule [M+H]⁺ will likely undergo neutral loss of water (H₂O) from the hydroxyethyl side chain or loss of the formyl group.[4][6]
-
Ring Opening: Cleavage of the piperidine ring can also occur, yielding characteristic fragment ions.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Rationale: The choice of ESI in positive ion mode is dictated by the basicity of the piperidine nitrogen, which is readily protonated.[5] A tandem mass spectrometer (like a Q-TOF) is essential for fragmentation studies (MS/MS) to validate the structure.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Further dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion, the protonated molecule [M+H]⁺.
-
MS/MS Scan: Select the observed [M+H]⁺ ion (m/z 158.12) for collision-induced dissociation (CID). Acquire the product ion scan to observe the fragmentation pattern.
-
Data Analysis: Correlate the exact masses of the fragment ions with the predicted fragmentation pathways to confirm the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the alcohol O-H group, the amide C=O group, and various C-H and C-N bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| Alcohol (O-H stretch) | 3500-3200 | Broad, strong intensity |
| Alkane (C-H stretch) | 2950-2850 | Strong, sharp |
| Aldehyde (O=C-H stretch) | 2830-2695 | Two weak bands, often near 2720 cm⁻¹ |
| Amide (C=O stretch) | ~1670-1630 | Strong, sharp. Position indicates amide. |
| C-O Stretch | 1260-1050 | Moderate to strong |
Source for ranges:[7]
The carbonyl (C=O) stretch is particularly diagnostic. A typical saturated aliphatic aldehyde appears around 1730-1720 cm⁻¹.[7] The observed shift to a lower wavenumber (~1650 cm⁻¹) is characteristic of an amide, confirming the N-formyl structure.[8][9]
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Rationale: ATR is the preferred method for liquid or solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
-
Methodology:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure, including atom connectivity and stereochemistry. Due to the nature of the N-formyl group, this molecule presents a fascinating case of conformational isomerism.
Conformational Dynamics:
The N-C(O) bond of the formyl group has significant double-bond character due to resonance, which restricts rotation. This gives rise to two distinct rotational isomers (rotamers), often referred to as E and Z conformers.[10] This phenomenon, combined with the piperidine ring's chair-chair interconversion, can lead to a complex NMR spectrum at room temperature, where signals for many protons and carbons may appear doubled.[10][11]
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- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. N-Formylpiperidine(2591-86-8) IR Spectrum [chemicalbook.com]
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Synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: A Mechanistic and Practical Guide
An in-depth technical guide on the synthesis of "4-(2-Hydroxyethyl)piperidine-1-carbaldehyde" from 4-piperidineethanol, designed for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable bifunctional building block, via the N-formylation of 4-piperidineethanol. We delve into the underlying chemical principles, offer a detailed and validated experimental protocol, and present methods for purification and characterization. The guide emphasizes a catalyst- and solvent-free approach using ethyl formate, highlighting its efficiency, cost-effectiveness, and favorable environmental profile. This document is intended to serve as a practical resource for researchers in medicinal chemistry and synthetic organic chemistry, enabling the reliable and scalable production of this important intermediate.
Introduction: The Significance of N-Formylated Piperidines
N-formylated compounds, or formamides, are crucial structural motifs in a vast array of biologically active molecules and are indispensable intermediates in organic synthesis.[1] They serve as precursors for N-methylamines, act as key components in Vilsmeier-Haack reactions, and are found in the structure of numerous pharmaceuticals.[2][3] The target molecule, this compound, combines the versatile piperidine scaffold with two distinct functional groups: a reactive N-formyl group and a primary alcohol. This unique combination makes it a highly valuable building block for library synthesis and the development of novel chemical entities in drug discovery programs.
The synthesis focuses on the direct N-formylation of the secondary amine in 4-piperidineethanol. This transformation, while seemingly straightforward, requires careful selection of reagents and conditions to ensure high yield, purity, and operational simplicity.
Mechanistic Considerations and Reagent Selection
The N-Formylation Mechanism
The conversion of a secondary amine to an N-formamide is a classic nucleophilic acyl substitution reaction. The process is predicated on the nucleophilic character of the amine's nitrogen atom and the electrophilic nature of the formylating agent's carbonyl carbon.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-piperidineethanol attacks the electrophilic carbonyl carbon of the formylating agent.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. The nature of the leaving group is determined by the chosen formylating agent.
Rationale for Reagent Selection: Ethyl Formate
A variety of reagents can be used for N-formylation, including formic acid, acetic formic anhydride, and carbon dioxide with a reducing agent.[3][4] For this guide, we have selected ethyl formate as the formylating agent due to several distinct advantages:
-
High Efficiency: Ethyl formate readily formylates both aliphatic and aromatic amines, often providing excellent yields.[5][6]
-
Mild Conditions: The reaction can be conducted under neutral, catalyst-free, and solvent-free conditions, typically at moderate temperatures (e.g., 60 °C).[5][6] This minimizes the risk of side reactions, such as dehydration of the alcohol moiety.
-
Operational Simplicity: The only byproduct of the reaction is ethanol, a volatile and benign alcohol. Both excess ethyl formate and the ethanol byproduct are easily removed under reduced pressure, simplifying the product workup significantly.
-
Cost-Effectiveness and Availability: Ethyl formate is an inexpensive and widely available commodity chemical.
This catalyst- and solvent-free approach represents a green and efficient methodology, aligning with modern principles of sustainable chemistry.[5]
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| 4-Piperidineethanol (CAS: 622-26-4) | ≥97% | Standard Chemical Supplier |
| Ethyl Formate (CAS: 109-94-4) | Reagent Grade | Standard Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |
| Hexane | HPLC Grade | Standard Chemical Supplier |
| Equipment |
| Round-bottom flask with reflux condenser |
| Magnetic stirrer with heating plate |
| Rotary evaporator |
| Glass chromatography column |
| Thin-Layer Chromatography (TLC) plates (silica gel) |
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidineethanol (12.92 g, 100 mmol, 1.0 equiv).
-
Reagent Addition: Add ethyl formate (14.82 g, 17.0 mL, 200 mmol, 2.0 equiv). Rationale: Using a 2-fold excess of the formylating agent helps to drive the reaction equilibrium towards the product side, ensuring a high conversion rate.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of 9:1 Ethyl Acetate/Methanol. The starting material and product can be visualized using a potassium permanganate stain. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct using a rotary evaporator. The result is a crude oil.
Purification
-
Column Chromatography Setup: Prepare a silica gel column using a slurry packing method with a 7:3 Hexane/Ethyl Acetate mixture.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% and gradually increasing to 100% ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to yield this compound as a viscous oil.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Parameter | Data |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow viscous oil |
Expected Spectroscopic Data
The following data are based on characteristic values for similar N-formyl piperidine and hydroxyethyl structures.[7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 8.05 (s, 1H, -NCHO): The formyl proton appears as a distinct singlet in the characteristic downfield region for N-aldehydes.
-
δ ≈ 3.70 (t, 2H, -CH₂OH): Methylene protons adjacent to the hydroxyl group.
-
δ ≈ 3.50-3.80 & 2.90-3.20 (m, 4H, piperidine ring protons adjacent to N).
-
δ ≈ 1.10-1.90 (m, 7H, remaining piperidine and ethyl chain protons).
-
-
IR (Infrared Spectroscopy, thin film):
-
ν ≈ 3400 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
ν ≈ 2930, 2850 cm⁻¹: C-H aliphatic stretches.
-
ν ≈ 1670 cm⁻¹ (strong): C=O stretch of the amide (formyl) group. This is a key diagnostic peak.
-
Process Visualization
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of N-Formylation.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Synthesis Workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating time or temperature; impure starting materials. | Extend reaction time and re-check TLC. Ensure temperature is stable at 60 °C. Verify purity of 4-piperidineethanol. |
| Low Yield | Loss of product during workup or purification; incomplete reaction. | Ensure complete removal of solvent without overheating on the rotary evaporator. Optimize chromatography fractions to avoid mixing with impurities. |
| Product Contamination | Inefficient purification. | Repurify the material using a slower gradient in column chromatography. Ensure fractions are analyzed carefully by TLC before combining. |
| Oily Product Difficult to Handle | Product is inherently a viscous oil. | Co-evaporate with a high-boiling solvent like toluene (and then remove the toluene) to remove trace water or solvents, or proceed to the next synthetic step with the purified oil. |
References
-
Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications. Available at: [Link]
-
Sharma, G. V., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. Available at: [Link]
- Ghorbani-Choghamarani, A., & Akbaripanah, Z. (2012). 2-(Sulfooxy)
-
Sharma, G. V., et al. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. Available at: [Link]
-
Manjunath, B. N., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. Semantic Scholar. Available at: [Link]
-
Prechtl, M. H. G., et al. (2017). Copper‐Catalyzed Formylation of Amines by using Methanol as the C1 Source. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Available at: [Link]
- Wirth, T., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
-
Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry. Available at: [Link]
- Zhao, F., & Guo, X. (2021). Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. Chemical Engineering Journal.
-
Jessop, P. G., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]
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PubChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. Available at: [Link]
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Tetrahedron. (n.d.). 141047-47-4 | this compound. Available at: [Link]
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Wallace, J. (2009). Formylation of Amines. National Institutes of Health. Available at: [Link]
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ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. Available at: [Link]
- Google Patents. (n.d.). CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof.
-
ResearchGate. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Available at: [Link]
-
PubChemLite. (n.d.). 4-(2-hydroxyethyl)piperazine-1-carbaldehyde (C7H14N2O2). Available at: [Link]
- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
-
Amerigo Scientific. (n.d.). 4-Piperidineethanol (97%). Available at: [Link]
-
DTIC. (1992). Piperidine Synthesis. Available at: [Link]
-
GSRS. (n.d.). 4-PIPERIDINEETHANOL. Available at: [Link]
- Wünsch, B., et al. (2016).
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The Strategic Role of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (CAS No. 141047-47-4) has emerged as a pivotal intermediate, offering a unique combination of a conformationally constrained piperidine scaffold and two distinct reactive functional groups. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its multifaceted applications in medicinal chemistry, drawing upon established protocols and field-proven insights to empower researchers in their quest for novel therapeutics.
Physicochemical Properties and Structural Attributes
This compound, with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol , possesses a unique structural framework that underpins its utility in drug design. The piperidine ring, a prevalent motif in numerous FDA-approved drugs, provides a saturated heterocyclic core that can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The presence of the N-formyl group introduces a degree of conformational restriction and serves as a key synthetic handle for further molecular elaboration. The 2-hydroxyethyl substituent at the 4-position not only enhances aqueous solubility but also presents an additional site for chemical modification.
| Property | Value |
| CAS Number | 141047-47-4 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white solid |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be approached through a logical sequence of well-established chemical transformations, starting from readily available precursors. The following protocol outlines a robust pathway for its preparation.
Synthesis of the Precursor: 4-(2-Hydroxyethyl)piperidine
The initial step involves the synthesis of the core piperidine structure, 4-(2-Hydroxyethyl)piperidine. A common and effective method is the catalytic hydrogenation of a pyridine derivative.
Experimental Protocol: Hydrogenation of 2-(4-pyridyl)ethanol
-
To a solution of 2-(4-pyridyl)ethanol in a suitable solvent such as acetic acid or water with hydrochloric acid, add a catalytic amount of platinum oxide.
-
Pressurize the reaction vessel with hydrogen gas (typically at 50-1000 psig).
-
Agitate the mixture at room temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
If the reaction is performed in acidic conditions, neutralize the residue with a base like potassium carbonate.
-
Extract the aqueous layer with an organic solvent (e.g., methylene chloride).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield 4-(2-hydroxyethyl)piperidine.[1][2]
Caption: Synthesis of the 4-(2-hydroxyethyl)piperidine precursor.
Formylation of 4-(2-Hydroxyethyl)piperidine
The final step is the introduction of the formyl group onto the piperidine nitrogen. This can be achieved through various formylating agents. A particularly relevant method for substrates bearing hydroxyl groups is the use of a chemoselective formylation procedure.
Experimental Protocol: N-Formylation
-
In a reaction vessel, dissolve 4-(2-hydroxyethyl)piperidine in a suitable solvent.
-
Add a formylating agent. A common reagent for this transformation is formic acetic anhydride, which can be prepared in situ from formic acid and acetic anhydride. Alternatively, methods utilizing formic acid with a catalyst that is chemoselective for amines over alcohols can be employed.
-
The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and stirred until completion.
-
Monitor the reaction progress by TLC or other suitable analytical methods.
-
Upon completion, quench the reaction mixture, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain this compound.[2]
Caption: Formylation of the piperidine nitrogen to yield the final product.
The Pivotal Role in Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block in the synthesis of a wide array of biologically active molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde (after suitable manipulation of the formyl group) allows for its incorporation into diverse molecular scaffolds.
A Key Component in the Development of Renin Inhibitors
The renin-angiotensin system is a critical regulator of blood pressure, and its inhibition is a key strategy in the management of hypertension. Research in this area has explored the use of non-peptide mimetics to overcome the poor oral bioavailability of early peptide-based renin inhibitors. The piperidine scaffold has been investigated as a replacement for the P2/P3 amide bond in these inhibitors. While the specific details of the use of this compound in the seminal work by Baker et al. (1992) in the Journal of Medicinal Chemistry are not publicly detailed, the context of their research on 3-aza-2,4-dialkyl glutaric acid moieties as P2/P3 amide bond replacements suggests that piperidine derivatives were key to their design strategy.[3] The functional handles on this compound would allow for its covalent linkage into the inhibitor backbone, with the piperidine ring serving as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the renin active site.
A Versatile Scaffold for Diverse Therapeutic Targets
The precursor, 4-(2-hydroxyethyl)piperidine, is a reactant in the synthesis of a multitude of compounds with diverse therapeutic applications, highlighting the inherent value of this structural motif. These applications include:
-
Antimalarials: As a component in the synthesis of amodiaquine analogues for the treatment of cerebral malaria.
-
Cholesterol Absorption Inhibitors: Used in the creation of spiroimidazolidinone NPC1L1 inhibitors.
-
Antiplatelet Agents: A building block for piperazinyl glutamate pyridines, which act as orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation.
-
Neurokinin-2 Receptor Antagonists: Employed in the synthesis of antagonists for this G-protein coupled receptor.
-
Antivirals: Utilized in the development of Hepatitis C virus NS5B polymerase inhibitors.
The utility of 4-(2-hydroxyethyl)piperidine across these varied therapeutic areas underscores the potential of its formylated derivative, this compound, as a starting point for the generation of novel chemical entities targeting a wide range of biological pathways.
Caption: The synthetic relationship and medicinal chemistry applications stemming from the 4-(2-hydroxyethyl)piperidine core structure.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis from readily available materials and the orthogonal reactivity of its functional groups make it an invaluable tool for the construction of complex and diverse molecular libraries. While its specific applications in the public domain are still emerging, the proven track record of its parent scaffold across a wide spectrum of therapeutic targets strongly suggests a bright future for this versatile building block. As the demand for novel chemical entities with improved pharmacological properties continues to grow, the judicious use of well-designed intermediates like this compound will undoubtedly play a crucial role in accelerating the drug discovery process.
References
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PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. [Link]
-
PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]
- Baker, W. R., Fung, A. K. L., Kleinert, H. D., Stein, H. H., Plattner, J. J., Armiger, Y.-L., Condon, S. L., Cohen, J., Egan, D. A., & Perun, T. J. (1992). Nonpeptide renin inhibitors employing a novel 3-aza(or oxa)-2,4-dialkyl glutaric acid moiety as a P2/P3 amide bond replacement. Journal of Medicinal Chemistry, 35(10), 1722–1734.
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The Strategic Role of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde scaffold. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and provides practical insights into leveraging this versatile chemical entity for the discovery of novel therapeutics. The piperidine motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] The specific functionalization present in this compound offers a unique combination of a modifiable N-formyl group and a hydroxyethyl side chain, providing multiple avenues for structural diversification to target a wide array of biological entities.
The Architectural Advantage: Why this compound?
The this compound scaffold presents a compelling starting point for library synthesis in drug discovery. The N-formyl group, an amide, offers a site for chemical modification or can be removed to allow for further derivatization of the piperidine nitrogen.[3] The 4-position hydroxyethyl group provides a handle for introducing a variety of substituents, influencing the molecule's polarity, solubility, and interaction with biological targets. This dual functionality allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Building the Molecular Framework
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the initial preparation of 4-(2-hydroxyethyl)piperidine, followed by N-formylation.
Representative Synthesis of the Core Scaffold
A plausible synthetic route begins with the hydrogenation of 2-(4-pyridyl)ethanol using a catalyst such as platinum oxide in an acidic aqueous medium to yield 4-(2-hydroxyethyl)piperidine hydrochloride.[4] Subsequent N-formylation can be achieved by reacting the secondary amine with a suitable formylating agent, such as formic acetic anhydride in the presence of a base like triethylamine.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride
-
To a solution of 2-(4-pyridyl)ethanol (1 equivalent) in water and concentrated hydrochloric acid, add platinum oxide (catalytic amount).
-
Hydrogenate the mixture under pressure (e.g., 1000 psig) until the reaction is complete (monitored by TLC or LC-MS).[4]
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate in vacuo to obtain 4-(2-hydroxyethyl)piperidine hydrochloride as the product.[4]
Step 2: N-formylation to yield this compound
-
Dissolve 4-(2-hydroxyethyl)piperidine hydrochloride (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and dimethylformamide.[4]
-
Cool the solution to 0°C and add formic acetic anhydride (1.1 equivalents) dropwise.[4]
-
Add triethylamine (2.2 equivalents) to the reaction mixture and stir vigorously overnight, allowing the reaction to warm to room temperature.[4]
-
After completion, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to yield this compound.[4]
Caption: General synthetic workflow for this compound.
A Case Study in Anticancer Drug Discovery: Targeting the Sigma-1 Receptor
While direct therapeutic applications of this compound derivatives are an emerging area of research, a compelling case can be made by examining structurally similar compounds. A series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have been synthesized and shown to possess antiproliferative properties.[1][3] The σ1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is overexpressed in many cancer cells and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[5][6]
The Sigma-1 Receptor Signaling Pathway in Cancer
Under normal physiological conditions, the σ1 receptor is associated with the chaperone BiP.[5] In response to cellular stress or ligand binding, it dissociates from BiP and interacts with various client proteins, including ion channels and receptors, to modulate calcium signaling and other cellular processes.[5] In cancer cells, the upregulation of the σ1 receptor is thought to contribute to tumorigenesis by enhancing mitochondrial function and metabolic adaptability, thereby promoting the survival and proliferation of cancer stem-like cells.[6] Pharmacological antagonism of the σ1 receptor can disrupt these pro-survival pathways, leading to cancer cell death.[1][6]
Caption: Simplified Sigma-1 receptor signaling pathway in cancer cells.
Structure-Activity Relationship (SAR) of Piperidine-Based σ1 Receptor Ligands
Studies on 4-(2-aminoethyl)piperidine derivatives have provided valuable insights into the SAR for σ1 receptor binding and antiproliferative activity.[1][3] The nature of the substituent on the piperidine nitrogen and modifications to the aminoethyl side chain significantly impact affinity and selectivity. For instance, N-methylation of the piperidine ring has been shown to enhance σ1 receptor affinity.[1]
| Compound/Series | Key Structural Features | σ1 Receptor Affinity (Ki, nM) | Antiproliferative Activity | Reference |
| 4-(2-Aminoethyl)piperidine Derivatives | Unsubstituted piperidine N-H | 165 | Moderate | [1] |
| N-Methylpiperidine | Lower nM range | Potent | [1] | |
| Varied substituents on the amino group | Variable | Variable | [1] |
Note: This table is a representative summary based on findings for structurally related compounds and highlights the potential for SAR studies on derivatives of this compound.
Experimental Protocols for Biological Evaluation
The evaluation of novel derivatives of this compound as potential drug candidates requires a suite of well-defined biological assays.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the affinity of test compounds for the σ1 receptor.[2][7]
1. Membrane Preparation:
- Prepare cell membranes expressing the σ1 receptor from a suitable source, such as guinea pig liver or a cell line overexpressing the receptor.[7]
2. Assay Buffer:
- Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
3. Radioligand:
4. Competition Binding Assay:
- In a 96-well plate, add the membrane preparation, a fixed concentration of -pentazocine, and varying concentrations of the test compound.
- For non-specific binding determination, use a high concentration of a known σ1 receptor ligand like haloperidol.[8]
- Incubate the mixture at 37°C for 120 minutes.[8]
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
5. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
- Seed a human cancer cell line known to express the σ1 receptor (e.g., DU145 prostate cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
2. Compound Treatment:
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
3. MTT Addition:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Future Perspectives and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. Its synthetic tractability and the ability to introduce diverse functionalities make it an attractive starting point for generating compound libraries for high-throughput screening. The case study of structurally similar compounds targeting the σ1 receptor in cancer highlights a potential therapeutic avenue for derivatives of this scaffold. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives against a panel of clinically relevant targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing lead compounds with improved potency, selectivity, and drug-like properties. The insights and protocols provided in this guide aim to facilitate and inspire further exploration of this promising class of molecules in the ongoing quest for new and effective medicines.
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A Technical Guide to 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery
This guide provides an in-depth technical overview of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a versatile bifunctional building block of significant interest in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the compound's synthesis, physicochemical properties, and its strategic application as a key intermediate in the development of novel therapeutics.
Introduction: A Scaffold of Therapeutic Potential
The piperidine ring is a ubiquitous and privileged scaffold in modern pharmaceuticals, present in numerous FDA-approved drugs.[1] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal framework for designing molecules that interact with specific biological targets. This compound (CAS: 141047-47-4) emerges as a particularly valuable derivative. It incorporates three key features:
-
The Piperidine Core: Provides a proven structural foundation for drug candidates.
-
A Primary Hydroxyl (-OH) Group: Offers a reactive handle for etherification, esterification, or conversion to other functional groups, while also enhancing aqueous solubility.
-
An N-Formyl (-CHO) Group: Functions as a versatile synthetic precursor, enabling reductive amination to introduce diverse amine-containing moieties or serving as a protecting group for the piperidine nitrogen.
This unique combination of functionalities makes it a strategic intermediate for constructing complex molecules, particularly in the pursuit of novel antagonists for targets like the C-C chemokine receptor 2 (CCR2) and ligands for Sigma-1 receptors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 141047-47-4 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Expected to be an oil or low-melting solid | N/A |
| SMILES | O=CN1CCC(CCO)CC1 | [1] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact compound are not widely published, a robust characterization can be predicted based on its structural analogues, such as N-formylpiperidine and 4-(2-hydroxyethyl)piperazine-1-carbaldehyde.[2]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a distinct singlet for the formyl proton (N-CHO) in the downfield region, typically around 8.0 ppm. The methylene protons of the hydroxyethyl side chain adjacent to the hydroxyl group (-CH₂OH) would likely appear around 3.6 ppm. The remaining piperidine ring protons and the other methylene group of the side chain would present as a series of multiplets in the upfield region, generally between 1.0 and 3.5 ppm.[2]
-
¹³C NMR: In the carbon spectrum, the formyl carbon (C=O) will be the most deshielded, with a characteristic signal above 160 ppm. The carbon atom of the hydroxyethyl chain bonded to the hydroxyl group (C-OH) is anticipated around 60 ppm. The carbons of the piperidine ring and the remaining side-chain carbon would resonate in the 25-55 ppm range.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key absorbances. A strong, sharp peak corresponding to the C=O stretch of the N-formyl group is expected around 1700-1680 cm⁻¹. Additionally, a broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration from the hydroxyl group, would be present, with its broadness indicating hydrogen bonding.[2]
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the N-formylation of its commercially available precursor, 4-(2-Hydroxyethyl)piperidine (also known as 2-(piperidin-4-yl)ethanol). The formylating agent of choice for this transformation is acetic formic anhydride, which is known to be highly effective for the formylation of amines.[3][4][5]
Rationale for Synthetic Strategy
Acetic formic anhydride is a mixed anhydride that acts as a potent formylating agent. When reacting with a nucleophilic amine like the secondary nitrogen in 4-(2-Hydroxyethyl)piperidine, the formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl. This electronic and steric preference leads to a highly selective attack at the formyl group, yielding the desired N-formylated product with minimal acetylation side products.[6] The use of a non-nucleophilic base like triethylamine is crucial to neutralize the formic acid byproduct without competing in the primary reaction.
Detailed Experimental Protocol: N-Formylation
This protocol is adapted from established procedures for the N-formylation of piperidine derivatives using acetic formic anhydride.
Step 1: Preparation of Acetic Formic Anhydride (In Situ or Pre-formed)
-
Method A (In Situ): In a round-bottomed flask under an inert atmosphere (Argon or Nitrogen), cool acetic anhydride (1.0 eq.) to 0 °C. Slowly add formic acid (2.0 eq.) dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The resulting mixture containing acetic formic anhydride is used directly in the next step.
-
Method B (Pre-formed): React sodium formate with acetyl chloride in anhydrous diethyl ether.[3][4] This method yields a purer reagent but requires an additional workup step. For most applications, the in-situ method is sufficient.
Step 2: Formylation of 4-(2-Hydroxyethyl)piperidine
-
Dissolve 4-(2-Hydroxyethyl)piperidine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottomed flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared acetic formic anhydride solution (1.2 eq.) dropwise to the stirred piperidine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 90% ethyl acetate) to isolate the pure this compound.
Caption: Workflow for the synthesis of the target compound.
Reactivity and Strategic Applications in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for sequential, controlled modifications to build molecular complexity.
Caption: Key reaction pathways for the title compound.
Application as an Intermediate for CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 are critically involved in the inflammatory recruitment of monocytes, making them a high-value target for autoimmune diseases, atherosclerosis, and diabetic nephropathy.[7] Many potent CCR2 antagonists feature a substituted piperidine core.[8][9][10] this compound serves as an ideal precursor for such molecules. A common synthetic strategy involves using the N-formyl group for a reductive amination reaction to attach the piperidine scaffold to another part of the target molecule, while the hydroxyl group can be used to attach pharmacophoric elements designed to interact with other regions of the receptor binding pocket.
Application as a Precursor for Sigma-1 Receptor Ligands
Sigma-1 (σ₁) receptors are unique intracellular chaperone proteins implicated in a range of neurological functions and diseases, including neuropathic pain, depression, and neurodegenerative disorders.[11][12] The development of selective σ₁ ligands is an active area of research. The 4-(2-aminoethyl)piperidine scaffold has been identified as a promising core for novel σ₁ ligands.[11] Our title compound is a direct precursor to this scaffold. Following the introduction of necessary moieties via the hydroxyl group, the N-formyl group can be reduced or subjected to reductive amination to complete the synthesis of diverse σ₁ receptor ligands. This approach allows for systematic exploration of the structure-activity relationship (SAR) at the piperidine nitrogen.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for the analogous N-formylpiperidine, the compound may be harmful if swallowed and toxic in contact with skin, causing serious eye irritation.[11] Standard protocols for handling organic amides and aldehydes should be followed.
Conclusion
This compound is a high-value synthetic intermediate poised for significant application in drug discovery. Its bifunctional nature allows for controlled, stepwise elaboration into complex molecular architectures. The strategic positioning of a reactive hydroxyl group and a versatile N-formyl group on a privileged piperidine scaffold makes it an exceptionally useful tool for medicinal chemists, particularly those targeting inflammatory and neurological disorders through the development of CCR2 antagonists and Sigma-1 receptor ligands. The synthetic pathways and strategic insights provided in this guide are intended to empower researchers to leverage this compound's full potential in their quest for novel therapeutic agents.
References
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Cherney, R. J., Nelson, D. J., Lo, Y. C., Yang, G., Scherle, P. A., Jezak, H., Solomon, K. A., Carter, P. H., & Decicco, C. P. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063–5065. Available from: [Link]
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Schepmann, D., Lattwein, J., El-Gokha, A. A., Wünsch, B. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(5), e1700381. Available from: [Link]
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Amata, E., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 28(5), 2351. Available from: [Link]
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Vilums, M., Zweemer, A. J. M., Dekkers, S., Askar, Y., de Vries, H., Saunders, J., Stamos, D., Brussee, J., Heitman, L. H., & IJzerman, A. P. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377–5380. Available from: [Link]
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Mbianda, X. Y., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 53. Available from: [Link]
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Mbianda, X. Y., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 53. Available from: [Link]
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Design and synthesis of novel small molecule CCR2 antagonists. (n.d.). Scholarly Publications Leiden University. Retrieved January 14, 2026, from [Link]
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Brodmerkel, C. M., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 29-33. Available from: [Link]
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Acetic Formic Anhydride. (1970). Organic Syntheses, 50, 1. Available from: [Link]
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Acetic Formic Anhydride. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient method for the N-formylation of 4-(2-hydroxyethyl)piperidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and characterization.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing ligands for various biological targets. The introduction of a 2-hydroxyethyl group at the 4-position and a carbaldehyde at the 1-position, as in this compound, furnishes a bifunctional molecule with significant potential for further chemical elaboration. The hydroxyl group can be a site for etherification or esterification, while the N-formyl group can act as a directing group, a protecting group, or a precursor to other functionalities.
Synthetic Strategy: Direct N-Formylation
The synthesis of this compound is most efficiently achieved through the direct N-formylation of the commercially available starting material, 4-(2-hydroxyethyl)piperidine. This approach is favored for its atom economy and procedural simplicity over multi-step synthetic routes. The key challenge in this transformation is the chemoselective formylation of the secondary amine in the presence of the primary hydroxyl group. The chosen protocol utilizes ethyl formate as the formylating agent, a mild and effective reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of ethyl formate.
Diagram 1: Synthetic Workflow
Caption: A high-level overview of the synthetic process.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound with a high degree of purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(2-Hydroxyethyl)piperidine | ≥98% | Commercially Available | Starting material.[1] |
| Ethyl Formate | Reagent Grade | Commercially Available | Formylating agent. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)piperidine (5.0 g, 38.7 mmol).
-
Reagent Addition: Add ethyl formate (50 mL) to the flask. The ethyl formate serves as both the formylating agent and the solvent.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 54 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexane eluent system. The starting material will have a lower Rf value than the product. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the excess ethyl formate and any ethanol byproduct using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 90%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the molecular structure and the presence of the formyl proton.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the amide and the hydroxyl stretch.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.[2][3]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[2][3]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is at a full reflux and extend the reaction time, continuing to monitor by TLC. |
| Low Yield | Loss of product during workup or purification. | Ensure complete extraction and careful handling during chromatography. |
| Impure Product | Inefficient purification. | Optimize the gradient for column chromatography or consider re-purification. |
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of this compound. This direct N-formylation approach is efficient and yields a high-purity product suitable for a wide range of applications in synthetic and medicinal chemistry. By following the detailed steps and safety precautions outlined in this guide, researchers can confidently prepare this versatile chemical intermediate for their research and development needs.
References
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PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Available at: [Link]
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. Available at: [Link]
-
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Application Notes and Protocols: N-formylation of 4-(2-hydroxyethyl)piperidine
Introduction
N-formylated piperidines are a critical structural motif in a wide array of pharmaceuticals and biologically active compounds. The formyl group serves as a versatile synthetic handle and can influence the pharmacological profile of the parent molecule. Specifically, 1-formyl-4-(2-hydroxyethyl)piperidine is a valuable intermediate in drug development, given the presence of both a protected secondary amine and a reactive primary alcohol. This guide provides an in-depth analysis of robust methodologies for the N-formylation of 4-(2-hydroxyethyl)piperidine, focusing on the underlying chemical principles, procedural details, and practical considerations for researchers in medicinal chemistry and process development.
The choice of a formylating agent and reaction conditions is paramount to achieving high yield and purity while ensuring the integrity of the hydroxyl group. This document will explore several effective methods, ranging from classical approaches using formic acid to milder, more specialized reagents.
Methodologies for N-formylation
The selection of a formylation method depends on factors such as substrate compatibility, desired scale, and available resources. Below, we detail three reliable methods for the N-formylation of 4-(2-hydroxyethyl)piperidine.
Method 1: Formic Acid as the Formylating Agent
Using formic acid is a direct and cost-effective method for N-formylation. The reaction can be performed neat or with azeotropic removal of water to drive the equilibrium towards product formation.[1][2][3] Catalysts can also be employed to enhance the reaction rate and yield under milder conditions.[1][4][5]
Scientific Rationale
The mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of formic acid.[5][6] This is followed by the elimination of a water molecule to form the corresponding N-formylpiperidine. The presence of an acid catalyst, such as molecular iodine or a solid acid, can protonate the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[4][5]
Workflow Diagram: Formic Acid Method
Caption: Workflow for N-formylation using formic acid.
Detailed Experimental Protocol (Formic Acid)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 4-(2-hydroxyethyl)piperidine (1.0 equiv).
-
Reagent Addition: Add formic acid (2.0-5.0 equiv). For a solvent-free approach, no additional solvent is needed.[1] Alternatively, toluene can be added to facilitate azeotropic water removal.[1][2]
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS. If using toluene, water will collect in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an excess of formic acid was used, carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 1-formyl-4-(2-hydroxyethyl)piperidine.
Data Summary: Formic Acid Method
| Parameter | Value/Condition | Rationale/Comment |
| Equivalents of Formic Acid | 2.0 - 5.0 | An excess drives the reaction to completion. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the condensation reaction.[1] |
| Solvent | Toluene or Solvent-free | Toluene allows for azeotropic removal of water, while solvent-free is greener.[1] |
| Reaction Time | 1 - 24 hours | Dependent on scale and temperature. Monitor by TLC/LC-MS. |
| Typical Yield | Good to Excellent | Yields are generally high for this robust reaction. |
Method 2: Acetic Formic Anhydride (AFA)
Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a more potent formylating agent than formic acid alone.[1] This method is particularly effective and typically proceeds at lower temperatures and with shorter reaction times.
Scientific Rationale
Acetic formic anhydride is a mixed anhydride, making the formyl group highly electrophilic and susceptible to nucleophilic attack by the secondary amine of the piperidine. The reaction is generally fast and clean, with acetic acid as the primary byproduct. This method is advantageous as it avoids the high temperatures that might cause side reactions with the hydroxyl group.
Reaction Mechanism: Acetic Formic Anhydride
Caption: N-formylation mechanism with Acetic Formic Anhydride.
Detailed Experimental Protocol (AFA)
-
Preparation of AFA (in situ): In a flask cooled to 0°C, add formic acid (1.1 equiv). Slowly add acetic anhydride (1.0 equiv) while maintaining the temperature at 0°C. Stir for 1-2 hours at this temperature to generate the acetic formic anhydride.
-
Amine Addition: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) in a suitable solvent (e.g., THF or dichloromethane) and cool to 0°C in a separate flask.
-
Reaction: Slowly add the pre-formed AFA solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times are typically short (15 min to a few hours).[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography if necessary.
Data Summary: AFA Method
| Parameter | Value/Condition | Rationale/Comment |
| Equivalents of AFA | 1.0 - 1.2 | A slight excess ensures complete conversion of the amine. |
| Temperature | 0 °C to Room Temp | Milder conditions preserve sensitive functional groups.[1] |
| Solvent | THF, Dichloromethane | Aprotic solvents that are compatible with the reagents. |
| Reaction Time | 15 min - 3 hours | Significantly faster than the formic acid method.[1] |
| Typical Yield | Excellent | Often quantitative or near-quantitative yields are achieved.[1] |
Method 3: Using Chloral Hydrate
An older but effective method involves the use of chloral hydrate as the formylating agent.[1] This method is advantageous as it proceeds at low temperatures and produces chloroform as a byproduct, which can be easily removed.[1]
Scientific Rationale
Chloral hydrate, in the presence of a base, is thought to generate dichlorocarbene, which is then hydrolyzed to provide a formylating species. Alternatively, the amine may directly attack the chloral hydrate, followed by a haloform-type reaction to yield the formamide and chloroform.[1] This method is suitable for substrates that may be sensitive to acidic conditions.
Detailed Experimental Protocol (Chloral Hydrate)
-
Reaction Setup: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) in a suitable solvent such as THF or ethanol in a round-bottom flask and cool to 0°C.
-
Reagent Addition: Add chloral hydrate (1.1 equiv) to the solution.
-
Base Addition: Slowly add a base, such as triethylamine or sodium carbonate (1.2 equiv).
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any inorganic salts.
-
Extraction: If necessary, add water and extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel chromatography.
Data Summary: Chloral Hydrate Method
| Parameter | Value/Condition | Rationale/Comment |
| Equivalents of Chloral Hydrate | 1.1 | A slight excess is typically used. |
| Base | Triethylamine, Na2CO3 | A base is required to facilitate the reaction. |
| Temperature | 0 °C to Room Temp | Mild reaction conditions.[1] |
| Solvent | THF, Ethanol | Protic or aprotic polar solvents can be used. |
| Reaction Time | 2 - 12 hours | Reaction times can vary. |
| Typical Yield | Good to Excellent | A reliable method for N-formylation.[1] |
Concluding Remarks for the Practicing Scientist
The N-formylation of 4-(2-hydroxyethyl)piperidine can be accomplished through various reliable methods. The choice of methodology should be guided by the desired scale of the reaction, cost considerations, and the need to preserve the integrity of the hydroxyl functionality. For large-scale synthesis, the formic acid method, particularly under solvent-free conditions, offers an economical and environmentally friendly option. The acetic formic anhydride method provides a rapid and high-yielding alternative, ideal for laboratory-scale synthesis where speed is a priority. The chloral hydrate method serves as a valuable option when acidic conditions must be avoided. In all cases, careful monitoring of the reaction and appropriate purification techniques are essential for obtaining a high-purity product.
References
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Yadav, J. K., et al. (2020). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Available at: [Link]
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PubMed. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd-Fe3O4 Nanoparticles. PubMed. Available at: [Link]
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Semantic Scholar. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Semantic Scholar. Available at: [Link]
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SpringerLink. (2020). Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2. SpringerLink. Available at: [Link]
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Royal Society of Chemistry. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (n.d.). Formylation of Amines. PMC. Available at: [Link]
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American Chemical Society. (n.d.). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. Available at: [Link]
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National Institutes of Health. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC. Available at: [Link]
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American Chemical Society. (n.d.). A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Available at: [Link]
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National Institutes of Health. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Wiley Online Library. Available at: [Link]
-
Chinese Journal of Applied Chemistry. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). N‐formylation of amines via transamidation. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). N‐formylation of piperidine with methanol. ResearchGate. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. Available at: [Link]
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Wikipedia. (n.d.). Chloral hydrate. Wikipedia. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). N-Formylpiperidine. Wikipedia. Available at: [Link]
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PubChem. (n.d.). Chloral Hydrate. PubChem. Available at: [Link]
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Semantic Scholar. (n.d.). Chloral hydrate and other drugs used in sedating young children: a survey of American Academy of Pedodontics Diplomates. Semantic Scholar. Available at: [Link]
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Application Note & Protocols: Synthetic Versatility of the Aldehyde Group in 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Abstract: This document provides a comprehensive technical guide on the key synthetic transformations of the aldehyde moiety within the versatile building block, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its combination of a piperidine scaffold, a primary alcohol, and a reactive formyl group. We present detailed, field-tested protocols for four fundamental transformations: oxidation, reduction, reductive amination, and olefination. Each section includes a mechanistic overview, step-by-step experimental procedures, expected outcomes, and expert insights into the causality behind the chosen methodologies, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecular architectures. Its structure is characterized by:
-
A piperidine ring , a privileged scaffold found in numerous FDA-approved drugs.
-
An N-formyl group , which acts as a stable amide but can influence the conformational properties of the ring.
-
A 2-hydroxyethyl side chain , providing a site for further functionalization and enhancing aqueous solubility.
-
A synthetically crucial aldehyde group , which is a gateway to a vast array of chemical modifications.
This guide focuses exclusively on the reactivity of the aldehyde, providing researchers with reliable protocols to leverage this functional group for molecular elaboration.
Figure 1: Overview of synthetic pathways for the aldehyde group.
Oxidation to Carboxylic Acid: The Pinnick Oxidation
The conversion of the aldehyde to a carboxylic acid is a fundamental step for introducing acidic functionality, often used for salt formation or as a handle for amide coupling. The Pinnick oxidation is the method of choice due to its exceptionally mild conditions and high tolerance for other functional groups, such as the alcohol and N-formyl amide present in our substrate.[1][2]
Mechanistic Rationale: The reaction proceeds via the formation of chlorous acid (HClO₂) in situ from sodium chlorite (NaClO₂) under weakly acidic conditions, typically buffered by sodium dihydrogen phosphate (NaH₂PO₄).[3] Chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2][4] A crucial component is a scavenger, such as 2-methyl-2-butene, which reacts with the highly reactive HOCl byproduct, preventing unwanted side reactions like oxidation of the starting material or product.[3]
Figure 2: Step-by-step workflow for the Pinnick oxidation.
Protocol 2.1: Synthesis of 1-formyl-4-(2-hydroxyethyl)piperidine-4-carboxylic acid
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)
-
2-methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc), 1 M HCl, Brine
-
Round-bottom flask, magnetic stirrer, addition funnel
-
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.57 g, 10 mmol) and dissolve it in a 2:1 mixture of t-BuOH and H₂O (60 mL).
-
Add 2-methyl-2-butene (5.3 mL, 50 mmol) and NaH₂PO₄·H₂O (2.07 g, 15 mmol) to the solution. Stir vigorously.
-
In a separate beaker, dissolve NaClO₂ (1.70 g, 15 mmol based on 80% purity) in H₂O (15 mL).
-
Transfer the NaClO₂ solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. An exotherm may be observed. Maintain the temperature below 35 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for the disappearance of the starting aldehyde by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of Na₂SO₃ until a KI-starch paper test is negative (indicates absence of oxidants).
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% MeOH in CH₂Cl₂) to yield the title carboxylic acid.
-
Table 1: Comparative Spectroscopic Data
| Parameter | Starting Aldehyde | Expected Carboxylic Acid Product |
| IR (cm⁻¹) | ~3400 (br, O-H), ~2720 (C-H, aldehyde) , ~1650 (C=O, aldehyde) | ~3400 (br, O-H), ~3000 (br, O-H, acid) , ~1710 (C=O, acid) , ~1630 (C=O, amide) |
| ¹H NMR (δ, ppm) | ~9.6 (s, 1H, -CHO) , ~8.0 (s, 1H, N-CHO), 3.6 (t, 2H), 1.5-1.8 (m, 7H) | ~12.0 (br s, 1H, -COOH) , ~8.0 (s, 1H, N-CHO), 3.7 (t, 2H), 1.6-1.9 (m, 7H) |
| ¹³C NMR (δ, ppm) | ~202.5 (-CHO) , ~162.0 (N-CHO), ~60.5, ~45.0, ~39.0, ~33.0, ~29.0 | ~175.0 (-COOH) , ~162.5 (N-CHO), ~60.0, ~44.5, ~38.5, ~32.5, ~28.5 |
Reduction to Primary Alcohol: Sodium Borohydride Reduction
Reducing the aldehyde to a primary alcohol creates a 1,3-diol system on the piperidine scaffold, a common motif in natural products and pharmacologically active molecules. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and chemoselective reducing agent that will not reduce the N-formyl amide group under standard conditions.[5][6]
Mechanistic Rationale: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[7] This forms a tetracoordinate borate-alkoxide intermediate. Workup with a protic solvent, such as methanol (which is often the reaction solvent), protonates the alkoxide to yield the final primary alcohol product.[5][7]
Figure 3: Step-by-step workflow for the NaBH4 reduction.
Protocol 3.1: Synthesis of 4-(2-Hydroxyethyl)-1-(hydroxymethyl)piperidine
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Methanol (MeOH)
-
Acetone
-
Water (H₂O), Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.57 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) in small portions over 15 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by adding acetone (5 mL) dropwise, followed by water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with CH₂Cl₂ (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol product, which can be purified further if necessary.
-
Table 2: Comparative Spectroscopic Data
| Parameter | Starting Aldehyde | Expected Diol Product |
| IR (cm⁻¹) | ~3400 (br, O-H), ~1650 (C=O, aldehyde) | ~3350 (very br, O-H), No C=O stretch ~1650 |
| ¹H NMR (δ, ppm) | ~9.6 (s, 1H, -CHO) , ~8.0 (s, 1H, N-CHO), 3.6 (t, 2H) | ~4.5 (d, 2H, -CH₂OH) , ~8.0 (s, 1H, N-CHO), 3.6 (t, 2H) |
| ¹³C NMR (δ, ppm) | ~202.5 (-CHO) , ~162.0 (N-CHO), ~60.5, ~45.0, ~39.0 | ~65.0 (-CH₂OH) , ~163.0 (N-CHO), ~60.5, ~44.0, ~38.0 |
Reductive Amination: C-N Bond Formation
Reductive amination is one of the most powerful and widely used methods in drug discovery for synthesizing amines.[8] This one-pot procedure converts the aldehyde into a new secondary or tertiary amine by reaction with a primary or secondary amine, respectively, in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preeminent reagent for this task, as it is selective for the intermediate iminium ion over the starting aldehyde, preventing reduction of the carbonyl starting material.[9][10]
Mechanistic Rationale: The reaction begins with the condensation of the aldehyde and the chosen amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[9] The mildly acidic nature of STAB can catalyze this step. The hydride from STAB then selectively reduces the electrophilic C=N bond of the iminium ion to furnish the final amine product.[9][10] 1,2-Dichloroethane (DCE) is a common solvent as it is aprotic and effectively solubilizes the reagents.[9]
Figure 4: Step-by-step workflow for reductive amination.
Protocol 4.1: Synthesis of N-benzyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)methanamine
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
To a flask under a nitrogen atmosphere, add this compound (1.57 g, 10 mmol) and dissolve in DCE (50 mL).
-
Add benzylamine (1.2 mL, 11 mmol) and stir the mixture for 20 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion. The reaction may become slightly warm.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor by LC-MS for product formation.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution (50 mL). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of CH₂Cl₂/MeOH containing 1% NH₄OH) to yield the target secondary amine.
-
Table 3: Comparative Spectroscopic Data
| Parameter | Starting Aldehyde | Expected Benzylamine Product |
| IR (cm⁻¹) | ~3400 (O-H), ~1650 (C=O) | ~3350 (O-H, N-H), No C=O stretch ~1650 |
| ¹H NMR (δ, ppm) | ~9.6 (s, 1H, -CHO) , ~8.0 (s, 1H, N-CHO) | ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, Ar-CH₂-N) , ~2.5 (s, 2H, N-CH₂-Pip) , ~8.0 (s, 1H, N-CHO) |
| ¹³C NMR (δ, ppm) | ~202.5 (-CHO) , ~162.0 (N-CHO) | ~139.0, ~128.5, ~127.0 (Ar-C), ~54.0 (Ar-CH₂-N) , ~52.0 (N-CH₂-Pip) , ~162.5 (N-CHO) |
Olefination: The Horner-Wadsworth-Emmons Reaction
Creating a carbon-carbon double bond from the aldehyde opens pathways to a wide range of functionalized structures, including α,β-unsaturated esters, nitriles, or ketones. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for this purpose.[11][12] Its primary advantages are the excellent stereoselectivity, typically favoring the formation of the (E)-alkene, and the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[12][13]
Mechanistic Rationale: The reaction begins with the deprotonation of a phosphonate ester using a strong base (e.g., NaH) to form a stabilized phosphonate carbanion.[14] This carbanion acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form an intermediate.[15] This intermediate collapses into an oxaphosphetane, which then fragments to yield the desired alkene and a dialkyl phosphate salt. The thermodynamic stability of the intermediates generally favors the pathway leading to the (E)-alkene.[14][15]
Figure 5: Step-by-step workflow for the HWE reaction.
Protocol 5.1: Synthesis of Ethyl (E)-3-(1-formyl-4-(2-hydroxyethyl)piperidin-1-yl)acrylate
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Three-neck flask, magnetic stirrer, dropping funnels, nitrogen atmosphere, ice bath
-
-
Procedure:
-
To a flame-dried three-neck flask under nitrogen, add NaH (0.48 g of 60% dispersion, 12 mmol) and wash with hexanes to remove oil. Add anhydrous THF (30 mL).
-
Cool the suspension to 0 °C.
-
In a separate funnel, add triethyl phosphonoacetate (2.2 mL, 11 mmol) and dilute with anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour until gas evolution ceases and the solution becomes clear (ylide formation).
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.57 g, 10 mmol) in anhydrous THF (15 mL) and add it dropwise to the ylide solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the α,β-unsaturated ester.
-
Table 4: Comparative Spectroscopic Data
| Parameter | Starting Aldehyde | Expected (E)-Alkene Product |
| IR (cm⁻¹) | ~1650 (C=O, aldehyde) | ~1720 (C=O, ester) , ~1650 (C=C) , ~1630 (C=O, amide) |
| ¹H NMR (δ, ppm) | ~9.6 (s, 1H, -CHO) | ~6.9 (d, J=16 Hz, 1H) , ~5.8 (d, J=16 Hz, 1H) , 4.2 (q, 2H), 1.3 (t, 3H) |
| ¹³C NMR (δ, ppm) | ~202.5 (-CHO) | ~166.0 (C=O, ester) , ~145.0 (=CH) , ~121.0 (=CH) , ~162.0 (N-CHO) |
References
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
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NROChemistry via YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]
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MDPI. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
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Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
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-
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-
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-
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-
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-
National Institutes of Health. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. [Link]
-
Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Wiley Online Library. [Link]
-
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-
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-
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-
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-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2011). Large Scale Synthesis of N-Benzyl-4-formylpiperidine. Retrieved from [Link]
-
PubMed Central. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. Retrieved from [Link]
-
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-
White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines. Retrieved from [Link]
-
ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Retrieved from [Link]
-
ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]
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- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde for the Synthesis of Bioactive Compounds
Introduction: The Strategic Value of the 4-(2-Hydroxyethyl)piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it an ideal building block for creating structurally diverse molecules with a wide range of biological activities.[3][4] The compound of interest, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde , is a particularly versatile starting material. It possesses three distinct points for chemical modification: the aldehyde, the primary hydroxyl group, and the piperidine nitrogen (after deprotection of the formyl group). This trifunctional nature allows for the systematic exploration of chemical space to develop novel bioactive compounds.
This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on strategies to generate libraries of compounds for screening and lead optimization in drug discovery programs. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to explore different pharmacophoric features. The following diagram illustrates the key reactive sites and the potential derivatization pathways that will be discussed in this guide.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of the Aldehyde Group
The aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation, allowing for the introduction of a wide array of substituents.
Wittig Olefination for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] This reaction is particularly useful for introducing unsaturated moieties, which can be important for biological activity. For instance, the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, involves a condensation reaction analogous to a Wittig reaction.[1][2]
Rationale: By reacting this compound with various phosphorus ylides, a library of derivatives with different alkene substituents can be generated. The geometry of the resulting alkene (E/Z) depends on the nature of the ylide.[5]
Protocol 1: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
This protocol describes the synthesis of an α,β-unsaturated ester derivative.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[6]
-
Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove it, triturate the residue with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, in which the product is soluble but the oxide is not.[6]
-
Filter off the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired alkene.
Data Presentation:
| Ylide | Aldehyde | Product | Expected Yield |
| (Carbethoxymethylene)triphenylphosphorane | This compound | Ethyl 3-(1-formylpiperidin-4-yl)acrylate | 70-85% |
| Benzyltriphenylphosphonium chloride | This compound | 4-(2-styrylethyl)piperidine-1-carbaldehyde | 65-80% |
Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for forming C-N bonds.[7] This reaction is crucial in the synthesis of many bioactive molecules, including ligands for sigma receptors.[8]
Rationale: Reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent provides access to a diverse range of amino derivatives. The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation.
Protocol 2: Reductive Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate or sodium sulfate, anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Derivatization of the Hydroxyl Group
The primary hydroxyl group offers a convenient site for introducing ester and ether linkages, which can significantly modulate the physicochemical properties and biological activity of the parent molecule.
Steglich Esterification
The Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[9][10]
Rationale: This method is particularly advantageous for acid-sensitive substrates and allows for the coupling of a wide range of carboxylic acids, including those with steric hindrance.[11]
Protocol 3: Steglich Esterification with Benzoic Acid
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[13][14]
Rationale: This reaction allows for the introduction of various alkyl or aryl groups to the hydroxyl moiety, which can impact the lipophilicity and metabolic stability of the resulting compounds.
Protocol 4: Williamson Ether Synthesis with Benzyl Bromide
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Derivatization of the Piperidine Nitrogen
The N-formyl group can be removed to liberate the secondary amine of the piperidine ring, which can then be further functionalized.
Deformylation
The removal of the N-formyl group is typically achieved by acidic or basic hydrolysis.
Protocol 5: Acidic Deformylation
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the N-formylpiperidine derivative in methanol.
-
Add concentrated HCl and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a NaOH solution.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer, concentrate, and purify as needed.
Workflow for Library Synthesis
The following diagram illustrates a potential workflow for generating a library of diverse compounds from the starting material.
Caption: A parallel synthesis workflow for generating diverse compound libraries.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this scaffold. By systematically modifying the aldehyde, hydroxyl, and piperidine nitrogen functionalities, researchers can generate diverse libraries of compounds for screening in various therapeutic areas, including neurodegenerative diseases and oncology, where piperidine-containing molecules have shown significant promise.
References
-
Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 266-271. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(10), 1625-1653. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural product reports, 17(5), 435–446. Available at: [Link]
-
Collina, S., et al. (2013). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Journal of medicinal chemistry, 56(24), 9951–9967. Available at: [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Available at: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 69, 80. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Holtschulte, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-10. Available at: [Link]
-
Naharia, P., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100300. Available at: [Link]
-
Wikipedia. (2023). Steglich esterification. Available at: [Link]
-
Organic Syntheses. (1988). 3-Phenylpropionaldehyde. Organic Syntheses, 66, 67. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: The Strategic Use of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in Fragment-Based Drug Discovery
Introduction: Rationale and Strategic Value
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient method for exploring chemical space to find starting points for novel therapeutics.[1] Unlike traditional high-throughput screening (HTS) which uses larger, more complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2][3] These initial hits are then optimized into potent leads through structure-guided design.[4][5]
This guide focuses on the strategic application of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde , a versatile fragment poised for success in FBDD campaigns. Its value lies in the combination of a three-dimensional saturated heterocyclic core with strategically placed functional groups that serve as both interaction points and vectors for chemical elaboration.
The piperidine scaffold is one of the most common heterocyclic subunits found in FDA-approved drugs, prized for its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations.[6] The increasing emphasis on 3D-shaped fragments is a response to the need for greater structural diversity in screening libraries, which can lead to improved selectivity, solubility, and ADMET properties.[7][8] The inherent 3D nature of the piperidine ring allows for a more comprehensive exploration of protein binding pockets compared to the flat, aromatic compounds that have traditionally dominated fragment libraries.[6][9]
Physicochemical Profile and "Rule of Three" Compliance
A fragment's success is predicated on its physicochemical properties, often summarized by the "Rule of Three" (Ro3).[10][11] This rule suggests that effective fragments should generally possess a molecular weight < 300 Da, cLogP ≤ 3, and have ≤ 3 hydrogen bond donors and acceptors.[12] As detailed in Table 1, "this compound" is an exemplary fragment that comfortably adheres to these guidelines.
Data Presentation Table 1: Physicochemical Properties of this compound
| Property | Value | Ro3 Guideline | Compliance | Source |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | - | - | [13] |
| Molecular Weight | 157.21 g/mol | < 300 | Yes | [13][14] |
| XLogP3-AA | 0.2 | ≤ 3 | Yes | [14] |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes | [14] |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Yes | [14] |
| Rotatable Bonds | 2 | ≤ 3 | Yes | - |
This profile ensures high aqueous solubility—critical for the high concentrations used in biophysical screening assays—and excellent ligand efficiency (LE), providing a solid foundation for optimization into a potent, drug-like molecule.[12]
Mandatory Visualization
Caption: Chemical structure of the fragment.
Key Structural Features for FBDD
The utility of this fragment stems from its distinct functional components, each playing a critical role in target recognition and subsequent optimization.
-
Saturated Piperidine Core: Provides a rigid, 3D scaffold. This contrasts with flat aromatic systems and allows for the exploration of non-planar binding sites, potentially leading to novel intellectual property and improved selectivity.[6]
-
Hydroxyethyl Group: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. This group can probe for key interactions within a binding site and serves as a primary, non-obtrusive vector for fragment "growing."
-
N-Carbaldehyde Group: The formyl group acts as a hydrogen bond acceptor. Critically, it also functions as a versatile chemical handle for elaboration via reactions like reductive amination, providing a robust vector for fragment linking or growing strategies.
Mandatory Visualization
Caption: Interaction points and growth vectors of the fragment.
Experimental Protocols: Screening and Validation
Identifying and validating a fragment hit requires sensitive and robust biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards in FBDD, providing definitive evidence of binding and invaluable structural context.[2][15][16]
Protocol 1: Primary Screening by Protein-Observed NMR
Protein-observed NMR is a powerful method to detect weak binding events by monitoring changes in the protein's own signals upon fragment addition. The most common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which generates a unique peak for each backbone amide in an isotopically labeled protein.[15]
Causality: A fragment binding to the protein will perturb the local chemical environment of nearby amino acid residues. This perturbation causes a shift in the position (a Chemical Shift Perturbation, or CSP) of the corresponding peaks in the HSQC spectrum, providing direct evidence of binding and localizing the interaction site.[17]
Experimental Protocol: ¹H-¹⁵N HSQC Screening
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N labeling.
-
Prepare a stock solution of the protein at 100-200 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).
-
Self-Validation: Record a high-quality baseline ¹H-¹⁵N HSQC spectrum. The spectrum must show good signal dispersion and homogeneity, confirming the protein is properly folded and stable under the experimental conditions.
-
-
Fragment Stock Preparation:
-
Prepare a high-concentration stock solution of "this compound" (e.g., 100 mM) in 100% d6-DMSO.
-
Causality: Using a deuterated solvent minimizes interference from the solvent signal in the ¹H NMR spectrum.
-
-
Screening Experiment:
-
Prepare the final NMR sample by adding the fragment stock to the protein solution to a final concentration of 1-2 mM (a 10-20 fold molar excess). The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
Acquire a ¹H-¹⁵N HSQC spectrum under the same conditions as the baseline.
-
Self-Validation: Run a control spectrum of the protein with an equivalent amount of d6-DMSO alone to ensure that any observed shifts are not due to the solvent.
-
-
Data Analysis:
-
Overlay the fragment-containing spectrum with the baseline (DMSO control) spectrum.
-
Identify residues with significant CSPs. These are your "hits," indicating the fragment is binding at or near these residues on the protein surface.
-
Expertise: The magnitude of the CSP can give a qualitative sense of the binding affinity and proximity to the binding site.
-
-
Affinity Determination (Kᵈ Titration):
-
For a confirmed hit, perform a titration by recording a series of ¹H-¹⁵N HSQC spectra on a fresh protein sample while adding increasing concentrations of the fragment.
-
Monitor the CSPs of the affected residues as a function of fragment concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kᵈ).[17]
-
Mandatory Visualization
Caption: Workflow for fragment screening via protein-observed NMR.
Protocol 2: Structural Validation by X-ray Crystallography
Crystallography provides the ultimate validation of a fragment hit: a high-resolution, 3D snapshot of how the fragment binds to its target.[18] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[2]
Causality: By soaking a protein crystal in a solution containing the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. X-ray diffraction of this crystal allows for the calculation of an electron density map, in which the bound fragment becomes visible, revealing its precise orientation and atomic interactions with the protein.[19]
Experimental Protocol: Crystal Soaking
-
Crystal Preparation:
-
Grow high-quality, robust crystals of the target protein that diffract to a suitable resolution (<2.5 Å is preferable).
-
Self-Validation: Test the crystals for solvent tolerance. Soak a crystal in a solution containing a high concentration of DMSO (e.g., 20-25%) without the fragment and confirm that its diffraction quality is not compromised. This is crucial because fragments are often dissolved in DMSO.[18]
-
-
Soaking Solution Preparation:
-
Prepare a solution of "this compound" at high concentration (e.g., 10-50 mM) in a cryo-protectant solution that is compatible with the protein crystals and contains a similar percentage of DMSO as determined in the tolerance test.
-
-
Crystal Soaking:
-
Transfer a protein crystal into a drop of the soaking solution.
-
Incubate for a defined period (ranging from minutes to hours, optimization may be required).
-
Expertise: The optimal soaking time is a balance between allowing sufficient fragment occupancy and preventing crystal damage.
-
-
Data Collection and Processing:
-
Retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
Process the data (indexing, integration, and scaling) to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate an initial electron density map. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment.
-
Model the fragment into the density, refine the entire protein-fragment complex structure, and validate the final model.
-
Trustworthiness: The final refined structure provides unambiguous, high-confidence data on the fragment's binding mode, interactions, and the specific orientation of its growth vectors.
-
Mandatory Visualization
Caption: Workflow for crystallographic fragment screening.
Application Note: Hit-to-Lead Optimization Strategies
Once "this compound" is confirmed as a hit and its binding mode is structurally characterized, the next phase is to evolve this low-affinity fragment into a high-potency lead compound.[20] The key strategies are fragment growing and linking.[4][5]
Strategy 1: Fragment Growing
This is the most direct approach, where chemical modifications are made to the fragment to extend its structure into adjacent, unoccupied pockets of the binding site, forming new, favorable interactions.[4]
-
Vector 1 (Hydroxyethyl): The terminal hydroxyl group is an ideal starting point. It can be elaborated into ethers or esters to probe for hydrophobic pockets or extended to form new hydrogen bonds with distant residues.
-
Vector 2 (N-Carbaldehyde): This group can be converted to an amine via reductive amination, which can then be acylated, sulfonated, or alkylated. This strategy not only explores new chemical space but can also introduce a basic center, which is often favorable for drug-like properties.
Strategy 2: Fragment Linking
If a separate screening campaign identifies a second fragment that binds in a nearby pocket, the two hits can be chemically linked.[4] The piperidine core provides well-defined exit vectors to facilitate rational linker design. The goal is to create a single, larger molecule that retains the favorable binding interactions of both original fragments, leading to a significant, often super-additive, increase in affinity.
Mandatory Visualization
Caption: Logic diagram for hit-to-lead optimization strategies.
References
-
Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Retrieved from [Link]
-
de Souza, N. B., et al. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. Retrieved from [Link]
-
Bar-Ziv, R., et al. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
do Carmo, R. F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]
-
Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Retrieved from [Link]
-
Rees, D. C., et al. (2004). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rot-Juste, V., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Dalton Transactions. Retrieved from [Link]
-
Chen, Y., et al. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Urick, A. K., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, N., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Erlanson, D. (2011). Pushing the Rule of 3. Practical Fragments. Retrieved from [Link]
-
Pellecchia, M. (2017). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer. Retrieved from [Link]
-
Baxter, N. J., & Murray, J. B. (2012). Crystallographic Fragment Screening. Springer. Retrieved from [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
protocols.io. (2025). XChem crystallographic fragment screening. Retrieved from [Link]
-
do Carmo, R. F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Retrieved from [Link]
-
Davies, T. G., & Tickle, I. J. (2012). Fragment Screening Using X-ray Crystallography. PubMed. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
Curing FFI. (2016). NMR fragment screening. Retrieved from [Link]
-
ChemBK. (n.d.). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Hydroxyethyl)piperidine-1-carbaldehyde. Retrieved from [Link]
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- 13. 4-(2-HYDROXY-ETHYL)-PIPERIDINE-1-CARBALDEHYDE CAS#: [m.chemicalbook.com]
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- 19. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Application Notes: 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde as a Versatile Scaffold for Heterocyclic Synthesis
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug discovery. The title compound, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, is a bifunctional building block of significant interest. It combines the piperidine core with two reactive handles: a primary alcohol and an N-formyl group. This unique arrangement opens avenues for the synthesis of diverse and complex heterocyclic systems, particularly fused and spirocyclic architectures that are highly sought after for their three-dimensional complexity.
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of novel heterocyclic compounds. The methodologies presented are grounded in established chemical principles and analogous reactions from the peer-reviewed literature, offering researchers a robust starting point for their synthetic explorations.
Chemical Logic and Strategic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The N-formyl group can act as a protecting group for the piperidine nitrogen, a director for subsequent reactions, or a participant in cyclization. The primary alcohol provides a nucleophilic center for intramolecular reactions, leading to the formation of oxygen-containing rings. The strategic manipulation of these functionalities allows for the construction of several classes of heterocyclic compounds.
Application 1: Synthesis of Fused Oxazolo[3,4-a]pyridinones
A compelling application of this scaffold is the synthesis of fused bicyclic systems, such as oxazolo[3,4-a]pyridinones. This transformation can be envisioned through an intramolecular cyclization cascade. The N-formyl group can be reduced to the corresponding N-methyl group, followed by an intramolecular reaction of the hydroxyl group. Alternatively, direct intramolecular cyclization of the N-formyl compound can be achieved under specific conditions. This class of compounds is of interest in medicinal chemistry for its rigid structure, which can precisely orient substituents for optimal target binding.
Protocol 1: Synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
This protocol is based on analogous intramolecular cyclizations of N-acylated amino alcohols. The key is the activation of the N-formyl group or its transformation to a better participating group, followed by intramolecular attack by the hydroxyl group.
Workflow Diagram:
Caption: Workflow for the synthesis of a fused oxazolo[3,4-a]pyridinone.
Step-by-Step Methodology:
-
Oxidation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Rationale: The alcohol is first oxidized to the corresponding carboxylic acid to set the stage for an intramolecular amidation/cyclization. PCC is a common and effective oxidizing agent for this transformation.
-
-
Work-up and Extraction: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Cyclization: Dissolve the crude piperidine-1-carbaldehyde-4-acetic acid in acetic anhydride (0.3 M) and heat the mixture at 100 °C for 3-5 hours.
-
Rationale: Acetic anhydride serves as both the solvent and a dehydrating agent to facilitate the intramolecular cyclization to form the fused lactone (oxazolidinone).
-
-
Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one.
Quantitative Data (Based on Analogous Reactions):
| Step | Reagents | Typical Yield | Reference for Analogy |
| Oxidation | PCC, DCM | 70-85% | [3][4] |
| Cyclization | Acetic Anhydride | 60-75% | [3][4] |
Application 2: Diastereoselective Synthesis of Spiro-Oxazolidinones
The increasing interest in 3D-shaped molecules for drug discovery has made spirocyclic systems highly valuable.[5][6] this compound is an excellent precursor for spiro-oxazolidinones. This can be achieved by first converting the 4-position into a carbonyl-containing group, followed by intramolecular cyclization involving the hydroxyethyl side chain and the piperidine nitrogen (after deprotection).
Protocol 2: Synthesis of a Spiro[piperidine-4,5'-oxazolidin]-2'-one Derivative
This protocol involves an initial deprotection of the N-formyl group, followed by reaction with a carbonylating agent and subsequent intramolecular cyclization.
Workflow Diagram:
Caption: Synthetic workflow towards a spiro-oxazolidinone.
Step-by-Step Methodology:
-
N-Deformylation: Reflux a solution of this compound (1.0 eq) in 6M aqueous HCl for 6-8 hours.[7][8]
-
Rationale: The N-formyl group is an amide and can be hydrolyzed under acidic conditions to liberate the secondary amine, which is crucial for the subsequent cyclization.
-
-
Neutralization: Cool the reaction mixture to 0 °C and carefully basify with solid NaOH or concentrated NaOH solution to pH > 12. Extract the aqueous layer with DCM or a mixture of isopropanol/chloroform. Dry the combined organic layers over Na2SO4 and concentrate to yield 2-(Piperidin-4-yl)ethanol.
-
Cyclization: Dissolve the crude 2-(Piperidin-4-yl)ethanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.1 M) and cool to 0 °C. Add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: Triphosgene serves as a safer alternative to phosgene for the formation of the carbamate. The reaction likely proceeds through an intermediate isocyanate formed from the piperidine nitrogen, which is then intramolecularly trapped by the hydroxyl group to form the spiro-oxazolidinone.
-
-
Purification: Quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography (silica gel, eluting with a gradient of methanol in DCM) to obtain the spiro[piperidine-4,5'-oxazolidin]-2'-one.
Quantitative Data (Based on Analogous Reactions):
| Step | Reagents | Typical Yield | Reference for Analogy |
| N-Deformylation | 6M HCl, reflux | 85-95% | [7][8] |
| Cyclization | Triphosgene, Et3N, DCM | 65-80% | [5] |
Application 3: Multicomponent Synthesis of Fused Piperidine Heterocycles via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing isoquinoline and β-carboline skeletons.[9][10] A variation of this reaction can be employed starting from our molecule of interest. After N-deformylation to yield the secondary amine, it can be reacted with an appropriate aldehyde in a one-pot fashion to generate a fused tetracyclic system.
Protocol 3: One-Pot N-Deformylation and Pictet-Spengler Reaction
This protocol details the synthesis of a substituted tetrahydro-1H-pyrido[1,2-c][9][11]oxazepine, a novel heterocyclic system, by reacting the in-situ generated secondary amine with an aromatic aldehyde.
Workflow Diagram:
Caption: Pictet-Spengler approach to a fused piperidine heterocycle.
Step-by-Step Methodology:
-
In-situ N-Deformylation: To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (5.0 eq). Reflux the mixture for 4-6 hours.
-
Rationale: Hydrazine provides a milder, non-acidic method for N-deformylation, which can be advantageous if acid-sensitive functional groups are present on the subsequent reaction partner.
-
-
Pictet-Spengler Cyclization: Cool the reaction mixture to room temperature and add an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) followed by trifluoroacetic acid (TFA, 0.2 eq). Heat the reaction mixture to reflux for an additional 8-12 hours.[9][12]
-
Rationale: The secondary amine reacts with the aldehyde to form an iminium ion. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium ion to form the new heterocyclic ring. TFA catalyzes the formation of the iminium ion.
-
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired fused heterocyclic product.
Quantitative Data (Based on Analogous Reactions):
| Step | Reagents | Typical Yield | Reference for Analogy |
| Pictet-Spengler | Aldehyde, TFA, heat | 50-70% | [9][10][12] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. The protocols outlined in these application notes demonstrate its potential for creating fused and spirocyclic systems through strategic intramolecular cyclizations and multicomponent reactions. By leveraging the distinct reactivity of the N-formyl and hydroxyethyl groups, researchers can access a variety of complex molecular architectures with high potential for applications in drug discovery and materials science. The provided methodologies, based on well-established analogous reactions, offer a solid foundation for further exploration and optimization in the laboratory.
References
-
The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. Available at: [Link]
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Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. ResearchGate. Available at: [Link]
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FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]
- Preparation of N-formyl piperidine. Google Patents.
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Synthesis of oxazolo[3,2-a]pyridines. ResearchGate. Available at: [Link]
-
Intramolecular Pictet–Spengler reaction to furnish 5 i. ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI. Available at: [Link]
-
Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. Available at: [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. Available at: [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]
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The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc. Available at: [Link]
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Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. Available at: [Link]
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A multicomponent reaction for modular assembly of indole-fused heterocycles. PMC - NIH. Available at: [Link]
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N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
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Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI. Available at: [Link]
-
Synthesis of aziridines from amino alcohols. ResearchGate. Available at: [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). Available at: [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
-
An efficient one-pot multi-component synthesis of highly functionalized piperidines. De Gruyter. Available at: [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link]
-
Oxazolo[3,2-a]pyridinium and Oxazolo[3,2-a]pyrimidinium Salts in Organic Synthesis. ResearchGate. Available at: [Link]
-
One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. PubMed. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde as a Versatile Bifunctional Building Block in Organic Synthesis
Introduction
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal framework for creating three-dimensional diversity in drug candidates, influencing properties such as solubility, lipophilicity, and metabolic stability. Within this important class of compounds, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (CAS: 141047-47-4) emerges as a particularly valuable and versatile building block for synthetic chemists.[3]
This molecule uniquely combines two orthogonal functional handles on a conformationally defined piperidine core: a primary alcohol on a flexible ethyl side chain and a formamide (carbaldehyde) at the ring nitrogen. The N-formyl group can act as a stable protecting group, a precursor to the N-methyl group, or be removed to reveal a reactive secondary amine. Simultaneously, the primary alcohol offers a site for oxidation, esterification, or conversion into a leaving group for nucleophilic displacement. This bifunctionality allows for sequential, controlled modifications, making it an ideal starting point for constructing complex molecular architectures, particularly in the development of novel therapeutics such as kinase inhibitors and ligands for various receptors.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core applications of this compound and providing robust, field-proven protocols for its key transformations.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 141047-47-4 | [3][6] |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Varies; often supplied as an oil or low-melting solid | - |
| MDL Number | MFCD06637672 |
Safety & Handling:
While specific handling data for this compound is limited, general precautions for piperidine derivatives should be strictly followed. Piperidines can be skin and eye irritants and may be harmful if swallowed or inhaled.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]
Core Synthetic Applications & Protocols
The synthetic utility of this compound stems from the selective manipulation of its two key functional groups. The following protocols are designed as robust starting points for derivatization.
A. Manipulation of the N-Formyl Group
The N-formyl group serves as a versatile handle at the piperidine nitrogen. It can be readily reduced to the corresponding N-methyl derivative or hydrolyzed to liberate the secondary amine for further functionalization.
Rationale: The conversion of the N-formyl group to an N-methyl group is a critical transformation in medicinal chemistry. N-methylation often improves metabolic stability, modulates basicity (pKa), and can enhance binding affinity to biological targets. This protocol uses lithium aluminum hydride (LiAlH₄), a powerful reducing agent for amides.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the LiAlH₄ suspension via an addition funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture back to 0 °C.
-
Work-up (Fieser method): Cautiously and sequentially add the following dropwise:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the work-up.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo to yield the crude product, 1-Methyl-4-(2-hydroxyethyl)piperidine .
-
Purify by flash column chromatography or distillation as needed.
Rationale: The N-formyl group can function as a protecting group. Its removal via hydrolysis unmasks the piperidine nitrogen, making it available for subsequent reactions such as acylation, alkylation, or reductive amination to append new pharmacophores.
Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (HCl) or 10% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acid hydrolysis)
-
Solid sodium hydroxide or potassium hydroxide for basification
Procedure (Acidic Hydrolysis):
-
Dissolve this compound (1.0 eq) in 6 M HCl.
-
Heat the solution to reflux (80-100 °C) and monitor the reaction by TLC or LC-MS until complete (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the solution by adding solid NaOH or KOH pellets until the pH is >12. Causality Note: This deprotonates the ammonium salt to the free amine, rendering it extractable into an organic solvent.
-
Extract the aqueous layer three times with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(2-Hydroxyethyl)piperidine .[10]
B. Functionalization of the Hydroxyethyl Side Chain
The primary alcohol is a robust handle for extending the side chain or introducing new functionality.
Rationale: Oxidizing the primary alcohol to a carboxylic acid provides a crucial attachment point for forming amide bonds via peptide coupling reactions. This enables the linkage of the piperidine scaffold to amino acids, peptides, or other amine-containing molecules. This protocol uses TEMPO-mediated oxidation, which is mild and selective for primary alcohols.
Materials:
-
This compound (1.0 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.05 eq)
-
Sodium hypochlorite (household bleach, ~8.25%) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (0.5 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of NaHCO₃ (0.5 eq) and KBr (0.1 eq).
-
Add TEMPO (0.05 eq) to the biphasic mixture.
-
Cool the flask to 0 °C and begin vigorous stirring.
-
Add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 5 °C. Causality Note: The active oxidant is generated in situ. Maintaining a low temperature prevents side reactions and degradation of the catalyst.
-
Stir at 0 °C until TLC or LC-MS indicates full consumption of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy any remaining oxidant.
-
Separate the layers. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer three times with EtOAc.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, (1-Formylpiperidin-4-yl)acetic acid .
-
Purify by recrystallization or flash chromatography.
Rationale: Converting the hydroxyl group into a good leaving group, such as a bromide, activates the side chain for Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols), dramatically expanding the synthetic possibilities. A similar transformation on the parent amine has been reported.[10]
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure (Appel Reaction):
-
Set up a flame-dried flask under a nitrogen atmosphere.
-
Dissolve this compound (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add PPh₃ (1.2 eq) portion-wise, keeping the temperature below 10 °C. Causality Note: The reaction of PPh₃ and CBr₄ forms the active brominating phosphonium species. Portion-wise addition helps control the exotherm.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate 4-(2-Bromoethyl)piperidine-1-carbaldehyde .
References
-
PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved January 14, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Retrieved January 14, 2026, from [Link]
-
Kharitonov, D. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. Available at: [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Tetrahedron. (n.d.). 141047-47-4 | this compound. Retrieved January 14, 2026, from [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(16), 4410-4416. Available at: [Link]
-
ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)piperidine. Retrieved January 14, 2026, from [Link]
-
MAK Commission. (n.d.). N-(2-Hydroxyethyl)piperidine. UZH Zurich Open Repository and Archive. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Available at: [Link]
-
PENTA chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved January 14, 2026, from [Link]
-
EMBL-EBI. (n.d.). piperidine-1-carbaldehyde (CHEBI:42546). Retrieved January 14, 2026, from [Link]
-
Beijing Innochem. (n.d.). This compound - CAS:141047-47-4. Retrieved January 14, 2026, from [Link]
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Leveraging 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde as a Versatile Scaffold in Central Nervous System (CNS) Drug Discovery
An Application & Protocol Guide for CNS Drug Development
Introduction
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility, combined with the basic nitrogen atom that is typically protonated at physiological pH, allows it to engage in potent and selective interactions with a multitude of biological targets within the CNS.[1][3] Piperidine derivatives are central to treatments for a wide range of neurological and psychiatric disorders, from Alzheimer's disease (e.g., Donepezil) to psychosis (e.g., Haloperidol).[4][5][6]
This guide focuses on 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (CAS: 141047-47-4), a bifunctional building block poised for significant application in CNS drug discovery.[7] While this compound is not an active pharmaceutical ingredient itself, its true value lies in its architecture: a stable piperidine core functionalized with two distinct and strategically positioned reactive handles. The N-formyl (carbaldehyde) group serves as a versatile anchor for introducing molecular diversity, while the 4-position hydroxyethyl side-chain can modulate physicochemical properties like solubility and provides an additional point for hydrogen bonding interactions with target proteins.[8]
This document serves as a comprehensive technical guide for researchers and drug development professionals. It outlines the rationale, strategic application, and detailed experimental protocols for utilizing this compound to generate and evaluate novel CNS drug candidates. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to discovery.
Section 1: Physicochemical Profile and Synthetic Utility
The strategic value of a chemical intermediate begins with a thorough understanding of its properties and reactive potential.
Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 141047-47-4 | |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Structure | ![]() |
Synthetic Rationale & Reactivity
The molecule's design is inherently suited for combinatorial chemistry and library synthesis. The two key functional groups offer orthogonal reactivity, allowing for stepwise or controlled modifications.
-
1-Carbaldehyde Group: This aldehyde is the primary site for introducing diversity. It is an electrophilic center ideal for nucleophilic addition reactions. Its most powerful application is in reductive amination , a robust and high-yield reaction that couples the piperidine scaffold to a vast library of primary and secondary amines, generating a diverse set of N-alkylated derivatives.
-
4-(2-Hydroxyethyl) Group: This primary alcohol provides a nucleophilic handle. It can be used for forming ethers or esters, introducing larger substituents that can probe deeper into a receptor's binding pocket. Crucially, this group enhances the molecule's polarity, which can improve aqueous solubility—a common challenge in CNS drug development.[10] The hydroxyl moiety can also act as a critical hydrogen bond donor or acceptor, anchoring the ligand to specific amino acid residues in a target protein.[8]
A proposed high-level synthesis of the scaffold itself involves the N-formylation of the commercially available 2-(Piperidin-4-yl)ethanol, a straightforward and efficient transformation.
Section 2: Application in CNS Library Synthesis & Screening
The most immediate and powerful application of this compound is as a foundational scaffold for generating a targeted library of compounds for high-throughput screening against CNS targets.
Workflow for CNS-Targeted Library Development
The following workflow outlines a logical progression from the starting scaffold to the identification of preliminary hits.
Caption: Workflow for library synthesis and screening.
Protocol: Parallel Reductive Amination for Library Synthesis
Objective: To synthesize a diverse library of N-substituted piperidine derivatives from the aldehyde scaffold and a collection of primary and secondary amines.
Rationale for Method Selection: Reductive amination is a cornerstone of medicinal chemistry for its reliability, broad substrate scope, and mild reaction conditions. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is less basic and more selective for iminium ions over aldehydes or ketones, minimizing side reactions.[11] The reaction can be performed in a parallel format using multi-well plates, making it ideal for library generation.
Materials:
-
This compound
-
Amine library (diverse set of primary/secondary amines, dissolved in DMSO or DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
96-well reaction plates with sealing mats
-
Orbital shaker
-
LC-MS system for reaction monitoring and final analysis
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Prepare stock solutions of your amine library compounds in anhydrous DCM or DMSO (e.g., 0.2 M).
-
-
Reaction Setup (per well of a 96-well plate):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the aldehyde stock solution.
-
Add 105 µL (21 µmol, 1.05 eq) of a unique amine stock solution to each corresponding well.
-
Add 5 µL of glacial acetic acid to each well. This acid catalyzes the formation of the intermediate iminium ion, which is the species reduced by STAB.
-
Seal the plate and allow it to shake gently on an orbital shaker at room temperature for 1 hour.
-
-
Reduction Step:
-
Prepare a slurry of STAB in anhydrous DCM (e.g., 0.5 M).
-
Unseal the plate and add 60 µL (30 µmol, 1.5 eq) of the STAB slurry to each well. Caution: This step may be exothermic and cause gas evolution. Ensure proper ventilation.
-
Reseal the plate securely and shake at room temperature for 16-24 hours.
-
-
Work-up and Quenching:
-
Unseal the plate and add 100 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the reaction and neutralize the acetic acid.
-
Shake for 10 minutes. Allow the layers to separate.
-
The desired product is in the organic (DCM) layer. This solution can be directly analyzed by high-throughput LC-MS to confirm product formation and estimate purity.
-
-
Purification and Storage:
-
For promising hits, the reaction can be scaled up and purified using preparative HPLC or flash chromatography.
-
Store the final compound library plates at -20°C in a dry environment.
-
Section 3: Application in Target-Specific Drug Design
Once a library is generated, or for a more rational design approach, derivatives of the scaffold can be tested against specific CNS targets. The piperidine motif is a well-established pharmacophore for many receptors, including Sigma, Muscarinic, and NMDA receptors.[8][12][13]
Case Study: Targeting the Sigma-1 Receptor (S1R)
Rationale: The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in numerous CNS disorders, including neurodegenerative diseases, neuropathic pain, and depression, by modulating calcium signaling, ion channel function, and oxidative stress.[13][14] Many known S1R ligands feature a substituted piperidine ring, making this a logical target class to explore.[15]
Caption: Simplified S1R signaling pathway in neuroprotection.
Protocol: Radioligand Competition Binding Assay for S1R
Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of newly synthesized compounds for the human Sigma-1 receptor.
Rationale for Method Selection: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its receptor target.[16][17] A competition assay measures the ability of an unlabeled test compound to displace a known high-affinity radioligand from the receptor. This allows for the calculation of the test compound's affinity.[18] We will use -Pentazocine, a well-characterized S1R radioligand.[13]
Materials:
-
Membrane preparation from cells expressing human S1R (e.g., HEK293-hS1R cells)
-
-Pentazocine (Radioligand)
-
Haloperidol (a high-affinity S1R ligand, used to define non-specific binding)
-
Synthesized test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and microplate scintillation counter
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock of each test compound in 100% DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 25 µL of Assay Buffer.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM Haloperidol (final concentration). This high concentration will displace all specific binding of the radioligand.
-
Test Compound: Add 25 µL of each dilution of the test compound.
-
-
Addition of Radioligand and Membranes:
-
To all wells, add 25 µL of -Pentazocine diluted in Assay Buffer to a final concentration of ~2.5 nM (approximately its Kₑ value).
-
To all wells, add 50 µL of the S1R membrane preparation (e.g., 20-40 µg protein/well).
-
The final assay volume is 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 120 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation
Results should be tabulated for clear comparison of compound potencies.
| Compound ID | Structure Modification | S1R IC₅₀ (nM) | S1R Kᵢ (nM) |
| Lead-001 | Benzylamine | 450 | 215 |
| Lead-002 | 4-Fluorobenzylamine | 120 | 57 |
| Lead-003 | 3-Methoxybenzylamine | 250 | 119 |
| Haloperidol | (Reference) | 3.5 | 1.7 |
Section 4: Preliminary In Vivo Evaluation
A crucial step in CNS drug development is confirming that a promising compound can cross the blood-brain barrier (BBB) and exert a central effect. Simple behavioral tests can provide this initial validation.
Protocol: Open Field Test for Locomotor Activity
Objective: To assess the effect of a novel compound on general locomotor activity and anxiety-like behavior in mice.
Rationale for Method Selection: The Open Field Test is a widely used initial behavioral screen.[19][20] A significant decrease in movement can indicate sedative effects, while a large increase may suggest stimulant properties. Time spent in the center of the arena is often used as an inverse measure of anxiety-like behavior. This test helps to establish a basic in vivo CNS profile for a new chemical entity.[21][22]
Materials:
-
Open field arena (e.g., 40x40x40 cm), typically white or grey plastic
-
Video tracking software (e.g., Any-maze, EthoVision)
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated in an appropriate vehicle (e.g., 5% DMSO, 5% Tween-80, 90% Saline)
-
Vehicle control
Step-by-Step Methodology:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins. The room should be quiet with controlled lighting (e.g., 20-30 lux).
-
-
Dosing:
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection, i.p.). A typical volume is 10 mL/kg.
-
Place the mouse back in its home cage for the drug absorption period (e.g., 30 minutes post-i.p. injection).
-
-
Test Procedure:
-
Gently place one mouse into the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes. The video tracking system will record its movement.
-
After the session, remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
The tracking software will analyze the video to provide key parameters:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Time Spent in Center Zone (s): The arena is computationally divided into a "center" and "periphery." More time in the center is associated with lower anxiety.
-
Rearing Frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.
-
-
Compare the data between the vehicle-treated group and the compound-treated group(s) using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Conclusion
This compound represents a highly valuable and strategically designed chemical scaffold for modern CNS drug discovery. Its bifunctional nature allows for the rapid and efficient generation of diverse chemical libraries through robust synthetic methods like reductive amination. By combining the privileged piperidine core with tunable substituents, researchers can systematically probe the structure-activity relationships for a wide range of CNS targets. The protocols detailed in this guide provide a clear, validated pathway from library synthesis and in vitro screening to preliminary in vivo characterization, empowering research teams to accelerate the discovery of next-generation therapeutics for neurological and psychiatric disorders.
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Karcz, T., Koczubik, P., & Grych, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116896. [Link]
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PDSP. Assay Protocol Book. [Link]
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Sharma, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]
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Wang, Y., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 45(21), 4689-4692. [Link]
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Trivedi, B. K., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(26), 5064-5076. [Link]
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Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]
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Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(1). [Link]
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Wikipedia. Ligand binding assay. [Link]
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PrepChem.com. Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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ResearchGate. (2024). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. [Link]
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Kaczanowska, K., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(9), 10560-10583. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
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Szałkowska, D., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(22), 3858-3873. [Link]
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PubChem. 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. [Link]
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Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12792-12803. [Link]
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PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. [Link]
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ZORA. N-(2-Hydroxyethyl)piperidine. [Link]
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Szałkowska, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Omega, 5(20), 11467-11482. [Link]
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]
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The Strategic Application of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in the Synthesis of High-Affinity σ1 Receptor Ligands
Introduction: The σ1 Receptor and the Privileged Piperidine Scaffold
The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling therapeutic target for a myriad of central nervous system (CNS) disorders.[1][2] Ligands that modulate σ1 receptor activity have shown promise in preclinical and clinical studies for conditions such as Alzheimer's disease, neuropathic pain, and major depressive disorder.[3][4] Within the landscape of medicinal chemistry, the piperidine moiety stands out as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[5] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective and high-affinity binding to protein targets like the σ1 receptor.[4]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde as a versatile building block in the synthesis of potent σ1 receptor ligands. We will delve into the causality behind the experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Synthetic Utility of this compound
This compound is a bifunctional molecule that offers several advantages in the synthesis of σ1 receptor ligands. The N-formyl group serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions.[6] This allows for the manipulation of the 2-hydroxyethyl side chain without interference from the basicity of the piperidine nitrogen. The primary hydroxyl group on the side chain is a key functional handle that can be readily activated to facilitate the introduction of various amine-containing fragments, a common feature in many high-affinity σ1 receptor ligands.
The general synthetic strategy involves a three-step sequence:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a mesylate or tosylate.
-
Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with a desired amine to introduce the pharmacophoric element.
-
Deprotection: The N-formyl group is removed to yield the final σ1 receptor ligand.
This approach is illustrated in the following workflow diagram:
Caption: Synthetic workflow for σ1 receptor ligands.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative σ1 receptor ligand, building upon established methodologies for piperidine functionalization.[4]
Protocol 1: Mesylation of this compound
This protocol describes the activation of the primary hydroxyl group by converting it into a mesylate. This is a critical step as it transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-(2-mesyloxyethyl)piperidine-1-carbaldehyde.
-
The crude product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel.
Causality: The use of triethylamine is to neutralize the HCl generated during the reaction, driving the reaction to completion. Performing the reaction at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.
Protocol 2: Nucleophilic Substitution with a Primary or Secondary Amine
This protocol details the introduction of a desired amine-containing fragment onto the piperidine scaffold. The choice of amine is crucial for the final ligand's affinity and selectivity for the σ1 receptor.
Materials:
-
4-(2-Mesyloxyethyl)piperidine-1-carbaldehyde (from Protocol 1)
-
Selected primary or secondary amine (e.g., benzylamine) (1.2 eq)
-
Acetonitrile (CH3CN)
-
Potassium carbonate (K2CO3) (optional, as a base)
Procedure:
-
Dissolve the crude 4-(2-mesyloxyethyl)piperidine-1-carbaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add the selected amine (1.2 eq) to the solution. If the amine salt is used, add a base like potassium carbonate.
-
Reflux the reaction mixture for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the N-formyl protected ligand.
Causality: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
Protocol 3: Deformylation to Yield the Final σ1 Receptor Ligand
The final step involves the removal of the N-formyl protecting group to unmask the piperidine nitrogen, which is often crucial for interaction with the σ1 receptor.[7]
Materials:
-
N-Formyl protected ligand (from Protocol 2)
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl) or a basic solution (e.g., aqueous NaOH)
Procedure (Acidic Hydrolysis):
-
Dissolve the N-formyl protected ligand (1.0 eq) in a suitable solvent (e.g., methanol or dioxane).
-
Add an excess of aqueous HCl (e.g., 6 M).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated NaHCO3 solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization to yield the desired σ1 receptor ligand.
Causality: The N-formyl group is an amide and can be hydrolyzed under acidic or basic conditions. The choice of conditions may depend on the stability of the rest of the molecule.
Data Presentation: Representative σ1 Receptor Ligands
The following table summarizes the σ1 receptor binding affinities of some piperidine-based ligands, highlighting the importance of the substituents on the piperidine nitrogen and the side chain.
| Compound | Structure | σ1 Ki (nM) |
| Ligand A | 4-(2-(benzylamino)ethyl)piperidine derivative | 7.9[8] |
| Ligand B | 4-(2-(cyclohexylmethylamino)ethyl)piperidine derivative | <27[8] |
| Haloperidol | A well-known σ1 receptor antagonist | 3.2[9] |
| (+)-Pentazocine | A classic σ1 receptor agonist | 3.1[4] |
Visualization of Key Interactions
The interaction of piperidine-based ligands with the σ1 receptor has been elucidated through structural studies.[3] The piperidine nitrogen, once deprotected, often forms a key salt bridge with acidic residues in the binding pocket, such as Glu172.[7] The substituents on the piperidine ring and the side chain extend into hydrophobic pockets, contributing to the overall binding affinity.
Caption: Key interactions of a piperidine ligand.
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of a diverse range of σ1 receptor ligands. The synthetic route presented, involving hydroxyl activation, nucleophilic substitution, and deprotection, offers a flexible and efficient approach for lead optimization and the development of novel therapeutic agents targeting the σ1 receptor. The protocols provided herein are designed to be robust and adaptable, enabling researchers to explore the structure-activity relationships of this important class of compounds.
References
- Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262–278.
-
Schmidt, H. R., Zheng, S., Gurpinar, E., & MacKinnon, R. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Available from: [Link]
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available from: [Link]
- Hayashi, T., & Su, T. P. (2005). The sigma-1 receptor: a new player in the regulation of ER-mitochondrion signaling and cell survival. Journal of Pharmacological Sciences, 99(3), 209-214.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206.
- Holtschulte, C., et al. (2022).
- Abadi, A. H., Ebi, G. C., & Abdel-Rahman, A. A. (2004). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Archiv der Pharmazie, 337(1), 24-32.
- Glennon, R. A. (2005). Strategies for the design of sigma-1 receptor ligands. Mini Reviews in Medicinal Chemistry, 5(8), 749-760.
-
Dichiara, M., Artacho-Cordón, A., Turnaturi, R., Pasquinucci, L., Amata, E., Vinciguerra, S., ... & Rescifina, A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. Available from: [Link]
-
Weber, F., Brune, S., Korpis, K., Bednarski, P. J., Laurini, E., Dal Col, V., ... & Wünsch, B. (2014). Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. Journal of Medicinal Chemistry, 57(9), 3751-3764. Available from: [Link]
-
ResearchGate. (n.d.). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 3. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in the formylation of 4-(2-hydroxyethyl)piperidine can stem from several factors, primarily related to the choice of formylating agent, reaction conditions, and work-up procedure.
Potential Causes and Solutions:
-
Incomplete Reaction: The formylation of a secondary amine is generally efficient, but incomplete conversion is a common issue.
-
Causality: The reactivity of the formylating agent and the reaction temperature are critical. Milder reagents like ethyl formate may require longer reaction times or heating to drive the reaction to completion.
-
Troubleshooting Protocol:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material, 4-(2-hydroxyethyl)piperidine.
-
Adjust reaction conditions: If using a mild formylating agent like ethyl formate, consider increasing the reaction temperature or extending the reaction time. For more robust formylation, acetic formic anhydride is a highly effective reagent.[1]
-
Choice of formylating agent: Acetic formic anhydride, often prepared in situ from acetic anhydride and formic acid, is a powerful formylating agent that can significantly improve yields.[1][2]
-
-
-
Product Loss During Work-up: The product has moderate water solubility due to the hydroxyl group, which can lead to losses during aqueous extraction.
-
Causality: The hydrophilic nature of the product can lead to its partitioning into the aqueous phase during extraction.
-
Troubleshooting Protocol:
-
Saturate the aqueous phase: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Multiple extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
Solvent selection: Ensure the chosen extraction solvent has a good partition coefficient for the product.
-
-
-
Hydrolysis of the Product: The N-formyl group can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up.[3]
-
Causality: The amide bond of the formyl group can be cleaved by acid or base catalysis, reverting the product to the starting amine.
-
Troubleshooting Protocol:
-
Maintain neutral pH: During aqueous work-up, try to maintain a neutral or slightly basic pH. Use a mild base like sodium bicarbonate for neutralization.
-
Minimize contact time: Reduce the time the product is in contact with acidic or basic aqueous solutions.
-
-
Experimental Workflow: Formylation using Acetic Formic Anhydride
Caption: Workflow for formylation using acetic formic anhydride.
Question 2: I see an unexpected peak in my NMR/LC-MS that corresponds to the starting material, even after purification. What could be the cause?
Answer:
The reappearance of the starting material, 4-(2-hydroxyethyl)piperidine, after purification is often due to the hydrolysis of the N-formyl group.
Potential Causes and Solutions:
-
Instability on Silica Gel: The product may be unstable on silica gel, which can be slightly acidic.
-
Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of the N-formyl group during column chromatography.
-
Troubleshooting Protocol:
-
Neutralize silica gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, and then flush with the eluent to remove excess base.
-
Use alternative stationary phases: Consider using a more inert stationary phase like alumina (neutral or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
Alternative purification: If possible, purify the product by distillation under reduced pressure or by crystallization to avoid chromatography.
-
-
-
Hydrolysis during storage: The product may slowly hydrolyze if stored in the presence of moisture or acidic/basic contaminants.
-
Causality: The amide bond is susceptible to long-term hydrolysis.
-
Troubleshooting Protocol:
-
Ensure dryness: Thoroughly dry the purified product under vacuum to remove any residual water or solvents.
-
Inert storage conditions: Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What are the most common impurities in the synthesis of this compound?
The most common impurities are typically related to the starting materials, reagents, and potential side reactions.
| Impurity | Source | Analytical Signature (Expected) | Mitigation Strategy |
| 4-(2-Hydroxyethyl)piperidine | Unreacted starting material or product hydrolysis | Presence of N-H proton in ¹H NMR; lower m/z in MS | Drive reaction to completion; use neutral work-up and purification conditions. |
| Acetic Acid | Byproduct of acetic formic anhydride formylation | Characteristic singlet around 2 ppm in ¹H NMR | Aqueous wash with a mild base (e.g., NaHCO₃ solution). |
| Ethyl Acetate / Dichloromethane | Residual solvents from extraction/chromatography | Characteristic peaks in the ¹H NMR spectrum | Thoroughly dry the product under high vacuum. |
| O-formylated product | Side reaction at the hydroxyl group | Shift in the signals of the hydroxyethyl group in NMR | Formylation of the secondary amine is generally much faster than the primary alcohol. This is usually a minor impurity. |
How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the formyl proton (CHO) around 8.0 ppm. The protons on the piperidine ring and the ethyl group will appear in the aliphatic region. The absence of an N-H proton signal is a key indicator of successful formylation.
-
¹³C NMR: A signal for the carbonyl carbon of the formyl group is expected in the deshielded region, typically above 160 ppm.[3]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. Look for the protonated molecular ion [M+H]⁺. For C₈H₁₅NO₂, the expected monoisotopic mass is 157.1103, so the [M+H]⁺ ion should be observed at m/z 158.1176.
-
-
Chromatography:
-
LC-MS: Can be used to assess purity and confirm the mass of the product.
-
Gas Chromatography (GC): Can be used to assess purity and detect volatile impurities like residual solvents.
-
Impurity Formation and Identification
Caption: Relationship between starting material, product, and common impurities.
What are the recommended purification methods for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used, but care must be taken to avoid product degradation (see Troubleshooting Question 2). Neutralized silica or alumina can be better alternatives.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity.[1]
-
-
Distillation:
-
If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective method for purification on a larger scale.
-
-
Crystallization:
-
While the product is often an oil at room temperature, it may be possible to crystallize it from a suitable solvent system at low temperatures. This can be a highly effective method for achieving high purity.
-
References
-
PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023, April 5). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this specific N-formylation reaction.
Introduction to the Synthesis
The synthesis of this compound involves the N-formylation of 4-(2-hydroxyethyl)piperidine. This reaction, while seemingly straightforward, presents a key challenge: achieving chemoselectivity for the secondary amine in the presence of a primary alcohol. The nucleophilicity of the piperidine nitrogen must be favored over the hydroxyl group to prevent the formation of the O-formylated byproduct. This guide will walk you through optimizing your reaction conditions to maximize the yield and purity of the desired N-formylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-formylation of 4-(2-hydroxyethyl)piperidine?
A1: Several methods can be employed for the N-formylation of secondary amines like 4-(2-hydroxyethyl)piperidine. The most common and effective methods include:
-
Formic Acid: This is a straightforward and green approach where formic acid acts as the formylating agent. The reaction can be run neat or with a catalyst.[1][2]
-
Formic Acid with a Coupling Agent: To enhance the reaction rate and selectivity, formic acid can be used in conjunction with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[3]
-
Acetic Formic Anhydride (AFA): Prepared in situ from acetic anhydride and formic acid, AFA is a more reactive formylating agent suitable for less reactive or sterically hindered amines.[1]
Q2: I am observing a significant amount of O-formylation on the hydroxyethyl group. How can I improve N-selectivity?
A2: Achieving chemoselective N-formylation is a primary challenge. To favor the more nucleophilic amine over the hydroxyl group, consider the following strategies:
-
Milder Reaction Conditions: Using milder formylating agents and lower reaction temperatures can enhance selectivity.[3]
-
pH Control: Maintaining a slightly basic or neutral pH can help to ensure the amine is sufficiently nucleophilic while minimizing the reactivity of the alcohol.
-
Choice of Reagent: Some formylating agents exhibit greater selectivity for amines. For instance, methods utilizing formic acid with a catalyst have shown good selectivity for N-formylation in the presence of unprotected hydroxyl groups.[1]
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. A systematic troubleshooting approach is recommended:
-
Moisture Contamination: Many formylating reagents are sensitive to moisture, which can quench the reaction.[4] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time cautiously.
-
Suboptimal Stoichiometry: The molar ratio of the formylating agent to the amine is crucial. An excess of the formylating agent may lead to side reactions, while an insufficient amount will result in incomplete conversion.[3]
-
Product Degradation: The N-formyl group can be susceptible to hydrolysis under acidic or basic conditions, which can occur during workup.[5] Ensure the workup procedure is performed under appropriate pH conditions.
Q4: What is the stability of this compound and how should it be stored?
A4: N-formyl compounds are generally stable under neutral conditions. However, they can undergo hydrolysis in the presence of strong acids or bases.[5][6] For long-term storage, it is advisable to keep the compound in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Troubleshooting Guide: Common Experimental Issues
This section provides a more detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive formylating agent due to moisture.[4] 2. Insufficient reaction temperature or time. 3. Catalyst poisoning or inactivity (if applicable). | 1. Use freshly opened, anhydrous reagents and solvents. Dry glassware thoroughly. 2. Gradually increase the reaction temperature and monitor progress by TLC/LC-MS. 3. If using a catalyst, ensure it is fresh and active. |
| Formation of a Major Side Product (Suspected O-formylation) | 1. Reaction conditions are too harsh (high temperature). 2. Use of a non-selective formylating agent. 3. Incorrect pH, leading to increased alcohol reactivity. | 1. Lower the reaction temperature. 2. Switch to a milder, more N-selective formylating agent like formic acid with a catalyst.[1] 3. Buffer the reaction mixture to maintain a neutral or slightly basic pH. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of formylating agent. 2. Reaction has not reached completion. 3. Steric hindrance of the amine. | 1. Increase the molar equivalents of the formylating agent incrementally. 2. Extend the reaction time and continue monitoring. 3. Consider a more reactive formylating agent such as acetic formic anhydride.[1] |
| Product Degradation During Workup | 1. Hydrolysis of the N-formyl group due to acidic or basic conditions.[5][6] 2. Thermal decomposition during solvent evaporation. | 1. Neutralize the reaction mixture before extraction. Use a mild aqueous workup. 2. Use a rotary evaporator at a lower temperature to remove the solvent. |
| Difficulties in Product Purification | 1. Similar polarity of the product and unreacted starting material or byproducts. 2. The product is an oil, making crystallization difficult. | 1. Optimize your column chromatography conditions (e.g., solvent gradient, choice of stationary phase). 2. If the product is an oil, consider distillation under reduced pressure for purification. |
Experimental Protocols
Protocol 1: N-Formylation using Formic Acid
This protocol is a straightforward and environmentally friendly method for the N-formylation of 4-(2-hydroxyethyl)piperidine.[1][2]
Materials:
-
4-(2-hydroxyethyl)piperidine
-
Formic acid (98-100%)
-
Anhydrous toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-(2-hydroxyethyl)piperidine (1.0 eq).
-
Add formic acid (1.5 - 2.0 eq).
-
Optional: Add anhydrous toluene to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Formylation using Formic Acid and EDCI
This method utilizes a coupling agent to activate the formic acid, often leading to higher yields and better selectivity under milder conditions.[3]
Materials:
-
4-(2-hydroxyethyl)piperidine
-
Formic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add formic acid (1.2 eq) and EDCI (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and the key decision points for troubleshooting.
Caption: A flowchart of the synthesis and troubleshooting process.
Chemoselectivity Decision Pathway
This diagram outlines the decision-making process to enhance N-formylation selectivity over O-formylation.
Caption: Decision tree for improving N-formylation selectivity.
References
-
A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). National Institutes of Health. Retrieved from [Link]
- Hou Zijie, Zhang Gongcheng, Tan Zhen, Li Xiaoling. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86.
- CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.). Google Patents.
- CN1091104C - Preparation of N-formyl piperidine. (n.d.). Google Patents.
-
N‐formylation of piperidine with methanol (see Table S2 for optimization of conditions). (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. Retrieved from [Link]
-
Bifunctional Platinum‐Incorporated Polyoxoniobate Derived Catalyst for N‐formylation of Piperidine Using CO2 | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. (2019). Research Communities. Retrieved from [Link]
-
(PDF) N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. (2019). ResearchGate. Retrieved from [Link]
-
Yield of 1‐formylpiperidine during N‐formylation of piperidine in the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | C7H14N2O2 | CID 9942213. (n.d.). PubChem. Retrieved from [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (n.d.). MDPI. Retrieved from [Link]
-
Formylation of Amines. (n.d.). National Institutes of Health. Retrieved from [Link]
- CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof. (n.d.). Google Patents.
- EP0058063A1 - Process for removing an n-formyl group. (n.d.). Google Patents.
-
4-(2-Hydroxyethyl)piperidine. (n.d.). ChemBK. Retrieved from [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (n.d.). Organic Chemistry Research. Retrieved from [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (n.d.). Scholars Research Library. Retrieved from [Link]
-
A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Retrieved from [Link]
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
-
N-(2-Hydroxyethyl) Piperidine. (n.d.). Mallak Specialties Pvt Ltd. Retrieved from [Link]
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- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
Stability of "4-(2-Hydroxyethyl)piperidine-1-carbaldehyde" under different conditions
Welcome to the technical support center for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde (CAS 141047-47-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile building block in your experiments.
Our commitment to scientific integrity means this document is built on established chemical principles and data from analogous compounds to provide a reliable resource. We will explore the stability of this compound under various conditions, potential degradation pathways, and best practices for its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] Storage below +30°C is advisable. For optimal preservation of quality, refrigeration (2-8 °C) is recommended, particularly for long-term storage. Avoid exposure to direct sunlight and sources of heat or ignition.
Q2: What are the primary degradation pathways I should be aware of?
The key structural features influencing the stability of this compound are the N-formyl group and the piperidine ring. The most probable degradation pathways include:
-
Hydrolysis of the N-formyl group: This is a significant consideration, especially in aqueous solutions. The amide bond of the N-formyl group is susceptible to cleavage under both acidic and basic conditions, which would yield 4-(2-Hydroxyethyl)piperidine.[2]
-
Oxidation: The piperidine ring and the secondary alcohol of the hydroxyethyl group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain metal catalysts.
-
Thermal Degradation: At elevated temperatures, piperidine-containing compounds can undergo decomposition.[3] For N-formylpiperidines, this could involve complex reactions leading to various degradation products.
Q3: Is this compound stable in common organic solvents?
This compound is expected to be soluble and relatively stable in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) under anhydrous conditions. When using protic solvents, especially in the presence of acidic or basic impurities, the risk of hydrolysis of the N-formyl group increases. For reactions sensitive to water, the use of freshly distilled or anhydrous grade solvents is crucial.
Q4: Can I use this compound in aqueous buffers?
Caution is advised when using aqueous buffers. The stability of the N-formyl group is pH-dependent. In strongly acidic or basic aqueous solutions, hydrolysis is likely to occur over time. If your experimental protocol requires an aqueous medium, it is recommended to use a neutral pH buffer and to prepare the solution fresh. A stability study in your specific buffer system is highly recommended to determine the compound's viability over the course of your experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of the starting material due to improper storage or handling. | Verify the purity of your this compound stock using techniques like NMR or HPLC. Ensure it has been stored under the recommended cool, dry, and inert conditions. |
| Reaction failure or low conversion, especially in reactions targeting the formyl group. | Hydrolysis of the N-formyl group prior to or during the reaction. | If the reaction is performed in a protic solvent, ensure anhydrous conditions. If an aqueous workup is necessary, minimize the time the compound is in contact with the aqueous phase and consider using a neutral pH wash. |
| Formation of colored impurities during a reaction or upon storage. | Oxidation of the piperidine ring or the hydroxyethyl group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light for extended periods. When conducting reactions, consider degassing your solvents. |
| Difficulty in purifying the final product, with persistent impurities related to the starting material. | Incomplete reaction or co-eluting degradation products. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. For purification, consider alternative chromatographic conditions (different solvent systems or stationary phases) to improve separation. |
In-Depth Stability Analysis
pH Stability
The stability of this compound is significantly influenced by pH. The N-formyl group, being an amide, is prone to hydrolysis.
-
Acidic Conditions: Under acidic conditions, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond and the formation of 4-(2-hydroxyethyl)piperidine and formic acid.
-
Basic Conditions: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield 4-(2-hydroxyethyl)piperidine and formate.
Diagram: Hydrolysis of this compound
Caption: Proposed pathways for acid and base-catalyzed hydrolysis.
Thermal Stability
Stability in the Presence of Oxidizing and Reducing Agents
-
Oxidizing Agents: Strong oxidizing agents should be considered incompatible. The piperidine ring is susceptible to oxidation, which can lead to the formation of various oxidized species. The secondary alcohol of the hydroxyethyl group can also be oxidized to an aldehyde or a carboxylic acid.
-
Reducing Agents: The N-formyl group can be reduced to a methyl group by common reducing agents used for amides, such as lithium aluminum hydride (LAH).[2] This reactivity should be considered when planning synthetic routes involving other functional groups that need to be preserved.
Experimental Protocols
Protocol 1: Small-Scale Stability Test in Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).
-
Incubation: In separate vials, dilute the stock solution with the aqueous buffer of interest to a final concentration (e.g., 100 µg/mL). Prepare samples for different time points (e.g., 0, 1, 2, 4, 8, 24 hours). Incubate the vials at the desired temperature.
-
Sample Quenching: At each time point, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop further degradation.
-
Analysis: Analyze the samples by HPLC with a UV detector or by LC-MS. Compare the peak area of the parent compound at different time points to the T=0 sample to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.
Diagram: Stability Testing Workflow
Caption: General workflow for assessing compound stability.
References
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(23), 7950-7959. Available from: [Link]
-
Wikipedia. N-Formylpiperidine. Available from: [Link]
-
ChemBK. 4-(2-Hydroxyethyl)piperidine. Available from: [Link]
-
Tetrahedron. 141047-47-4 | this compound. Available from: [Link]
-
Eike, M. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18676–18691. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Available from: [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960-7969. Available from: [Link]
-
Rochelle, G. T., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 1709-1716. Available from: [Link]
-
Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. Available from: [Link]
-
Rochelle, G. T., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1693-1700. Available from: [Link]
Sources
Technical Support Center: Troubleshooting N-formylation of Substituted Piperidines
Welcome to the technical support center for the N-formylation of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My N-formylation reaction is showing low or no conversion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from several factors related to reagent choice, reaction conditions, or the nature of the substrate itself.
Potential Causes & Solutions:
-
Insufficiently Reactive Formylating Agent: The reactivity of formylating agents varies significantly. For sterically hindered piperidines or those with electron-withdrawing substituents, a mild reagent like ethyl formate may be sluggish.[1][2][3]
-
Solution: Switch to a more powerful formylating agent. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is highly reactive and often gives near-quantitative yields in minutes, even with challenging substrates.[4][5] Be aware that AFA is moisture-sensitive and should be prepared fresh and used immediately.[4]
-
-
Suboptimal Reaction Temperature: Many formylation reactions require specific temperature control.
-
Solution: For reactions with formic acid, heating is often necessary to drive the dehydration and push the equilibrium towards the product.[5][6] A Dean-Stark trap can be used with a solvent like toluene to remove the water byproduct.[6][7] Conversely, highly exothermic reactions, such as those with AFA, may require cooling (e.g., -20 °C to 0 °C) to prevent side reactions.[4][5]
-
-
Presence of Moisture: Water can hydrolyze reactive formylating agents like AFA, quenching the reaction.[4][8]
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Store hygroscopic starting materials, like some piperidine salts, over a desiccant.
-
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, can impede the approach of the formylating agent.
-
Solution: Employ a highly reactive and less sterically demanding formylating agent like AFA.[5] Alternatively, consider increasing the reaction temperature and time, while carefully monitoring for decomposition.
-
Troubleshooting Workflow for Low Conversion
Below is a decision-making workflow to systematically address low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. How can I improve the selectivity?
Side reactions can compete with the desired N-formylation, reducing yield and complicating purification. The nature of the side products often points to the solution.
Common Side Reactions & Mitigation Strategies:
-
O-Formylation: If your substituted piperidine contains a hydroxyl group, O-formylation can occur.
-
Solution: The N-formylation of an amine is generally faster than O-formylation of an alcohol. However, to improve selectivity, use milder conditions and avoid large excesses of the formylating agent. Some methods, like using formic acid with a catalytic amount of sodium formate, have shown high selectivity for N-formylation in the presence of unprotected hydroxyl groups.[5][9]
-
-
Decomposition/Polymerization: Harsh acidic conditions or high temperatures can lead to substrate or product degradation.
-
Solution: If using a strong acid catalyst, consider a milder alternative. For example, solid-supported catalysts like Amberlite IR-120 can facilitate the reaction under less harsh conditions.[5] If heating, monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Formation of Piperidine Formate Salt: With formic acid, the initial reaction is an acid-base neutralization to form the piperidinium formate salt. This salt must then be dehydrated to form the amide.
Comparison of Common Formylating Agents
The choice of formylating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Neat or in a solvent (e.g., toluene), often heated (80-200°C).[5][10] | Inexpensive, readily available.[5] | Requires heating; can be slow; water removal is necessary for high conversion.[6][7] |
| Acetic Formic Anhydride (AFA) | In situ generation at low temp (-20 to 0°C); reaction is rapid (often <15 min).[4][5] | Highly reactive, excellent yields, fast, works for hindered amines.[4][5] | Moisture-sensitive, thermally unstable, must be used immediately.[4] |
| Ethyl Formate | Neat or in a solvent, often requires reflux and/or a catalyst.[1][3] | Milder than AFA, byproduct (ethanol) is easily removed. | Less reactive, may require long reaction times or a catalyst.[1][11] |
| Ammonium Formate | Neat or with a solid support (e.g., alumina), often requires heating.[11][12] | Inexpensive, solid reagent. | Can be less effective for aromatic or weakly basic amines.[12] |
Q3: The purification of my N-formyl piperidine is difficult. What are the best practices?
Purification challenges often arise from unreacted starting materials, catalyst residues, or byproducts from the formylating agent.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is typically the first step.
-
Procedure: After the reaction, quench cautiously with an ice-cold saturated solution of sodium bicarbonate to neutralize excess acid (e.g., formic acid, acetic acid).[4] Caution: This will cause CO₂ evolution. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Chromatography: If the crude product is not pure after workup, silica gel column chromatography is the most common method for purification.
-
Solvent System: The polarity of the eluent will depend on the substituents on your piperidine ring. Start with a less polar system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Monitor fractions by TLC.
-
-
Distillation: For thermally stable, liquid N-formyl piperidines, distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Key Experimental Protocols
Protocol 1: N-Formylation using in situ Acetic Formic Anhydride (AFA)
This method is highly efficient for a broad range of substituted piperidines, including sterically hindered ones.[4][5]
Mechanism Overview:
The reaction proceeds via a nucleophilic acyl substitution. The more electrophilic formyl carbonyl of the mixed anhydride is attacked by the piperidine nitrogen. The resulting tetrahedral intermediate collapses, eliminating the stable acetate leaving group.[4]
Caption: Mechanism of N-formylation with acetic formic anhydride.
Step-by-Step Procedure:
-
AFA Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.2 equivalents). Cool the flask to -20 °C in a suitable bath. Slowly add formic acid (1.0-1.2 equivalents) dropwise with stirring. Stir the mixture at -20 °C for 20-30 minutes to ensure complete formation of AFA.[4]
-
Reaction: In a separate flame-dried flask, dissolve the substituted piperidine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., THF). Cool this solution to -20 °C.
-
Addition: Slowly add the pre-formed AFA solution to the stirred piperidine solution via cannula or syringe.
-
Monitoring: The reaction is typically very fast. Monitor its progress by Thin Layer Chromatography (TLC). It is often complete within 15-30 minutes.[4][5]
-
Work-up: Once complete, pour the reaction mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-formyl piperidine.[4]
References
-
Title: A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Formylation of Amines Source: Molecules (MDPI) / NIH URL: [Link]
-
Title: PREPARATION OF N-FORMYLPIPERIDINE Source: Chinese Journal of Applied Chemistry URL: [Link]
- Title: Prepn.
-
Title: Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Formylation of Amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Organic Syntheses Procedure (N-Formylpiperidine) Source: Organic Syntheses URL: [Link]
-
Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: Bulletin of the Korean Chemical Society URL: [Link]
-
Title: Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes Source: ACS Catalysis URL: [Link]
-
Title: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines Source: Taylor & Francis Online URL: [Link]
-
Title: Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Source: ResearchGate URL: [Link]
-
Title: Synthesis of N-formyl-4-(diphenylmethyl)piperidine Source: PrepChem.com URL: [Link]
-
Title: Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles Source: MDPI URL: [Link]
-
Title: A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate Source: ResearchGate URL: [Link]
-
Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: SciSpace URL: [Link]
-
Title: Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition Source: Scholars Research Library URL: [Link]
-
Title: N‐formylation of piperidine with methanol Source: ResearchGate URL: [Link]
-
Title: N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL Source: JETIR URL: [Link]
-
Title: N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions Source: ResearchGate URL: [Link]
- Title: Prepn.
-
Title: An efficient, catalyst- and solvent-free N- formylation of aromatic and aliphatic amines Source: Taylor & Francis Online URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
Technical Support Center: Derivatization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Welcome to the technical support center for the derivatization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your synthetic transformations. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively design robust experimental protocols.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction to derivatize the aldehyde via reductive amination is giving low yields and a complex mixture of byproducts. What's going wrong?
Answer:
This is a frequent challenge when working with this compound. The presence of both a reactive aldehyde and a nucleophilic alcohol in the same molecule creates a landscape for several competing side reactions.
Underlying Causes:
-
Intramolecular Cyclization: The hydroxyl group can act as an intramolecular nucleophile, attacking the aldehyde to form a cyclic hemiacetal. This intermediate can then undergo further reactions, leading to undesired byproducts.
-
Over-alkylation in Reductive Amination: If you are performing a reductive amination with a primary amine, the initially formed secondary amine can be more nucleophilic than the starting primary amine and react with another molecule of your aldehyde, leading to a tertiary amine byproduct.[1][2]
-
Reaction with the Reducing Agent: Some reducing agents, particularly harsher ones like lithium aluminum hydride (LiAlH₄), can reduce both the aldehyde and the N-formyl group.
Solutions & Experimental Protocols:
-
Protect the Hydroxyl Group: The most robust solution is to protect the hydroxyl group before attempting the derivatization of the aldehyde. A silyl ether is a common and effective choice.[3][4]
-
Protocol for Silyl Ether Protection (TBDMSCl):
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl-protected compound by flash chromatography.
-
-
-
Optimize Reductive Amination Conditions: If you proceed without a protecting group, careful selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not reduce the aldehyde in the absence of an imine and can be used in a one-pot procedure.[2]
-
Protocol for One-Pot Reductive Amination:
-
Dissolve this compound (1 eq) and the desired primary or secondary amine (1.1 eq) in an appropriate solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add acetic acid (1-2 eq) to catalyze imine formation.
-
Stir for 1-2 hours at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and purify.
-
-
Question 2: I am attempting to perform a Wittig reaction on the aldehyde, but I am observing significant decomposition of my starting material. Why is this happening?
Answer:
The N-formyl group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly if your Wittig ylide preparation introduces basic or nucleophilic species that are not fully consumed.
Underlying Causes:
-
Hydrolysis of the N-formyl group: The N-formyl group is an amide and can be hydrolyzed under strongly acidic or basic conditions.[5] If your Wittig reagent is prepared using a strong base like n-butyllithium and there is any residual base, it can attack the formyl group.
-
Reaction with the Hydroxyl Group: The basic conditions of the Wittig reaction can deprotonate the hydroxyl group, which could then potentially lead to side reactions.
Solutions & Experimental Protocols:
-
Use Salt-Free Wittig Reagents: The preparation of salt-free ylides can lead to milder reaction conditions and reduce the likelihood of side reactions.
-
Protect the Hydroxyl Group: As with reductive amination, protecting the alcohol as a silyl or benzyl ether prior to the Wittig reaction is a highly recommended strategy to prevent unwanted side reactions.[3][6]
Frequently Asked Questions (FAQs)
Q1: Can I derivatize the hydroxyl group first, for example, by esterification, without affecting the aldehyde?
A1: Yes, this is a viable strategy. The aldehyde is an electrophile, and standard esterification conditions (e.g., using an acid chloride or anhydride with a non-nucleophilic base like triethylamine or pyridine) are generally compatible with the aldehyde. However, you must ensure your reagents are free of strong nucleophiles that could attack the aldehyde.
Q2: Is the N-formyl group stable to oxidation? I want to oxidize the primary alcohol to a carboxylic acid.
A2: The N-formyl group can be susceptible to oxidation under harsh conditions. Using mild and selective oxidation conditions is key. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are generally used for oxidizing primary alcohols to aldehydes. For oxidation to a carboxylic acid, a two-step procedure (oxidation to the aldehyde followed by oxidation to the acid, e.g., using the Pinnick oxidation) might be necessary to avoid side reactions with the N-formyl group. Direct oxidation with strong oxidants like potassium permanganate or chromic acid is not recommended.
Q3: How can I remove the N-formyl group if I need to derivatize the piperidine nitrogen?
A3: The N-formyl group can be removed by hydrolysis under acidic or basic conditions.[5] For example, heating with aqueous hydrochloric acid or sodium hydroxide will hydrolyze the amide bond, yielding 4-(2-hydroxyethyl)piperidine. The choice of acidic or basic conditions will depend on the stability of other functional groups in your molecule.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired derivatization pathways and potential side reactions.
Caption: Desired vs. side reaction pathways.
Quantitative Data Summary
The choice of protecting group and reaction conditions is critical. The following table summarizes common protecting groups for the hydroxyl function and their typical conditions for introduction and removal.
| Protecting Group | Reagents for Protection | Typical Solvents | Reagents for Deprotection | Stability |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | DCM, DMF | TBAF, HF, Acetic Acid | Stable to most redox and organometallic reagents. Labile to acid and fluoride. |
| Bn (Benzyl) | BnBr, NaH | THF, DMF | H₂, Pd/C | Stable to acid, base, and many redox reagents. Removed by hydrogenolysis. |
| Acetal (with ethylene glycol) | Ethylene glycol, p-TsOH | Toluene | Aqueous Acid (e.g., HCl) | Stable to basic and nucleophilic reagents. Labile to acid.[7][8] |
References
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important piperidine derivative. Our focus is on providing practical, field-tested advice to ensure the successful and efficient production of this compound.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, valued for its bifunctional nature which allows for diverse synthetic elaborations. The presence of a reactive carbaldehyde and a nucleophilic hydroxyl group on a piperidine scaffold makes it a versatile intermediate. However, scaling up its synthesis can present challenges. This guide aims to address these potential hurdles with scientifically sound and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most common and scalable method is the N-formylation of 2-(piperidin-4-yl)ethanol. This is typically achieved by reacting 2-(piperidin-4-yl)ethanol with a suitable formylating agent. For large-scale synthesis, using reagents like ethyl formate or formic acid is often preferred due to their cost-effectiveness and relatively straightforward work-up procedures.
Q2: Is it necessary to protect the hydroxyl group on the ethyl side chain during the formylation reaction?
A2: In many cases, protection of the hydroxyl group is not necessary. N-formylation of secondary amines is generally much faster than the O-formylation of primary alcohols, especially when using specific formylating agents like ethyl formate or formic acid under controlled conditions. The lone pair of electrons on the nitrogen is more nucleophilic than the lone pairs on the oxygen. However, if significant O-formylation is observed, a protection-deprotection strategy might be required.
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A3: A yellow color in piperidine derivatives can often be attributed to oxidation products.[1] For high-purity applications, purification is recommended. Distillation under reduced pressure is a highly effective method for removing such colored impurities. To prevent discoloration, it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.
Q4: I am observing the formation of a solid precipitate in my starting material, 2-(piperidin-4-yl)ethanol. What could this be?
A4: Amines, including piperidine derivatives, can react with atmospheric carbon dioxide to form carbonate salts, which appear as a solid precipitate.[1] Similarly, exposure to any acidic gases can lead to the formation of other salts. To resolve this, you can attempt to redissolve the solid, but for a clean reaction, it is best to use freshly purified starting material or to store it under an inert atmosphere in a well-sealed container.
Q5: What are the key safety precautions I should take during this synthesis?
A5: Formylating agents can be hazardous. For instance, formic acid is corrosive, and some reagents might be toxic or moisture-sensitive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always review the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (e.g., carbonate salt formation). 2. Insufficient reaction temperature or time. 3. Poor quality of formylating agent. | 1. Purify the starting 2-(piperidin-4-yl)ethanol by distillation before use. 2. Monitor the reaction by TLC or GC-MS and adjust the temperature or extend the reaction time as needed. 3. Use a fresh, high-purity formylating agent. |
| Presence of Starting Material After Extended Reaction Time | 1. Reversible reaction or equilibrium not driven to completion. 2. Inefficient formylating agent. | 1. If using a reagent that produces a volatile byproduct (e.g., ethanol from ethyl formate), consider removing it during the reaction using a Dean-Stark apparatus or by distillation. 2. Switch to a more reactive formylating agent like formic acetic anhydride. |
| Formation of a Significant Amount of O-formylated Byproduct | The hydroxyl group is reacting with the formylating agent. | 1. Lower the reaction temperature. 2. Use a more selective N-formylating agent. The reaction of amines with formic acid is known to be selective for N-formylation over O-formylation.[2][3] 3. Consider protecting the hydroxyl group as a silyl ether before formylation, followed by deprotection. |
| Difficulties in Product Isolation/Purification | 1. The product may be an oil, making crystallization difficult. 2. Co-distillation with solvent or impurities. | 1. Purification by column chromatography on silica gel is often effective. 2. If distillation is used, ensure a good vacuum and carefully control the temperature to separate the product from any lower or higher boiling point impurities. |
| Product Decomposes During Distillation | The product may be thermally unstable at higher temperatures. | 1. Use a high-vacuum distillation setup to lower the boiling point. 2. Consider purification by column chromatography as a milder alternative to distillation. |
Detailed Experimental Protocols
Method 1: Formylation using Ethyl Formate
This method is advantageous due to the use of a relatively mild and inexpensive reagent. The reaction is driven to completion by the removal of the ethanol byproduct.
Reaction Scheme:
Step-by-Step Protocol:
-
Reactor Setup: Equip a round-bottom flask with a distillation head, a condenser, a receiving flask, a magnetic stirrer, and a heating mantle. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 2-(piperidin-4-yl)ethanol (1 equivalent). Add an excess of ethyl formate (3-5 equivalents), which also serves as the solvent.
-
Reaction: Heat the mixture to reflux. The ethanol produced during the reaction will have a lower boiling point than the ethyl formate and will be selectively removed by distillation.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when all the starting material has been consumed.
-
Work-up: Once the reaction is complete, distill off the excess ethyl formate. The remaining crude product can be purified by vacuum distillation or column chromatography.
Method 2: Formylation using Formic Acid
This is a classic and highly efficient method for N-formylation. The use of a Dean-Stark trap to remove water drives the reaction to completion.
Reaction Scheme:
Step-by-Step Protocol:
-
Reactor Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 2-(piperidin-4-yl)ethanol (1 equivalent) and a suitable solvent such as toluene.
-
Reagent Addition: Add formic acid (1.1-1.5 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by observing the amount of water collected and by TLC or GC-MS analysis of the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A workflow diagram illustrating the key stages and decision points in the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram outlining common problems and their corresponding troubleshooting pathways in the synthesis process.
References
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
- Hou, Z., Zhang, G., Tan, Z., & Li, X. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86.
-
ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]
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-
Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof.
- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- Google Patents. (n.d.). CN1091104C - Preparation of N-formyl piperidine.
- Reddy, K. L. (2003). Formylation of Amines. Molecules, 8(12), 23-36.
- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
- Kim, J., & Lee, Y. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(12), 1245-1246.
-
ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]
-
PubMed. (2011). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
PubChem. (n.d.). 4-(1-Hydroxyethyl)piperidine-1-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Syntheses Involving 4-Piperidineethanol
Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 4-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification hurdles encountered during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 4-piperidineethanol from my reaction mixture so challenging?
A1: The difficulty in removing 4-piperidineethanol stems from its unique combination of physical and chemical properties. Its high boiling point (228 °C at atmospheric pressure) makes it difficult to remove by simple evaporation.[1][2] Furthermore, its structure contains both a polar hydroxyl group and a basic piperidine ring, rendering it soluble in a wide range of aqueous and organic solvents.[3] This amphiphilic nature can lead to the formation of emulsions during aqueous workups and cause it to streak or bind irreversibly to standard silica gel during column chromatography.
Q2: I've noticed a persistent emulsion during my aqueous workup. What's causing this and how can I resolve it?
A2: Emulsions are common when working with amine-containing compounds like 4-piperidineethanol, which can act as surfactants.[4] These emulsions are stabilized by the mutual solubility of 4-piperidineethanol in both the aqueous and organic phases. To break an emulsion, you can try the following:
-
Increase the Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[4]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of a stable emulsion.[4]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the layers to separate.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion and allow for layer separation.
Q3: My final product is a basic compound, similar to 4-piperidineethanol. How can I selectively remove the starting material?
A3: This is a common challenge. The best approach will depend on the specific properties of your product. Here are a few strategies to consider:
-
Exploit Differences in Basicity: If there is a significant difference in the pKa values of your product and 4-piperidineethanol, you may be able to perform a selective acid extraction at a carefully controlled pH.
-
Derivative Formation: Consider protecting the amine of your product with a group like Boc (tert-butyloxycarbonyl). The protected product will have significantly different polarity and basicity, making the separation from 4-piperidineethanol much easier.
-
Crystallization: If your product is a solid, careful selection of a crystallization solvent may allow for the selective precipitation of your product, leaving the more soluble 4-piperidineethanol in the mother liquor.
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful first-line technique for separating basic compounds like 4-piperidineethanol from neutral or acidic impurities.[5][6][7] The principle lies in converting the basic amine into its protonated, water-soluble salt form.
Q: How do I perform an effective acid-base extraction to remove 4-piperidineethanol?
A: The goal is to protonate the basic nitrogen of the piperidine ring, making the molecule highly soluble in the aqueous phase.
Experimental Protocol: Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, and with frequent venting, gently invert the funnel several times to allow for the partitioning of the protonated 4-piperidineethanol into the aqueous layer. Avoid vigorous shaking to prevent emulsion formation.[8]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the amine.
-
Neutralization and Back-Extraction (Optional): To confirm the presence of 4-piperidineethanol in the aqueous washes, you can basify the combined aqueous layers with a base like NaOH and extract with an organic solvent.
Troubleshooting:
-
Problem: Emulsion formation.
-
Solution: Refer to the FAQ section on breaking emulsions. Gentle swirling instead of shaking is key.[4]
-
-
Problem: The product is also basic and is extracted into the aqueous layer.
-
Solution: If your product is significantly less basic, you may be able to use a milder acidic solution (e.g., a buffered solution at a specific pH) for a selective extraction. This will require knowledge of the pKa values of your compounds.
-
Column Chromatography
Column chromatography is a widely used purification technique, but it can be challenging for highly polar and basic compounds like 4-piperidineethanol due to strong interactions with the acidic silica gel stationary phase.[9][10]
Q: My 4-piperidineethanol is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. What can I do?
A: The acidic nature of silica gel leads to strong adsorption of basic compounds, causing streaking and irreversible binding. Here are several effective strategies to overcome this:
-
Basified Silica Gel: Deactivating the acidic sites on the silica gel is crucial. This can be achieved by adding a small amount of a volatile base, like triethylamine (1-2%), to the eluent.[3]
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[10][11]
-
Amine-Functionalized Silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent separation with minimal tailing.[10]
-
Experimental Protocol: Column Chromatography with Basified Eluent
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% triethylamine to the eluent to prevent streaking. Aim for an Rf value of 0.2-0.3 for your target compound.[3][12]
-
Column Packing: Pack the column with silica gel using the chosen eluent system (containing triethylamine).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. A dry loading technique, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.
-
Elution: Run the column with the basified eluent, collecting fractions and monitoring by TLC.
Data Presentation: Solvent System Selection
| Solvent System Components | Polarity | Suitability for 4-Piperidineethanol |
| Hexane/Ethyl Acetate | Low to Medium | Good for less polar products. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar products. |
| Add 1% Triethylamine to all eluents | Essential for basic compounds. |
Visualization: Chromatography Workflow
Caption: Workflow for column chromatography of basic compounds.
Vacuum Distillation
Given its high boiling point, removing 4-piperidineethanol by distillation at atmospheric pressure is often impractical and can lead to decomposition. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature.[13][14][15]
Q: How can I effectively remove 4-piperidineethanol using distillation?
A: Vacuum distillation is the method of choice. The boiling point of 4-piperidineethanol is 131-136 °C at 17 mmHg.[2][16]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use a stir bar or boiling chips for smooth boiling.
-
Vacuum Application: Slowly apply the vacuum. You may observe some initial bubbling as volatile impurities are removed.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point for 4-piperidineethanol at the recorded pressure. A nomograph can be used to estimate the boiling point at different pressures.
-
Safety: Always use a safety screen when performing a vacuum distillation. Do not distill to dryness.
Troubleshooting:
-
Problem: Bumping or uneven boiling.
-
Solution: Ensure vigorous stirring with a magnetic stir bar. Boiling chips are less effective under vacuum.
-
-
Problem: Product co-distills with 4-piperidineethanol.
-
Solution: If the boiling points are too close, a fractional distillation column (e.g., a Vigreux column) can be inserted between the distillation flask and the condenser to improve separation.[17]
-
Crystallization and Salt Formation
Crystallization is a highly effective purification technique for solid compounds. For liquid or highly soluble amines like 4-piperidineethanol, converting it to a salt can induce crystallization.[18][19][20]
Q: My product is a solid, but 4-piperidineethanol remains as an oily impurity. How can I remove it?
A: Recrystallization of your product from a suitable solvent is a good option. If your product and the impurity have similar solubilities, converting the impurity to a salt can be effective.
Q: How can I use salt formation to remove 4-piperidineethanol?
A: By reacting 4-piperidineethanol with an acid, you can form a salt that may have significantly different solubility properties, allowing for its separation.
Experimental Protocol: Purification via Salt Formation
-
Solvent Selection: Dissolve the crude mixture in a suitable organic solvent.
-
Acid Addition: Add an acid (e.g., a solution of HCl in ether, or trichloroacetic acid) dropwise to the solution.[18][19] The 4-piperidineethanol salt should precipitate out of the solution.
-
Isolation: Filter the precipitated salt.
-
Liberation of the Free Base (if needed): The filtered salt can be dissolved in an aqueous base (e.g., NaOH solution) and extracted with an organic solvent to recover the pure 4-piperidineethanol, if desired.
Visualization: Decision Tree for Purification
Caption: Decision tree for selecting a purification method.
Scavenger Resins
Scavenger resins are polymer-supported reagents designed to react with and remove specific types of molecules from a solution.[21] For removing excess amines, isocyanate or sulfonic acid functionalized resins are particularly effective.[1][16]
Q: I have a small amount of 4-piperidineethanol left in my product after another purification step. Is there an easy way to remove it?
A: Yes, scavenger resins are ideal for removing trace amounts of impurities.
Experimental Protocol: Amine Scavenging
-
Resin Selection: Choose a suitable scavenger resin (e.g., a polystyrene-bound isocyanate resin).
-
Incubation: Add the scavenger resin to a solution of your crude product and stir or shake at room temperature.
-
Filtration: Once the reaction is complete (monitor by TLC), simply filter off the resin.
-
Evaporation: Evaporate the solvent to obtain your purified product.
Advantages of Scavenger Resins:
-
Simplicity: The workup involves a simple filtration.
-
High Selectivity: Resins can be chosen to react specifically with the impurity.
-
Automation: The process is amenable to high-throughput and automated purification systems.
References
- Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158.
- U.S. Patent No. 6,897,262 B2. (2005). Scavenger resin and processes for the use thereof.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- BenchChem. (2025).
- Foley, P. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
- ResearchGate. (2018).
- K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction.
- De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-230.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-230.
- Columbia University. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- University of Rochester, Department of Chemistry. (n.d.).
- Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Chemistry LibreTexts. (n.d.). Acid base extraction flow chart.
- Columbia University. (n.d.).
- Macmillan Group. (2001). Solid-Supported Reagents for Organic Synthesis.
- University of California, Irvine. (n.d.). Acid-Base Extraction.1.
- YouTube. (2021). Liquid-Liquid extraction problems and solutions.
- U.S. Patent No. 5,686,588 A. (1997). Amine acid salt compounds and process for the production thereof.
- Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882-4886.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- Davis, J. H., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
- University of California, Los Angeles. (n.d.). Liquid/liquid Extraction.
- ACS Omega. (2025).
- Element Lab Solutions. (n.d.).
- YouTube. (2025).
- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- YouTube. (2021).
- YouTube. (2022).
- Wikipedia. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- SOP: CRYSTALLIZ
- Jack Westin. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Google Patents. (2008).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, rigorous structural confirmation and purity assessment are foundational to scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the characterization of "4-(2-Hydroxyethyl)piperidine-1-carbaldehyde" (CAS 141047-47-4), a bifunctional heterocyclic compound featuring a piperidine scaffold, a hydroxyethyl side chain, and an N-formyl group.
Due to the limited availability of specific, peer-reviewed analytical data for this exact molecule in the public domain, this guide will leverage data from closely related structural analogs to illustrate the principles and comparative performance of key analytical techniques. This approach provides a robust framework for developing and validating methods for the target compound and its derivatives.
Structural Elucidation: A Multi-Technique Approach
The comprehensive characterization of this compound necessitates a synergistic application of several analytical techniques. Each method provides unique insights into the molecule's structure, from atomic connectivity to molecular mass and functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the piperidine ring, the hydroxyethyl side chain, and the N-formyl group.
Expertise & Experience in Spectral Interpretation:
The key to successful NMR analysis lies in understanding how the electronic environment of each nucleus influences its chemical shift. For this compound, we can predict the following characteristic signals based on data from analogs like N-formylpiperidine and 4-piperidinemethanol:
-
¹H NMR:
-
Formyl Proton: A distinct singlet is expected around 8.0-8.2 ppm, characteristic of a proton attached to a carbonyl carbon which is itself attached to a nitrogen.
-
Piperidine Ring Protons: A complex series of multiplets will appear in the upfield region (typically 1.4-3.6 ppm). The protons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.
-
Hydroxyethyl Protons: The methylene group adjacent to the hydroxyl (-CH₂OH) is expected around 3.5-3.7 ppm, while the other methylene group (-CH₂-piperidine) will likely resonate at a slightly higher field. The hydroxyl proton itself will appear as a broad singlet, the position of which is concentration and solvent-dependent.
-
-
¹³C NMR:
-
Formyl Carbonyl: A signal in the highly deshielded region of 160-165 ppm is a definitive indicator of the carbaldehyde group.
-
Piperidine Carbons: These will resonate in the 25-55 ppm range. The carbons alpha to the nitrogen will be the most downfield.
-
Hydroxyethyl Carbons: The carbon bearing the hydroxyl group (-CH₂OH) is expected around 60-65 ppm, with the adjacent carbon appearing at a slightly higher field.
-
Trustworthiness through 2D NMR: While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for self-validation. COSY will confirm proton-proton couplings within the piperidine ring and the hydroxyethyl chain, while HSQC will definitively link each proton to its directly attached carbon, leaving no ambiguity in assignments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a spectral width of at least 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all signals and determine coupling constants (J-values).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of at least 220 ppm.
-
Longer acquisition times or a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (Recommended):
-
Acquire a COSY spectrum to establish H-H correlations.
-
Acquire an HSQC or HMQC spectrum to establish direct C-H correlations.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is 157.1103 g/mol .
Expertise & Experience in Fragmentation Analysis:
The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" technique ideal for producing the protonated molecular ion [M+H]⁺ (m/z 158.1176). Tandem MS (MS/MS) of this precursor ion would be expected to yield fragments corresponding to:
-
Loss of water (-18 Da): From the hydroxyethyl group, a common fragmentation pathway for alcohols.
-
Loss of the formyl group (-29 Da): Cleavage of the N-CHO bond.
-
Ring opening and subsequent fragmentation: The piperidine ring can cleave, leading to a variety of smaller fragment ions.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would lead to more extensive fragmentation. Key fragments would likely include ions resulting from alpha-cleavage adjacent to the nitrogen, a dominant pathway for piperidine derivatives.[1]
Trustworthiness through High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to confirm the elemental composition of the molecular ion and its fragments, thus providing a high degree of confidence in the compound's identity.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion and Full Scan: Infuse the sample directly into the ESI source. Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Product Ion Scan (MS/MS):
-
Select the [M+H]⁺ ion (m/z 158.1) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
-
Analyze the resulting fragment ions to deduce structural information.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.
Expertise & Experience in Spectral Interpretation:
For this compound, the IR spectrum should exhibit characteristic absorption bands for:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds. A weaker, but characteristic, aldehyde C-H stretch may be observed around 2720 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is expected for the N-formyl carbonyl group. The exact position can be influenced by the amide resonance.
-
C-N Stretch: Typically observed in the 1000-1250 cm⁻¹ region.
-
C-O Stretch: A band in the 1050-1150 cm⁻¹ region corresponding to the primary alcohol.
Trustworthiness through Comparison: The presence of all these key bands provides a self-validating confirmation of the intended functional groups. Comparing the obtained spectrum with reference spectra of N-formylpiperidine and a piperidine alcohol would further strengthen the identification.
Purity Assessment and Quantification: A Chromatographic Comparison
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Suitability | Excellent for polar, non-volatile, or thermally labile compounds like this compound. | May require derivatization of the hydroxyl group to increase volatility and prevent peak tailing. |
| Typical Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).[2][3] | Capillary column with a polar stationary phase (e.g., Wax or polyethylene glycol). |
| Detector | UV-Vis (low wavelength due to lack of a strong chromophore), or more universally, Mass Spectrometry (LC-MS). | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (GC-MS) for identification and quantification. |
| Advantages | Direct analysis is often possible. Robust and widely applicable for pharmaceutical analysis. | High resolution and sensitivity, especially with an FID. |
| Disadvantages | The compound lacks a strong chromophore, limiting UV sensitivity. MS detection may be necessary for low-level impurity profiling. | The polar hydroxyl group can lead to poor peak shape and potential thermal degradation. Derivatization adds a step to sample preparation. |
Expertise & Experience in Method Selection:
For routine purity analysis and quantification of this compound, Reversed-Phase HPLC coupled with Mass Spectrometry (LC-MS) is the superior choice. The polarity of the molecule makes it well-suited for reversed-phase chromatography, and the MS detector overcomes the limitations of UV detection for a compound lacking a significant chromophore. GC-MS is a viable alternative, but the likely need for derivatization makes it a less direct and potentially more complex workflow.
Experimental Protocol: HPLC-MS Analysis
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of ~1 mg/mL for purity analysis or prepare a calibration curve for quantification. Filter through a 0.45 µm syringe filter.
-
MS Detector Settings (ESI+):
-
Scan Range: m/z 100-500.
-
Selected Ion Monitoring (SIM): Monitor the [M+H]⁺ ion at m/z 158.1 for high sensitivity quantification.
-
-
Analysis: Inject the sample and integrate the peak corresponding to the target compound. Purity can be assessed by the area percent of the main peak relative to any impurity peaks.
Visualizing the Analytical Workflow
A systematic approach ensures all necessary structural and purity information is captured.
Caption: Integrated workflow for the characterization of this compound.
Conclusion and Recommendations
The comprehensive characterization of this compound is best achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy for unambiguous structural confirmation. For purity assessment and quantification, a validated HPLC-MS method is recommended as the most direct, robust, and informative technique. While GC-MS is a feasible alternative, it may introduce unnecessary complexity due to the need for derivatization. The protocols and comparative data presented in this guide, based on sound analytical principles and data from close structural analogs, provide a solid foundation for researchers to establish and validate their own methods for this and related compounds, ensuring the highest standards of scientific integrity in their work.
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Formylpiperidine. Retrieved from [Link]
- Zhivkova, Z., & Atanasova, M. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 47, 116382.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidinecarboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]
- Al-Tamrah, S. A., Al-Majed, A. A., & Al-Othman, Z. A. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Maksimović, M., & Bojnik, Z. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Rapid Communications in Mass Spectrometry, 4(8), 309–311.
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Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]
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Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde: An NMR and IR Analysis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a bifunctional molecule with significant potential in drug discovery and polymer chemistry. Drawing upon established spectroscopic principles and comparative data from analogous structures, this document serves as a practical reference for researchers and professionals in the field.
Introduction: The Structural Significance of this compound
This compound incorporates a piperidine scaffold, a prevalent motif in medicinal chemistry, functionalized with a reactive carbaldehyde group and a hydrophilic 2-hydroxyethyl chain. This unique combination of functional groups imparts a versatile character to the molecule, making it a valuable building block for the synthesis of more complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of its application, ensuring purity, confirming identity, and providing insights into its chemical behavior.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra in publicly accessible databases, the following data is a prediction based on the analysis of its constituent fragments and established chemical shift principles.[1] These predictions are substantiated by experimental data from closely related compounds such as N-formylpiperidine and various substituted piperidines.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment of each proton in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Formyl Proton (-CHO) | ~8.0 | Singlet (s) | - |
| Methylene Protons (-CH₂-NCHO) | ~3.4 - 3.6 | Multiplet (m) | - |
| Methylene Protons (-CH₂-OH) | ~3.6 | Triplet (t) | ~6-8 |
| Methylene Protons (-CH₂-CH₂OH) | ~1.5 | Quartet (q) | ~6-8 |
| Piperidine Ring Protons (axial & equatorial) | ~1.2 - 1.8 | Multiplet (m) | - |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | - |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will complement the proton NMR by providing information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Formyl Carbon (-CHO) | >160 |
| Methylene Carbon (-CH₂-OH) | ~60 |
| Methylene Carbon (-CH₂-CH₂OH) | ~35-40 |
| Piperidine Ring Carbons (adjacent to N) | ~40-55 |
| Piperidine Ring Carbon (C4) | ~35-40 |
| Other Piperidine Ring Carbons | ~25-30 |
Predicted IR Spectral Data
The infrared spectrum is instrumental in identifying the key functional groups present in the molecule.
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |
| Aldehyde (C-H) | Stretching | ~2720 | Medium |
| Alkane (C-H) | Stretching | 3000 - 2850 | Medium to Strong |
| Amide/Aldehyde (C=O) | Stretching | ~1670 - 1640 | Strong |
| Alcohol (C-O) | Stretching | 1100 - 1000 | Strong |
In-Depth Spectral Interpretation and Causality
The predicted spectral data is a direct consequence of the molecule's structure. Here, we delve into the reasoning behind these predictions, grounded in fundamental spectroscopic principles.
¹H NMR Spectrum: A Proton-by-Proton Analysis
The downfield chemical shift of the formyl proton (around 8.0 ppm) is a hallmark of aldehyde protons attached to a nitrogen atom, which is more deshielding than a carbon atom.[1] The protons of the piperidine ring and the hydroxyethyl side chain are expected to appear as a series of multiplets in the upfield region. The methylene group adjacent to the hydroxyl function (-CH₂OH ) is anticipated around 3.6 ppm due to the deshielding effect of the electronegative oxygen atom. The protons on the carbons adjacent to the piperidine nitrogen will also be shifted downfield. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectrum: Unveiling the Carbon Framework
In the ¹³C NMR spectrum, the formyl carbon is expected to resonate at a very low field (>160 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the piperidine ring and the hydroxyethyl side chain will appear in the 25-60 ppm range.[1] Specifically, the carbon atom bonded to the hydroxyl group (C-OH ) is predicted to be around 60 ppm, while the carbons adjacent to the piperidine nitrogen will be in the 40-55 ppm range.[1]
IR Spectrum: Identifying Key Functional Groups
The IR spectrum provides unambiguous evidence for the presence of the key functional groups. A strong, broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[2] The strong, sharp peak around 1670-1640 cm⁻¹ is indicative of the C=O stretching vibration of the N-formyl group. The presence of the aldehyde is further confirmed by a medium intensity C-H stretching band around 2720 cm⁻¹.[3] The C-H stretching vibrations of the alkane portions of the molecule will appear in the 3000-2850 cm⁻¹ region.[2]
Comparative Analysis with Analogous Structures
To enhance the confidence in our spectral predictions, a comparison with experimentally determined spectra of related compounds is invaluable.
N-Formylpiperidine: The Core Amide Moiety
N-Formylpiperidine serves as an excellent model for the N-formylpiperidine core of our target molecule. Experimental ¹H NMR data for N-formylpiperidine shows the formyl proton at approximately 8.0 ppm, and the piperidine protons in the range of 1.5-3.5 ppm, which aligns well with our predictions.[4] The IR spectrum of N-formylpiperidine exhibits a strong C=O stretch around 1660 cm⁻¹, further supporting our predicted value.
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde: A Close Structural Analog
This piperazine derivative is structurally very similar to our target molecule, with the only difference being the presence of a second nitrogen atom in the six-membered ring. Predicted ¹H NMR data for this compound shows the formyl proton at ~8.0 ppm and the methylene protons of the hydroxyethyl group at ~3.6 ppm, which is in excellent agreement with our predictions for the piperidine analog.[1] The predicted ¹³C NMR data also shows similar trends.[1]
Experimental Protocols
To obtain high-quality NMR and IR spectra for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a small drop can be placed directly on the ATR crystal.
-
Solid: If the sample is a solid, it can be analyzed as a KBr pellet or by using a solid-state ATR accessory.
-
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., a diamond ATR).
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Visualizing Molecular Structure and Spectral Correlations
To visually represent the relationships between the molecular structure and its spectroscopic features, the following diagrams are provided.
Caption: Molecular structure of this compound.
Sources
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
In the landscape of pharmaceutical development and chemical synthesis, establishing the purity of novel intermediates is a cornerstone of quality control and regulatory compliance. The compound 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, a polar heterocyclic molecule, presents a unique set of analytical challenges. Its high polarity can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, and the absence of a significant UV chromophore renders standard UV detection inadequate for sensitive and accurate quantification. This guide provides an in-depth comparison of robust analytical strategies for the purity determination of this compound, grounded in experimental data and guided by the principles of scientific integrity. We will explore a primary HPLC-based method utilizing a universal detector, compare it with alternative chromatographic techniques, and provide the foundational knowledge for developing and validating a method that is fit for purpose.
The Analytical Conundrum of Polar, Non-Chromophoric Compounds
The structure of this compound, with its hydroxyl and carbonyl functionalities, imparts a high degree of polarity. This characteristic makes it highly soluble in aqueous mobile phases, leading to minimal interaction with nonpolar stationary phases like C18, and consequently, poor chromatographic retention. Furthermore, the saturated piperidine ring and the carbaldehyde group do not possess a chromophore that absorbs light in the typical UV range (200-400 nm) used in HPLC analysis. This necessitates a departure from conventional HPLC-UV methodology and an exploration of more universal detection techniques and alternative separation mechanisms.
Primary Recommended Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For routine purity analysis of this compound, a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) is a robust and reliable choice. The ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase, making it ideal for non-chromophoric compounds.[1][2]
The Causality Behind the Choice:
-
Universal Detection: The ELSD's detection principle is based on light scattering from analyte particles after the mobile phase has been evaporated.[1][2][3] This makes it independent of the analyte's optical properties, a critical advantage for compounds lacking a UV chromophore.
-
Gradient Compatibility: Unlike Refractive Index (RI) detectors, another option for non-chromophoric compounds, the ELSD is compatible with gradient elution.[1] This allows for the effective separation of impurities with a wider range of polarities and for column cleaning within the analytical run.
-
Robustness: ELSD provides stable baselines with gradient elution, enhancing the reliability of the analysis.[1]
Experimental Protocol: HPLC-ELSD
Objective: To develop a specific and reliable HPLC-ELSD method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column provides a good starting point. Optimization may lead to a polar-embedded or polar-endcapped C18 for better retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase modifier compatible with ELSD and can improve peak shape for basic compounds by promoting ionization. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is used for initial method development to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| ELSD Nebulizer Temp. | 40 °C | To be optimized for the specific mobile phase composition to ensure efficient nebulization. |
| ELSD Evaporator Temp. | 50 °C | To be optimized to ensure complete evaporation of the mobile phase without volatilizing the analyte. |
| Gas Flow Rate | 1.5 L/min (Nitrogen) | To be optimized for stable baseline and good signal-to-noise. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 95:5 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Analysis: Alternative Methodologies
To provide a comprehensive guide, it is essential to compare the primary HPLC-ELSD method with other viable analytical techniques. The choice of the most suitable method will depend on the specific requirements of the analysis, such as the need for structural confirmation of impurities or higher sensitivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[7][8]
Strengths:
-
Enhanced Retention: HILIC provides excellent retention for polar analytes like this compound.[4][6]
-
Orthogonal Selectivity: The separation mechanism in HILIC is different from reversed-phase, offering a complementary impurity profile.
-
MS-Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization-mass spectrometry (ESI-MS), leading to enhanced sensitivity for confirmation and identification of impurities.[9]
Weaknesses:
-
Method Development Complexity: HILIC method development can be more complex than reversed-phase, with factors like mobile phase buffer concentration and injection solvent having a significant impact on peak shape and retention.[4]
-
Reproducibility: Historically, HILIC methods have been perceived as less reproducible than reversed-phase methods, although modern stationary phases have significantly improved this.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a highly sensitive and specific analytical technique.[10][11] Given that N-formyl piperidines can be analyzed by GC, this method is a strong candidate.[12]
Strengths:
-
High Efficiency and Resolution: Capillary GC columns offer excellent separation efficiency.
-
Structural Information: Mass spectrometry provides valuable structural information for impurity identification.
-
High Sensitivity: GC-MS can achieve very low limits of detection for volatile impurities.[10][13]
Weaknesses:
-
Volatility Requirement: The analyte must be volatile and thermally stable. The hydroxyethyl group in the target molecule may reduce its volatility, potentially requiring derivatization (e.g., silylation) to achieve good chromatographic performance.
-
Not Suitable for Non-Volatile Impurities: Any non-volatile or thermally labile impurities will not be detected.
Performance Comparison
The following table summarizes the expected performance characteristics of the three discussed methods for the purity analysis of this compound. The data is synthesized from published literature on analogous compounds.
| Parameter | HPLC-ELSD | HILIC-MS | GC-MS |
| Principle | Chromatographic separation followed by light scattering detection of non-volatile analytes. | Chromatographic separation based on analyte partitioning between a polar stationary phase and a mobile phase with high organic content, coupled with mass spectrometric detection. | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity | Good (ng range) | Very High (pg to fg range) | Very High (pg to fg range)[13] |
| Linearity (R²) | > 0.99 (with log-log transformation) | > 0.995 | > 0.999[10] |
| LOD/LOQ | LOD: ~0.3 µg/mL, LOQ: ~1 µg/mL | LOQ: 0.02 - 6.25 µM[14] | LOQ: ~10 ppm[13] |
| Precision (%RSD) | < 3% | < 5% | < 2%[10] |
| Derivatization | Not Required | Not Required | May be required for improved volatility |
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A cornerstone of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose. The validation of the chosen purity method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15]
Self-Validating System: Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing spiked samples and performing stress testing (e.g., acid, base, oxidation, heat, light) on the analyte to generate potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For ELSD, a log-log transformation of concentration and response is often necessary to achieve linearity.[16]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17][18]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Analytical Strategy
The purity analysis of this compound requires a thoughtful approach that moves beyond standard HPLC-UV methods.
-
For routine quality control and purity assessment , the HPLC-ELSD method offers a robust, reliable, and relatively straightforward solution that addresses the non-chromophoric nature of the analyte. Its compatibility with gradient elution makes it a versatile tool for impurity profiling.
-
When higher sensitivity and structural confirmation of impurities are required , HILIC-MS is the superior choice. Its ability to retain and separate highly polar compounds, coupled with the specificity of mass spectrometric detection, provides a powerful platform for in-depth analysis, particularly during process development and for regulatory submissions.
-
GC-MS serves as a valuable orthogonal technique , especially for identifying and quantifying volatile or semi-volatile impurities. While it may require derivatization for the parent compound, its high efficiency and specificity can provide complementary information to the LC-based methods.
Ultimately, the selection of the most appropriate analytical method will be dictated by the specific needs of the project phase, the available instrumentation, and the regulatory requirements. By understanding the principles, strengths, and limitations of each technique presented in this guide, researchers and drug development professionals can confidently develop and validate a scientifically sound method for ensuring the purity and quality of this compound.
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Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. (2024). Prominence HPLC. [Link]
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Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies. [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link]
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Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. (2008). LCGC International. [Link]
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Performance Characteristics of the Agilent 1290 Infinity Evaporative Light Scattering Detector. (n.d.). Agilent Technologies. [Link]
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Evaporative Light-Scattering Detection in the Quantitative Analysis of Semivolatile Polycyclic Aromatic Compounds by High-Performance Liquid Chromatography. (1998). Journal of Chromatographic Science. [Link]
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HPLC Detector: Evaporative Light Scattering Detector (ELSD). (2023). ResearchGate. [Link]
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A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (n.d.). HPLC. [Link]
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Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (2012). ResearchGate. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Journal of Pharmaceutical and Allied Sciences. [Link]
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Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (2020). Stanford University. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
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GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharmaeli. [Link]
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GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2011). ResearchGate. [Link]
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Increasing LC–MS-MS Sensitivity with Luna® HILIC. (n.d.). LCGC International. [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impact Factor. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc. [Link]
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Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. (2018). MDPI. [Link]
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Development and Validation of a Novel HPLC/ELSD Method for the Direct Determination of Tobramycin in Pharmaceuticals, Plasma, and Urine. (2008). ResearchGate. [Link]
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The dynamic range and LOQ of SPE-HILIC/MS analysis of cofactor mixtures. (n.d.). ResearchGate. [Link]
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The principles of ELSD. (2016). Peak Scientific. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
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Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. (n.d.). SCIEX. [Link]
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Evaporative Light Scattering Detection (ELSD) for HPLC. (n.d.). Parker Hannifin. [Link]
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A Senior Application Scientist's Guide to Piperidine Aldehydes in Synthesis: A Comparative Analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Introduction: The Piperidine Scaffold and the Synthetic Power of the Aldehyde
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2][3][4] Its six-membered saturated heterocyclic structure offers a versatile three-dimensional framework that can modulate physicochemical properties like lipophilicity and basicity, enhance metabolic stability, and improve pharmacokinetic profiles.[5] For researchers and drug development professionals, the efficient construction and functionalization of this motif are paramount to accessing novel chemical space and developing next-generation therapeutics.[6][7][8]
Piperidine aldehydes are powerful intermediates in this endeavor, serving as versatile handles for carbon-carbon and carbon-nitrogen bond formation.[9][10] This guide provides an in-depth, objective comparison of a unique bifunctional building block, 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde , against other commonly used piperidine aldehydes. We will dissect their respective strengths and weaknesses in key synthetic transformations, supported by experimental data and protocols, to empower chemists to make informed strategic decisions in their synthetic design.
Molecular Profiles: A Structural and Reactivity Overview
The choice of a building block is dictated by its inherent structural features, which in turn govern its reactivity and suitability for a given synthetic strategy. Here, we compare our focus molecule with its key structural isomers and N-substituted analogs.
Caption: Generalized workflow for reductive amination.
Comparative Analysis:
| Piperidine Aldehyde | Performance & Strategic Considerations |
| 4-(2-Hydroxyethyl)-N-R-piperidine-4-carbaldehyde (Conceptual) | Advantage: Excellent substrate. The N-substituent is stable, and the aldehyde is reactive. The resulting product contains a free hydroxyl group for further functionalization without an additional deprotection step. Causality: The separation of the hydroxyl and aldehyde groups prevents intramolecular side reactions. Consideration: The hydroxyl group may require protection if subsequent steps use harsh reagents incompatible with alcohols. |
| N-Boc-piperidine-4-carbaldehyde | Advantage: The workhorse for this reaction. It is highly reliable, yields are typically excellent, and the Boc group ensures no N-alkylation side products. [10]Causality: The Boc group renders the piperidine nitrogen non-nucleophilic and is stable to common reducing agents like sodium triacetoxyborohydride. [10]Consideration: Requires a separate deprotection step to access the piperidine nitrogen. |
| Piperidine-3-carbaldehyde | Advantage: Allows for the synthesis of 3-substituted piperidines. Causality: The secondary amine is nucleophilic and can compete with the external amine, potentially leading to dimerization or oligomerization. N-protection is strongly recommended for clean, predictable outcomes. Consideration: Steric hindrance at the 3-position may slightly reduce reaction rates compared to the 4-position isomer. |
| N-Formylpiperidine (The Named Compound) | Not a substrate for this reaction. As an N-formamide, it does not possess a C-aldehyde for imine formation. Its primary use is as a formylating agent or a polar aprotic solvent. [11][12]It can undergo reactions at the formyl group or at the alpha-carbon. [13] |
Detailed Experimental Protocol: Reductive Amination with N-Boc-piperidine-4-carbaldehyde
This protocol is a self-validating system, designed for high yield and purity.
Objective: To synthesize N-Boc-4-(benzylaminomethyl)piperidine.
Materials:
-
1-Boc-piperidine-4-carboxaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Imine Formation: Add benzylamine (1.05 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. Causality: The acid catalyzes the formation of the iminium ion, the electrophilic species that will be reduced.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). Caution: The reaction may bubble slightly. Stir vigorously at room temperature. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups. It is less sensitive to moisture than reagents like NaBH₃CN.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.
The Pictet-Spengler Reaction: Crafting Complex Heterocycles
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde to form tetrahydroisoquinolines or tetrahydro-β-carbolines. [14][15][16]This reaction is fundamental in alkaloid synthesis.
Mechanism: General Pictet-Spengler Reaction
Caption: Key steps of the Pictet-Spengler reaction.
Comparative Analysis:
The piperidine aldehyde in this reaction becomes a substituent on the newly formed heterocyclic core. The choice of aldehyde directly dictates the properties of the final product.
| Piperidine Aldehyde | Performance & Strategic Considerations |
| 4-(2-Hydroxyethyl)-N-R-piperidine-4-carbaldehyde (Conceptual) | Advantage: Introduces a piperidine moiety with a pendant hydroxyl group. This creates a product with a handle for further diversification or improved pharmacokinetic properties (e.g., solubility). Causality: The N-substituent (e.g., Boc, Benzyl) on the piperidine is carried through the reaction, allowing for late-stage deprotection and modification. The hydroxyl group is generally stable to the acidic conditions (e.g., TFA) used. |
| N-Boc-piperidine-4-carbaldehyde | Advantage: A standard, reliable choice. The product is a tetrahydro-β-carboline substituted at C1 with an N-Boc-piperidine ring. This is a common strategy for building complex scaffolds for screening libraries. Consideration: The final product is often lipophilic; the alternative with the hydroxyethyl group offers a more hydrophilic option. |
| Piperidine-3-carbaldehyde (N-Protected) | Advantage: Leads to a C1-substituted tetrahydro-β-carboline where the piperidine is attached via its 3-position. This creates a different spatial arrangement and vector for substitution compared to the 4-substituted analog, which can be crucial for structure-activity relationship (SAR) studies. |
Conclusion: Strategic Selection of the Right Building Block
While N-Boc-piperidine-4-carbaldehyde remains the default workhorse for many standard synthetic applications due to its reliability and the robust nature of the Boc protecting group, specialized building blocks offer significant advantages for more complex targets.
This compound and its conceptual C4-aldehyde analogs stand out for their bifunctionality. The key takeaway for the discerning researcher is one of synthetic efficiency and property modulation:
-
For introducing a hydrophilic side chain and a point for subsequent functionalization: The hydroxyethyl-substituted piperidine aldehydes are superior choices. They embed a latent hydroxyl group into the molecular scaffold from the outset, potentially saving several steps compared to adding it post-cyclization.
-
For standard scaffold construction: N-Boc-piperidine-4-carbaldehyde provides the most straightforward and well-documented path.
-
For exploring different spatial arrangements: Positional isomers like piperidine-3-carbaldehyde are indispensable for thorough SAR exploration.
Ultimately, the optimal piperidine aldehyde is not a matter of universal superiority but of strategic alignment with the final molecular design and desired properties. This guide serves to illuminate the distinct causality behind the reactivity of each building block, enabling more rational and efficient synthetic planning in the pursuit of novel chemical entities.
References
- Benchchem. (n.d.). Piperidine-3-carbaldehyde | CAS 352290-29-6.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- (2024, July 26).
- (n.d.). Optimizing Synthesis with 1-Boc-piperidine-4-carboxaldehyde: A Chemical Guide.
- (2023, February 9).
- (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- ChemicalBook. (n.d.). Piperidine-4-carbaldehyde synthesis.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central (PMC) - NIH.
- (n.d.). The Pictet-Spengler Reaction.
- (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
- Guidechem. (n.d.). N-Formylpiperidine 2591-86-8 wiki.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- LookChem. (n.d.). Cas 2591-86-8, N-Formylpiperidine.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.
- Benchchem. (n.d.). 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde|CAS 25209-64-7.
- (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. NIH.
- (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
- (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
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A Tale of Two Rings: A Comparative Guide to the Reactivity of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde and its Piperazine Analogue
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and synthetic route design, the choice between piperidine and piperazine scaffolds is a pivotal decision that profoundly influences the physicochemical properties and pharmacological activity of a molecule. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde and its piperazine analogue, 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde . By examining their electronic and steric differences, we will dissect the nuances of their reactivity in key chemical transformations, supported by established chemical principles and illustrative experimental protocols.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the heterocyclic core: the piperidine analogue contains a single nitrogen atom, while the piperazine analogue possesses a second nitrogen at the 4-position. This seemingly subtle change introduces significant electronic and conformational variations that dictate their chemical behavior.
| Property | This compound | 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | Rationale |
| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₄N₂O₂ | Presence of an additional nitrogen atom in the piperazine ring. |
| Molecular Weight | 157.21 g/mol | 158.20 g/mol | The extra nitrogen atom increases the molecular weight slightly. |
| Basicity (pKa of parent amine) | Piperidine: ~11.22[1] | Piperazine: pKa₁ ≈ 5.35, pKa₂ ≈ 9.73[1][2] | The electron-withdrawing effect of the second nitrogen in piperazine reduces the basicity of both nitrogens compared to the single nitrogen in piperidine. |
| Polarity | Moderately polar | More polar | The additional N-H group in the piperazine ring increases its polarity and hydrogen bonding capacity.[1] |
| Solubility | Good solubility in polar organic solvents. | Generally higher aqueous solubility.[1] | The increased polarity and hydrogen bonding capability of the piperazine analogue enhances its solubility in water. |
The Heart of the Matter: A Head-to-Head Comparison of Reactivity
The reactivity of these molecules is primarily centered around the N-formyl group (an amide) and, in the case of the piperazine analogue, the second nitrogen atom.
Amide Bond Reactivity: Hydrolysis and Reduction
The N-formyl group in both compounds is an amide and is therefore susceptible to hydrolysis and reduction. However, the electronic environment of the nitrogen atom within the ring significantly influences the reactivity of this group.
Electronic Influence on Amide Reactivity
The reactivity of the carbonyl group in an amide is largely dependent on the availability of the nitrogen's lone pair of electrons to participate in resonance with the carbonyl.
Figure 1: Causality of electronic effects on amide reactivity.
In the piperidine analogue, the single nitrogen atom is an alkyl amine nitrogen, which is strongly electron-donating. This enhances the resonance stabilization of the amide bond, making the carbonyl carbon less electrophilic.
Conversely, in the piperazine analogue, the nitrogen atom at the 4-position has an electron-withdrawing inductive effect on the N-formyl nitrogen at the 1-position. This reduces the electron-donating ability of the N1 nitrogen, leading to weaker resonance stabilization of the amide bond and a more electrophilic carbonyl carbon.
a) Hydrolysis of the N-Formyl Group
The N-formyl group can be cleaved under acidic or basic conditions to yield the corresponding amine.[3] Due to the electronic differences, the piperazine analogue is expected to undergo hydrolysis more readily than the piperidine analogue under similar conditions.
Expected Reactivity: 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde > this compound
Experimental Protocol: Comparative Hydrolysis of N-Formyl Groups
Objective: To compare the rate of acidic hydrolysis of this compound and 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde.
Materials:
-
This compound
-
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde
-
1 M Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate developing solvent system (e.g., Dichloromethane/Methanol)
-
Visualizing agent (e.g., potassium permanganate stain)
Procedure:
-
Prepare 0.1 M solutions of both compounds in methanol.
-
In separate reaction vials, add 1 mL of each solution.
-
To each vial, add 1 mL of 1 M HCl.
-
Stir the reactions at room temperature.
-
Monitor the progress of the reactions by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Spot the reaction mixture against the starting material.
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (the de-formylated product) indicates the progress of the reaction.
-
The compound that shows a faster disappearance of the starting material is considered to have a higher rate of hydrolysis.
Self-Validation: The use of a standardized concentration of acid and solvent, along with simultaneous monitoring by TLC, ensures a reliable comparison of the relative reaction rates.
b) Reduction of the N-Formyl Group
The formyl group can be reduced to a methyl group using reducing agents like sodium borohydride (NaBH₄) in the presence of a promoter or more powerful reducing agents.[4][5] The more electrophilic nature of the carbonyl carbon in the piperazine analogue suggests it will be more susceptible to nucleophilic attack by a hydride, leading to a faster reduction.
Expected Reactivity: 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde > this compound
Experimental Protocol: Comparative Reduction of N-Formyl Groups
Objective: To compare the rate of reduction of this compound and 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde using sodium borohydride.
Materials:
-
This compound
-
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate developing solvent system
-
Visualizing agent
Procedure:
-
Prepare 0.1 M solutions of both compounds in methanol.
-
In separate reaction vials, add 1 mL of each solution.
-
To each vial, add a stoichiometric equivalent of NaBH₄.
-
Stir the reactions at room temperature.
-
Monitor the reactions by TLC at regular intervals.
-
Compare the rate of disappearance of the starting material to determine the relative reactivity.
Self-Validation: By using the same concentration of reactants and solvent, and monitoring the reactions simultaneously, this protocol provides a direct comparison of the reduction rates.
Reactivity of the Second Nitrogen in the Piperazine Analogue
A key feature of 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde is the presence of a secondary amine at the N4 position. This nitrogen is nucleophilic and readily undergoes reactions such as alkylation and acylation.[3] The piperidine analogue lacks this second reactive site.
Figure 2: Reactivity of the N4 nitrogen in the piperazine analogue.
This additional functional handle makes the piperazine analogue a more versatile building block for the synthesis of more complex molecules, allowing for the introduction of diverse substituents at the N4 position.
Summary of Reactivity Comparison
| Reaction Type | This compound | 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | Key Differentiator |
| N-Formyl Hydrolysis | Slower | Faster | Electronic effect of the second nitrogen in the piperazine ring. |
| N-Formyl Reduction | Slower | Faster | Electronic effect of the second nitrogen in the piperazine ring. |
| N-Alkylation/Acylation | Not applicable | Reactive | Presence of a nucleophilic secondary amine in the piperazine ring. |
Conclusion for the Practicing Scientist
The choice between this compound and its piperazine analogue is a strategic one that should be guided by the specific synthetic goals.
-
For applications requiring a more stable N-formyl group , which may need to withstand certain reaction conditions before its removal, the piperidine analogue is the superior choice. Its higher basicity and more electron-rich nitrogen lead to a more robust amide bond.
-
For syntheses that benefit from a more labile N-formyl protecting group or where subsequent functionalization of the heterocyclic ring is desired, the piperazine analogue offers distinct advantages. The electronic effect of the second nitrogen facilitates the removal of the formyl group, and the presence of the N4 secondary amine provides a valuable site for further molecular elaboration.
Ultimately, a thorough understanding of the fundamental electronic and steric differences between these two scaffolds empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes in drug discovery and development.
References
- Khalili, F., et al. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
-
PubChem. Piperazine. [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
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Organic Chemistry Portal. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. [Link]
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NIST. Piperazine. [Link]
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The Strategic Incorporation of the 4-(2-Hydroxyethyl)piperidine Motif in Medicinal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents.[1] Its conformational flexibility and the ability to present substituents in well-defined three-dimensional orientations make it a cornerstone for establishing precise interactions with biological targets. This guide delves into the nuanced role of a specific derivative, "4-(2-Hydroxyethyl)piperidine-1-carbaldehyde," and the broader strategic importance of the 4-(2-hydroxyethyl)piperidine moiety in drug discovery. While direct, head-to-head comparative studies on the carbaldehyde itself are limited, an analysis of its core structure within bioactive molecules reveals key insights into its function and advantages over other substitution patterns.
We will explore case studies where the 4-(2-hydroxyethyl)piperidine or a closely related isostere has been instrumental in achieving desired pharmacological profiles, comparing its performance with alternative chemical functionalities. This analysis is supported by experimental data, detailed synthetic protocols, and visual representations of key chemical and biological concepts.
The 4-(2-Hydroxyethyl) Substituent: A Vector for Enhanced Potency and Favorable Physicochemical Properties
The introduction of a 2-hydroxyethyl group at the 4-position of the piperidine ring imparts a unique combination of properties to a molecule. The terminal hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions within a receptor's binding pocket.[2] This functional group also enhances polarity, which can influence a compound's solubility and overall pharmacokinetic profile.[2] The N-formyl group of the title carbaldehyde serves as a versatile synthetic handle, readily undergoing transformations to introduce a diverse range of substituents at the piperidine nitrogen.[3]
Case Study 1: Targeting the NMDA Receptor for Neuroprotection
In the quest for novel N-methyl-D-aspartate (NMDA) receptor antagonists for the treatment of neurological disorders, the 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine scaffold (compound 10e ) emerged as a lead candidate with an optimized pharmacological profile.[4] This case study highlights the critical role of the hydroxyl groups on both the piperidine ring and the phenoxyethyl moiety in achieving a balance of high potency and reduced side effects.
Comparative Analysis: The Impact of Hydroxylation
Structure-activity relationship (SAR) studies revealed that the introduction of a hydroxyl group at the C-4 position of the piperidine ring was a key optimization step.
| Compound | Structure | NR1A/2B IC50 (µM) | α1-Adrenergic Receptor Affinity (Ki, µM) | K+ Channel Inhibition (%) @ 10 µM | Anticonvulsant Activity (ED50, mg/kg iv) |
| 10b | N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | 0.025 | 0.048 | 65 | 0.7 |
| 10e | 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | 0.045 | >10 | 25 | 1.2 |
Data sourced from a study on NMDA receptor antagonists.[4]
The data clearly indicates that while the introduction of the 4-hydroxyl group in compound 10e resulted in a modest decrease in NMDA receptor potency and in vivo anticonvulsant activity compared to its non-hydroxylated counterpart 10b , it dramatically reduced off-target activity. The affinity for the α1-adrenergic receptor was significantly diminished, and inhibition of neuronal K+ channels was substantially lowered.[4] This demonstrates the strategic use of the hydroxyl group to enhance the selectivity profile of a drug candidate, a critical aspect of drug development.
Experimental Workflow: Introduction of the 4-Hydroxyl Group
The synthesis of these analogs often involves the use of a piperidone precursor, which can be subjected to nucleophilic addition to introduce the desired C4-substituents, followed by reduction of the ketone and N-alkylation.
Caption: Synthetic workflow for 4-hydroxypiperidine analogs.
Case Study 2: Modulating Sigma-1 Receptors for Anticancer Applications
The piperidine scaffold is also a key feature in the design of ligands for the sigma-1 (σ1) receptor, a target implicated in cancer cell proliferation. A study exploring novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold provides valuable insights into the influence of substituents on the piperidine nitrogen.[5] While not a direct analog of our title compound, this case study underscores the importance of the 4-substituted piperidine core and the dramatic effect of N-substitution on biological activity.
Comparative Analysis: The Role of the N-Substituent
The affinity of these compounds for the σ1 receptor was highly dependent on the nature of the substituent on the piperidine nitrogen.
| Compound | N-Substituent | σ1 Receptor Affinity (Ki, nM) |
| 4a | -H | 165 |
| N-methyl analog | -CH3 | Low nanomolar range |
| N-tosyl analog | -Ts | Significantly lower affinity |
| N-ethyl analog | -CH2CH3 | Considerably lower affinity |
Data sourced from a study on σ1 receptor ligands.[5]
The replacement of the cyclohexane ring in a lead compound with a piperidine ring lacking an N-substituent (4a ) led to a remarkable decrease in σ1 receptor affinity.[5] However, the introduction of a small methyl group on the piperidine nitrogen restored high affinity, indicating a specific and favorable interaction within the receptor's binding pocket.[5] Larger or more electron-withdrawing substituents, such as tosyl and ethyl groups, were detrimental to activity.[5] This highlights the fine-tuning required in drug design and the critical role the piperidine nitrogen plays in molecular recognition.
Synthetic Pathway for N-Substituted Piperidine Analogs
The synthesis of these analogs involves a multi-step sequence, including a key conjugate addition to a dihydropyridinone intermediate.
Caption: Synthesis of 4-(2-aminoethyl)piperidine analogs.
Experimental Protocols
General Procedure for the Synthesis of 4-(2-Bromoethyl)-1-piperidinecarboxaldehyde
This protocol is adapted from a known synthesis of a precursor to molecules containing the 4-(2-hydroxyethyl)piperidine moiety.[6]
Materials:
-
4-(2-Hydroxyethyl)piperidine hydrochloride
-
Phosphorus tribromide
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Formic acetic anhydride
-
Triethylamine
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Step-by-Step Procedure:
-
Bromination: Treat 4-(2-hydroxyethyl)piperidine hydrochloride (1.0 eq) with phosphorus tribromide (0.35 eq) at 100°C for 1.5 hours.
-
Work-up 1: After cooling, triturate the reaction mixture with diethyl ether and filter to obtain 4-(2-bromoethyl)piperidine hydrogen bromide.
-
Formylation: Dissolve the 4-(2-bromoethyl)piperidine hydrogen bromide in a mixture of THF and DMF.
-
Reaction: Cool the solution to 0°C and add formic acetic anhydride (1.5 eq) followed by the vigorous stirring and addition of triethylamine (3.0 eq).
-
Stirring: Stir the reaction mixture overnight at room temperature.
-
Work-up 2: Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Extraction: Add water to the residue and extract with diethyl ether.
-
Purification: Remove the solvent from the combined organic layers and purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 4-(2-bromoethyl)-1-piperidinecarboxaldehyde.[6]
Conclusion
The 4-(2-hydroxyethyl)piperidine scaffold, and by extension its carbaldehyde precursor, represents a valuable building block in medicinal chemistry. The strategic incorporation of the hydroxyethyl group can significantly enhance a compound's selectivity profile by providing additional hydrogen bonding opportunities and modulating physicochemical properties. As demonstrated in the case studies, this moiety, in combination with fine-tuning of other substituents on the piperidine ring, allows for the development of potent and selective ligands for a variety of biological targets. While direct comparative data for "this compound" is not abundant, the analysis of its core structure within successful drug discovery programs underscores its importance as a strategic tool for medicinal chemists. The synthetic accessibility of this scaffold further enhances its utility, providing a platform for the generation of diverse chemical libraries for future drug development endeavors.
References
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PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]
-
Request PDF. Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]
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PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]
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PubMed Central. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [Link]
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PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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PubMed. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. [Link]
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IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review. [Link]
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Pak. J. Pharm. Sci. Analgesic activity of alkyl piperidine derivatives. [Link]
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PubMed Central. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
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PubMed. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. [Link]
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PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
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PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
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ResearchGate. a) Different modalities of piperidine-containing drugs and drug... [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind N-(2-Hydroxyethyl)piperidine: A Synthesis Intermediate. [Link]
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PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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Oxford Academic. Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. [Link]
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ChemMedChem. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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A Senior Application Scientist's Guide to Alternatives for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the piperidine scaffold remains a cornerstone in the design and development of pharmacologically active molecules.[1] The strategic functionalization of this privileged heterocycle is paramount for achieving desired biological activity and physicochemical properties. 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde has emerged as a versatile building block, offering a unique combination of a reactive aldehyde handle and a primary alcohol for further elaboration. However, the selection of the nitrogen protecting group on the piperidine ring is a critical decision that can significantly impact the synthetic route's efficiency, yield, and overall success. This guide provides a comprehensive comparison of this compound with its key alternatives, offering insights into their respective strengths and weaknesses in various synthetic applications.
The Incumbent: this compound - A Dual-Functionalized Reagent
This compound presents chemists with two valuable functionalities: a formyl group for carbon-carbon bond formation and a hydroxyl group for introducing diversity through etherification, esterification, or oxidation. The N-formyl group, while less common than other carbamates, offers distinct advantages in certain synthetic contexts.
Key Alternatives and Their Comparative Performance
The choice of an alternative to this compound hinges on the desired reactivity, stability, and the orthogonality of the protecting group strategy. Here, we evaluate the most common alternatives: the N-Boc and N-benzyl protected analogues, and the structurally related 4-(2-hydroxyethyl)piperazine-1-carbaldehyde.
N-Boc-4-(2-hydroxyethyl)piperidine: The Workhorse of Modern Synthesis
The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile cleavage under acidic conditions.
Synthesis: Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can be synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate through a variety of methods, including the Mitsunobu reaction.[3]
Performance Comparison:
| Feature | This compound | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |
| N-Protecting Group | Formyl | tert-Butoxycarbonyl (Boc) |
| Stability | Generally stable, but can be sensitive to strong acids and bases. | Highly stable to a wide range of reagents, except strong acids. |
| Cleavage Conditions | Acidic or basic hydrolysis. Can sometimes be challenging. | Mild acidic conditions (e.g., TFA, HCl in dioxane).[4][5] |
| Orthogonality | Offers some orthogonality, but can be less selective than Boc. | Excellent orthogonality with many other protecting groups (e.g., Fmoc, Cbz, Benzyl). |
| Reactivity of Hydroxyl | The electron-withdrawing nature of the formyl group may slightly decrease the nucleophilicity of the hydroxyl group. | The Boc group has a minimal electronic effect on the hydroxyl group's reactivity. |
| Cost-Effectiveness | Generally less expensive raw materials. | Can be more expensive due to the cost of Boc-anhydride.[6][7] |
Expertise & Experience: The Boc group's reliability and the vast body of literature detailing its use make it a preferred choice for many complex, multi-step syntheses. Its clean cleavage often simplifies purification processes compared to the removal of the formyl group, which can sometimes lead to side reactions or require harsher conditions.
N-Benzyl-4-(2-hydroxyethyl)piperidine: A Robust and Readily Cleavable Alternative
The benzyl (Bn) group is another popular choice for amine protection, offering excellent stability and convenient removal by hydrogenolysis.
Synthesis: N-Benzyl-4-(2-hydroxyethyl)piperidine can be synthesized via the reaction of 4-(2-hydroxyethyl)piperidine with benzyl bromide.
Performance Comparison:
| Feature | This compound | N-Benzyl-4-(2-hydroxyethyl)piperidine |
| N-Protecting Group | Formyl | Benzyl (Bn) |
| Stability | Generally stable. | Very stable to both acidic and basic conditions. |
| Cleavage Conditions | Acidic or basic hydrolysis. | Catalytic hydrogenation (e.g., Pd/C, H₂).[8] |
| Orthogonality | Moderate. | Excellent orthogonality with acid- and base-labile protecting groups. |
| Reactivity of Hydroxyl | Electron-withdrawing formyl group may slightly decrease nucleophilicity. | The benzyl group has a negligible electronic effect on the hydroxyl group's reactivity. |
| Cost-Effectiveness | Generally less expensive. | Benzyl bromide is a relatively inexpensive reagent.[9] |
Expertise & Experience: The benzyl group is particularly advantageous when the synthetic route involves strongly acidic or basic conditions that would cleave a Boc or formyl group. However, its removal by catalytic hydrogenation is not compatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.
4-(2-Hydroxyethyl)piperazine-1-carbaldehyde: A Heterocyclic Analogue with Modulated Properties
For applications where the piperidine core's physicochemical properties need to be modulated, the piperazine analogue offers a valuable alternative. The additional nitrogen atom can influence solubility, basicity, and biological activity.
Synthesis: 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde can be synthesized from 1-(2-hydroxyethyl)piperazine through formylation.[10]
Performance Comparison:
| Feature | This compound | 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde |
| Heterocyclic Core | Piperidine | Piperazine |
| Physicochemical Properties | Less polar, lower aqueous solubility. | More polar, higher aqueous solubility due to the extra nitrogen atom.[11] |
| Reactivity | Similar reactivity of the formyl and hydroxyl groups. | The additional nitrogen atom can influence the reactivity of the molecule and its interaction with biological targets. |
| Synthetic Utility | Widely used in the synthesis of various pharmaceuticals. | A key intermediate in the development of new pharmaceutical agents.[11] |
| Cost-Effectiveness | Generally cost-effective. | The starting material, 1-(2-hydroxyethyl)piperazine, is commercially available and relatively inexpensive.[12] |
Expertise & Experience: The choice between the piperidine and piperazine scaffold is primarily driven by the specific requirements of the target molecule. The piperazine core is often incorporated to enhance water solubility and to introduce an additional site for interaction with biological targets.
Experimental Protocols: A Practical Guide
To provide a practical context for the comparison, detailed experimental protocols for key synthetic transformations are outlined below.
Synthesis of 4-(2-Bromoethyl)-1-piperidinecarboxaldehyde (A Precursor Analogue)
This protocol, adapted from a literature procedure for a similar compound, illustrates the introduction of the N-formyl group.
Experimental Protocol:
-
To a solution of 4-(2-bromoethyl)piperidine hydrobromide (23 g, 0.085 M) in a mixture of tetrahydrofuran (170 ml) and dimethylformamide (170 ml), add formic acetic anhydride (12.7 ml) at 0 °C.
-
Add triethylamine (25 ml) with vigorous stirring.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Add water (100 ml) to the residue and extract with diethyl ether (3 x 100 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography, eluting with an ethyl acetate-hexane gradient to afford 4-(2-bromoethyl)-1-piperidinecarboxaldehyde.
N-Boc Deprotection
A standard protocol for the removal of the Boc protecting group.[4]
Experimental Protocol:
-
Dissolve the N-Boc protected piperidine derivative in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected piperidine.
N-Benzyl Deprotection
A typical procedure for the cleavage of an N-benzyl group via catalytic hydrogenation.
Experimental Protocol:
-
Dissolve the N-benzyl protected piperidine derivative in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected piperidine.
Data Presentation: At-a-Glance Comparison
Table 1: Summary of N-Protecting Group Characteristics
| Protecting Group | Introduction | Cleavage Conditions | Orthogonality |
| Formyl | Formic acid, formic acetic anhydride | Acidic or basic hydrolysis | Moderate |
| Boc | Boc-anhydride | Mild acid (TFA, HCl) | Excellent |
| Benzyl (Bn) | Benzyl bromide/chloride | Catalytic Hydrogenation (H₂, Pd/C) | Excellent |
Visualization of Synthetic Pathways
Logical Flow for Selecting an N-Protecting Group
Caption: Decision tree for selecting an appropriate N-protecting group.
Conclusion and Future Outlook
The choice between this compound and its alternatives is a nuanced decision that requires careful consideration of the overall synthetic strategy. While the N-formyl group offers a cost-effective and sometimes advantageous option, the robustness and well-documented utility of the N-Boc protecting group make it the superior choice for most applications, particularly in complex, multi-step syntheses. The N-benzyl group provides a valuable orthogonal strategy when acid and base lability is a concern. The piperazine analogue stands as a strategic alternative for modulating the physicochemical and pharmacological properties of the final compound.
Future advancements in this area may focus on the development of novel, more labile N-protecting groups that offer even greater orthogonality and milder cleavage conditions. Furthermore, the exploration of one-pot procedures that combine N-protection and subsequent functionalization will continue to be an area of active research, aiming to improve the overall efficiency and sustainability of synthetic routes employing these valuable piperidine building blocks.
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Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]
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4-(2-Hydroxyethyl)piperazine-1-carbaldehyde, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
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Solid Phase Formylation of N-Terminus Peptides - PMC. (2016). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Effect of Piperidine on Benzylaspartyl Peptides in Solution and in the Solid Phase - RSC Publishing. (2018). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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N-Benzyl-4-(2-hydroxyethyl)piperidine | 76876-70-5 - Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
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Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). Thieme. Retrieved January 14, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. Retrieved January 14, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Conformational analysis of "4-(2-Hydroxyethyl)piperidine-1-carbaldehyde"
An In-Depth Comparative Guide to the Conformational Analysis of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
For drug development professionals and medicinal chemists, understanding the three-dimensional structure and dynamic behavior of a molecule is paramount. Conformation dictates how a molecule interacts with its biological target, influencing efficacy, selectivity, and pharmacokinetic properties. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties.[1] However, its conformational flexibility, especially when substituted, presents both a challenge and an opportunity for molecular design.
This guide provides a comprehensive conformational analysis of This compound , a representative N-acyl piperidine derivative. We will explore the molecule's key conformational features, including piperidine ring inversion, the rotational dynamics of the N-carbaldehyde group, and the orientation of the 4-position substituent. This analysis serves as a practical framework for researchers, comparing two powerful and complementary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Modeling. We will delve into the causality behind experimental choices and present self-validating protocols, offering a robust approach to characterizing similarly complex heterocyclic systems.
The Conformational Landscape: Three Key Structural Questions
The conformational profile of this compound is primarily defined by three dynamic and interconnected features:
-
Piperidine Ring Pucker: Like cyclohexane, the piperidine ring is not planar. It predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] The key question is the energetic barrier to ring inversion and the stability of alternative forms like twist-boat conformations.
-
Substituent Orientation: The bulky 4-(2-hydroxyethyl) group can occupy either an axial or equatorial position on the chair frame. The preferred orientation is critical as it dictates the molecule's overall shape and steric profile.
-
Amide Bond Rotation: The N-carbaldehyde (formyl) group introduces a unique conformational restriction. Due to the partial double-bond character of the amide C-N bond, rotation is significantly hindered.[3] This creates two distinct planar rotational isomers, or rotamers , which can interconvert slowly on the NMR timescale.
Our analysis will systematically address these questions by comparing the insights derived from experimental NMR data and theoretical computational models.
Caption: Interplay of conformational features and analytical techniques.
Comparison of Analytical Techniques
A multi-faceted approach is essential for a complete conformational picture. Here, we compare NMR spectroscopy, which provides an experimental snapshot of the molecule's behavior in solution, with computational modeling, which offers a theoretical framework for understanding the underlying energetics.
| Feature Analyzed | NMR Spectroscopy Approach | Computational Modeling Approach |
| Ring Conformation | Analysis of 1H-1H coupling constants (J-values). Large (8-12 Hz) couplings indicate diaxial relationships, confirming a chair. | Geometry optimization to find the lowest energy pucker. Calculation of relative energies of chair vs. twist-boat forms. |
| 4-Substituent Position | Observation of large Jax-ax couplings for the C4 proton, indicating its axial orientation and thus an equatorial substituent. | Comparison of steric energies for axial vs. equatorial conformers. The equatorial position is expected to be significantly lower in energy. |
| Amide Rotamers | Doubling of specific NMR signals at room temperature. 2D NOESY correlations identify syn vs. anti isomers. | Calculation of the rotational energy barrier around the C-N amide bond. Determination of the relative stability of the two rotameric ground states. |
| Dynamic Processes | Variable-Temperature (VT) NMR to observe signal coalescence, allowing calculation of the free energy of activation (ΔG‡) for ring inversion and amide rotation. | Transition state searching to locate the energy maxima for dynamic processes and calculate activation barriers. |
Technique 1: NMR Spectroscopy – The Experimental Verdict
NMR spectroscopy is the cornerstone of conformational analysis in solution. By probing the magnetic environment of each nucleus, it provides precise information about bonding connectivity, spatial proximity, and dynamic processes.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[4][5]
-
Standard Spectra Acquisition: At room temperature (298 K), acquire standard 1D spectra (1H, 13C) and 2D correlation spectra (COSY, HSQC) to assign all proton and carbon signals unambiguously.
-
Conformational Spectra Acquisition:
-
1H J-coupling Analysis: Carefully measure the coupling constants from the high-resolution 1D 1H spectrum.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations between protons, which is essential for identifying rotamers.
-
-
Variable-Temperature (VT) NMR: Acquire a series of 1D 1H spectra at different temperatures, from ~298 K up to the point where doubled signals coalesce into single peaks (~350-370 K). The coalescence temperature (Tc) is used to calculate the energy barrier for the dynamic exchange process.[3][6]
Interpreting the Data: A Self-Validating System
The power of NMR lies in how different pieces of data corroborate each other to build a consistent model.
-
Evidence for Chair Conformation: The proton at C4 will show at least one large coupling constant (~10-12 Hz) to an adjacent axial proton at C3/C5. This large value is characteristic of a 180° dihedral angle between two axial protons, which is only possible in a chair conformation.[1]
-
Evidence for Equatorial Substituent: If the 4-(2-hydroxyethyl) group is equatorial, the proton attached to C4 must be axial. The observation of large diaxial couplings for the C4-H validates the equatorial preference of the substituent, a common feature for bulky groups on a six-membered ring.[2][7]
-
Evidence for Amide Rotamers: At 298 K, the 1H NMR spectrum will likely show two distinct signals for the formyl proton (-CHO) and doubled signals for the adjacent piperidine protons (at C2 and C6). This is direct evidence of two slowly interconverting species: the syn and anti rotamers. The relative integration of these paired signals gives their population ratio.
Caption: Rotational equilibrium of the N-carbaldehyde group. (Note: Images are placeholders)
-
Distinguishing Rotamers with NOESY: The key distinction lies in the spatial proximity of the formyl proton. In the syn rotamer, the formyl proton is close to the C2/C6 axial protons. In the anti rotamer, it is distant. An NOE cross-peak between the formyl proton and the C2/C6 axial protons is definitive proof of the syn conformation.
-
Calculating the Rotational Barrier: Using the coalescence temperature (Tc) from the VT-NMR experiment, the free energy barrier (ΔG‡) to amide bond rotation can be calculated using the Eyring equation. This quantitative value is a critical descriptor of the molecule's dynamic behavior.
Hypothetical NMR Data Summary
| Parameter | Observed Value | Interpretation |
| JH4ax-H3ax/H5ax | ~11.5 Hz | Confirms chair conformation with an axial C4 proton. |
| Rotamer Ratio (Syn:Anti) | ~ 1.5 : 1 | The two rotamers exist in a measurable equilibrium. |
| Coalescence Temp (Tc) | ~363 K (90 °C) | Temperature at which rotamer interconversion becomes fast on the NMR timescale. |
| ΔG‡ (Rotation) | ~18.5 kcal/mol | A significant energy barrier, confirming restricted rotation. |
Technique 2: Computational Modeling – The Theoretical Insight
Computational chemistry provides a powerful lens to visualize molecular structures and quantify the energetics that are difficult or impossible to measure experimentally. By solving quantum mechanical equations, we can predict stable conformations and the energy barriers between them.
Protocol: A DFT-Based Workflow
Caption: A standard workflow for computational conformational analysis.
-
Initial Structure Generation: Build the 3D structures of the potential low-energy conformers, primarily the equatorial-chair form in both its syn and anti rotameric states.
-
Conformational Search: Perform a broad conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF) to identify all potential low-energy structures, including any non-chair forms.[8]
-
DFT Geometry Optimization: Take the lowest energy conformers from the MM search and perform full geometry optimization using a more accurate Density Functional Theory (DFT) method. The M06-2X functional with a robust basis set like def2-QZVPP is well-suited for this purpose as it handles non-covalent interactions effectively.[4]
-
Energy Calculation: After optimization, calculate the Gibbs free energies (G) of all stable conformers. The relative free energy (ΔG) determines their predicted populations at a given temperature.
-
Transition State (TS) Search: To find the rotational barrier, perform a transition state search for the rotation around the C-N amide bond. This involves locating the highest point on the energy path between the syn and anti conformers.[6] The structure of the TS will feature a non-planar amide bond.
-
Barrier Calculation: The rotational barrier (ΔG‡) is the difference in free energy between the transition state and the ground state conformer.
Hypothetical Computational Data Summary
| Conformer / State | Relative Energy (ΔG) in kcal/mol | Predicted Population (298 K) | Interpretation |
| Chair-Equatorial-Syn | 0.00 | ~65% | The global minimum energy conformer. |
| Chair-Equatorial-Anti | +0.4 | ~35% | Slightly higher in energy, but significantly populated. |
| Twist-Boat Forms | > +3.0 | < 1% | Significantly less stable than the chair forms.[9][10] |
| Amide Rotation TS | +18.9 | - | This is the calculated rotational barrier (ΔG‡). |
The computational results strongly support the experimental NMR data. They predict that the molecule exists almost exclusively in a chair conformation with an equatorial substituent. Furthermore, they confirm that the molecule exists as a mixture of two rotamers and provide a calculated rotational barrier (~18.9 kcal/mol) that is in excellent agreement with the value derived from VT-NMR (~18.5 kcal/mol). This agreement between theory and experiment provides a high degree of confidence in the overall conformational assignment.
Synthesis and Conclusion
The conformational analysis of this compound reveals a molecule with well-defined but dynamic structural features. Through the complementary application of NMR spectroscopy and computational modeling, we can confidently conclude the following:
-
The piperidine ring overwhelmingly adopts a chair conformation .
-
The 4-(2-hydroxyethyl) substituent strongly prefers the equatorial position to minimize steric strain.
-
Due to a substantial energy barrier of approximately 18-19 kcal/mol , rotation around the N-C(O) amide bond is slow, leading to the existence of a mixture of two distinct and observable syn and anti rotamers at room temperature.
This guide demonstrates a robust, self-validating workflow for tackling complex conformational problems. By grounding theoretical predictions in experimental data, researchers in drug development can build accurate 3D models of their molecules, leading to a more profound understanding of structure-activity relationships and paving the way for more rational and effective drug design.
References
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- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7289222/]
- Jeyaraman, R., & Ravindran, T. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 263-268. [URL: https://www.ias.ac.in/article/fulltext/jcsc/116/05/0263-0268]
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- Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8495-8502. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06509]
- Sarver, P. J., et al. (2020). Tuning the conformational behavior of 4-methylpiperidine analogues by fluorine substitutions. ResearchGate. [URL: https://www.researchgate.net/figure/Tuning-the-conformational-behavior-of-4-methylpiperidine-analogues-by-fluorine_fig3_340882190]
- Khmelinskii, I., et al. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [URL: https://digitalcommons.cwu.edu/cwu_research/140/]
- Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00452a017]
- Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306. [URL: https://pubs.acs.org/doi/10.1021/ja00452a017]
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6147. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202000801]
- Kuenstner, S., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(4), 2110-2121. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065609/]
- Pihlaja, K., & Kleinpeter, E. (1994). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Methods in Stereochemical Analysis. [URL: https://www.researchgate.
- Khmelinskii, I., et al. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University, Symposium of University Research and Creative Expression (SOURCE). [URL: https://digitalcommons.cwu.edu/source/2020/csoh/140/]
- Zgonnik, A. O., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 708. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865181/]
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- 8. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
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- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
This guide provides a detailed protocol for the safe handling and disposal of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, tailored for researchers and drug development professionals. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory compliance. The underlying principle of this guidance is risk mitigation through informed, procedural steps.
Hazard Identification and Risk Assessment
-
Piperidine Moiety: The parent compound, 4-(2-Hydroxyethyl)piperidine, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[1][2]
-
Carbaldehyde Moiety: Aldehydes as a class can be irritants, sensitizers, and may be harmful. They are also reactive and can undergo oxidation or polymerization.
-
Combined Profile: Therefore, this compound should be handled as a hazardous substance that is likely harmful if ingested, an irritant to the skin, eyes, and respiratory system, and potentially reactive.
All chemical waste must be managed in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs waste from "cradle-to-grave".[3]
| Parameter | Anticipated Hazard/Property | Rationale & Source Analogy |
| Physical State | Liquid | Based on similar structures like 1-(2-Hydroxyethyl)piperidine.[2] |
| Oral Toxicity | Harmful if swallowed | Classified as Acute Oral Toxicity Category 4, similar to its parent amine.[2][4] |
| Skin Contact | Causes skin irritation | Piperidine derivatives are known skin irritants.[1][2][4] |
| Eye Contact | Causes serious eye irritation | A common hazard for piperidine-based compounds.[1][2][4] |
| Inhalation | May cause respiratory irritation | Expected irritant effect on the respiratory tract.[1][2][4] |
| pH | Likely Alkaline | The parent amine has a pH of 12.4 in a 10% solution.[2][4] |
| Reactivity | Incompatible with strong oxidizing agents and acids. | General reactivity for amines and aldehydes.[2] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The causality is simple: creating barriers between the researcher and the chemical hazard prevents exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure they are rated for chemical resistance. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[5] Standard safety glasses are insufficient as they do not protect against splashes.
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashing, such as bulk transfers, a chemically resistant apron is required.
-
Respiratory Protection: All handling of the neat compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Vapors: Ensure the chemical fume hood is operational to manage vapor dispersion.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbent Material: Carefully scoop the contaminated absorbent material into a designated, chemically compatible waste container.[1][4]
-
Decontaminate the Area: Wipe the spill area with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.
-
Report: Report the spill to the laboratory supervisor or the institution's Environmental Health & Safety (EH&S) department.
Waste Disposal Workflow
The proper disposal of this compound follows a systematic process of segregation, accumulation, and transfer. Under no circumstances should this chemical be disposed of down the drain. [7]
Disposal Decision and Segregation Diagram
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Disposal workflow from generation to pickup.
Step-by-Step Disposal Protocol:
-
Waste Characterization: This compound is classified as a hazardous chemical waste due to its irritant properties and potential toxicity.[8]
-
Container Selection:
-
For liquid waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be compatible with organic amines and aldehydes.[9][10]
-
For solid waste (contaminated labware, PPE, spill cleanup material): Use a designated hazardous solid waste container, typically a lined pail or a heavy-duty plastic bag inside a rigid box.[6]
-
-
Labeling:
-
The moment waste is first added, the container must be labeled.[8]
-
The label must clearly state: "Hazardous Waste" .
-
List all chemical constituents by their full name, including "this compound".
-
Indicate the approximate percentage of each component.
-
Write the accumulation start date (the date the first drop of waste was added).
-
-
Waste Segregation and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9]
-
Crucially, segregate this waste from acids and strong oxidizing agents to prevent violent reactions.[9][10]
-
Keep the waste container closed at all times except when adding waste.[8][9]
-
-
Final Disposal:
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
-
Once the container is full or has been accumulating for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department for pickup.[8]
-
EH&S will then manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.[11]
-
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
-
Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
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Angene Chemical. Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide. [Link]
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Comprehensive Safety and Handling Guide for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Understanding the Hazard Profile: A Synthesis of Analog Data
The chemical structure of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde combines a piperidine ring, an N-formyl group (carbaldehyde), and a hydroxyethyl substituent. To build a comprehensive understanding of its potential hazards, we must consider the contributions of each of these structural motifs.
-
Piperidine-1-carbaldehyde Moiety: The most structurally relevant analog for which safety data is available is N-formylpiperidine. This compound is classified as harmful if swallowed and toxic in contact with skin.[1][2][3] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2][3]
-
Piperidine Ring System: The parent amine, piperidine, is a highly flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[4][5][6][7][8] This underscores the inherent reactivity and biological activity of the core heterocyclic structure.
-
Hydroxyethyl Substituent: The presence of the 4-(2-hydroxyethyl) group, as seen in 4-(2-hydroxyethyl)piperidine, introduces hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially triggering respiratory irritation or allergic skin reactions.[9]
-
Aldehyde Functionality: Aldehydes, in general, are known for their potential to be irritants and sensitizers. The SDS for 1-benzyl-4-piperidinecarboxaldehyde highlights its oral toxicity and the risk of serious eye damage.[10]
Based on this composite analysis, it is prudent to handle this compound as a substance that is harmful if swallowed, toxic upon skin contact, a severe skin and eye irritant, and a potential respiratory irritant.
Table 1: Summary of Hazard Classifications from Analogous Compounds
| Hazard Classification | N-Formylpiperidine | 1-Benzyl-4-piperidinecarboxaldehyde | Piperidine | 4-(2-Hydroxyethyl)piperidine |
| Acute Oral Toxicity | Harmful[1][2][3] | Toxic[10] | Harmful[5][6] | Harmful[9] |
| Acute Dermal Toxicity | Toxic[1][2][3] | - | Toxic[4][5][6][7][8] | - |
| Skin Corrosion/Irritation | Irritant[1][2][3] | - | Corrosive[4][5][6][7][8] | Irritant[9] |
| Serious Eye Damage/Irritation | Irritant[1][2][3] | Severe Damage[10] | Severe Damage[4][5][6][7][8] | Irritant[9] |
| Respiratory Irritation | Potential[1][2][3] | - | - | Potential[9] |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this reagent.
-
Hand Protection: Due to the high risk of dermal toxicity, double-gloving with chemically resistant gloves is required. Nitrile or neoprene gloves are recommended. Ensure to check the manufacturer's breakthrough time data for the specific gloves used.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[11] In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1]
-
Skin and Body Protection: A chemically resistant lab coat is the minimum requirement. For larger scale operations or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn.[4]
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for ensuring safety and experimental integrity.
3.1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area within the laboratory for the handling of this chemical.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials appropriate for organic compounds.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[11]
3.2. Chemical Handling:
-
Personal Protective Equipment: Don all required PPE as outlined in Section 2 before entering the designated handling area.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the chemical inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add the this compound slowly to the solvent to control any potential exothermic reactions.
-
Avoid Inhalation and Contact: Always handle the chemical in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[2][10]
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down all surfaces in the fume hood and any equipment used with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out as you do so. Then, remove the inner pair of gloves using the same technique.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Container: The waste container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
Disposal Vendor: Dispose of the hazardous waste through a licensed and reputable chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Do not rinse empty containers and reuse them. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste, if local regulations permit.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
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- 4. chemos.de [chemos.de]
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- 6. pentachemicals.eu [pentachemicals.eu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

